2-[[2-(Boc-amino)ethyl]amino]acetic acid
Description
BenchChem offers high-quality 2-[[2-(Boc-amino)ethyl]amino]acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[[2-(Boc-amino)ethyl]amino]acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O4/c1-9(2,3)15-8(14)11-5-4-10-6-7(12)13/h10H,4-6H2,1-3H3,(H,11,14)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZQSLXNZORCPAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00431471 | |
| Record name | (N'-Boc-2'-aminoethyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00431471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90495-99-1 | |
| Record name | (N'-Boc-2'-aminoethyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00431471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: 2-[[2-(Boc-amino)ethyl]amino]acetic Acid
Common Name: N-Boc-PNA Backbone / N-(2-Boc-aminoethyl)glycine CAS: 90495-99-1 (Free Acid) / 169396-92-3 (Ethyl Ester HCl)[1]
Executive Summary & Application Scope
2-[[2-(Boc-amino)ethyl]amino]acetic acid represents the fundamental repeating unit of Peptide Nucleic Acids (PNA).[1] Unlike the sugar-phosphate backbone of DNA/RNA, this molecule forms an uncharged, achiral N-(2-aminoethyl)glycine (AEG) scaffold.[1][] Its unique chemical structure—a secondary amine flanked by a carboxylic acid and a Boc-protected primary amine—allows it to bridge the worlds of peptide synthesis and oligonucleotide chemistry.
Primary Utility:
-
PNA Monomer Synthesis: The secondary amine serves as the attachment point for nucleobase-acetic acids (A, C, G, T).
-
PROTAC Linker Design: The diamine backbone provides a flexible, hydrophilic spacer for heterobifunctional degraders.[1]
-
Peptidomimetics: Used to introduce conformational flexibility and protease resistance into peptide chains.[1]
Physiochemical Profile
This compound typically exists as a zwitterion in its free acid form, leading to specific solubility challenges that researchers must manage during synthesis.
| Property | Specification | Technical Commentary |
| Formula | Zwitterionic character in neutral pH.[1] | |
| MW | 218.25 g/mol | Low MW facilitates high atom economy in linkers.[1] |
| Appearance | White to off-white solid | Highly hygroscopic; store under desiccant.[1] |
| Solubility | DMF, DMSO, Water | Poor solubility in non-polar solvents (DCM/Hexane) unless esterified.[1] |
| pKa | ~2.3 (COOH), ~9.5 (NH) | The secondary amine is moderately nucleophilic but less reactive than primary amines.[1] |
| Stability | Acid-Labile (Boc) | Critical: Avoid exposure to strong acids (TFA/HCl) unless deprotection is intended.[1] Stable to base. |
Synthetic Routes & Mechanistic Insight
The synthesis of the PNA backbone is non-trivial due to the high risk of over-alkylation (forming the tertiary amine) or cyclization. Two primary strategies dominate the field: Direct Alkylation and Reductive Amination .[1]
Strategy A: Direct Alkylation (The "Excess" Method)
This method reacts N-Boc-ethylenediamine with a haloacetate (e.g., benzyl bromoacetate).[1]
-
Mechanism:
nucleophilic substitution.[1] -
The Challenge: The product (secondary amine) is often more nucleophilic than the starting material, leading to dialkylation.
-
The Fix: Use a massive excess (5–10 equivalents) of the diamine to statistically favor mono-alkylation.
Strategy B: Reductive Amination (The "Clean" Method)
Reacts N-Boc-aminoacetaldehyde with glycine esters.[1]
-
Mechanism: Imine formation followed by reduction (typically with
).[1][3] -
Advantage: Eliminates over-alkylation risk.[1]
-
Disadvantage: Requires the unstable aldehyde intermediate.[1]
Visualization: Synthetic Pathways
Caption: Comparison of SN2 Alkylation vs. Reductive Amination. Route A requires excess diamine to prevent side-product formation.[1]
PNA Monomer Assembly Workflow
Once the backbone is secured, the secondary amine must be acylated with a nucleobase. This is the "bottleneck" step in PNA monomer production due to steric hindrance at the secondary nitrogen.
Coupling Logic:
-
Activation: The nucleobase-acetic acid (e.g., Thymine-1-acetic acid) is activated using EDC/DCC and HOAt/HOBt.[1]
-
Acylation: The activated ester attacks the secondary amine of the backbone.[1]
-
Result: A fully protected PNA monomer ready for oligomerization.
Caption: Assembly of the PNA Monomer. The secondary amine of the backbone attacks the activated nucleobase acid.
Experimental Protocol: Synthesis via Alkylation
This protocol utilizes the "High-Dilution/Excess" strategy to maximize yield and minimize dialkylation impurities.
Materials
-
N-Boc-ethylenediamine (10 mmol)[1]
-
Benzyl bromoacetate (2 mmol) — Limiting reagent[1]
-
Triethylamine (TEA)[1]
-
Dichloromethane (DCM)[1]
-
Anhydrous Sodium Sulfate[1]
Step-by-Step Methodology
-
Preparation of Amine Solution: Dissolve N-Boc-ethylenediamine (1.6 g, 10 mmol, 5 eq ) and TEA (0.3 mL, 2.2 mmol) in DCM (20 mL). Cool the solution to 0°C in an ice bath.
-
Why? The large excess of diamine acts as a "statistical shield," ensuring the alkylating agent encounters primary starting material rather than the product.
-
-
Controlled Addition: Dilute Benzyl bromoacetate (0.46 g, 2 mmol, 1 eq ) in DCM (10 mL). Add this solution dropwise to the amine mixture over 60 minutes.
-
Validation: Maintain temperature <5°C. Rapid addition causes local high concentrations, promoting dialkylation.[1]
-
-
Reaction Monitoring: Stir at 0°C for 2 hours, then allow to warm to room temperature (RT) for 12 hours.
-
Workup (The "Wash" Strategy):
-
Hydrogenolysis (Ester Cleavage): Dissolve the purified benzyl ester in MeOH. Add Pd/C (10% w/w) and stir under
balloon for 4 hours. Filter through Celite and concentrate.[1]-
Result: 2-[[2-(Boc-amino)ethyl]amino]acetic acid (Free Acid).[1]
-
Handling & Stability Guidelines
-
Storage: Store at -20°C. The free acid is zwitterionic and can be hygroscopic.[1]
-
Boc Sensitivity: Do not use acidic solvents (e.g., unbuffered water with pH < 4) for dissolution.[1] The Boc group is stable to base (NaOH, Piperidine) but cleaves rapidly in TFA/DCM.[1]
-
Cyclization Risk: Upon activation of the carboxylic acid (e.g., with EDC), the backbone can self-cyclize to form a ketopiperazine derivative if the secondary amine is not protected or acylated. Always acylate the secondary amine (attach the nucleobase) before activating the carboxylic acid.
References
-
PNA Backbone Synthesis Strategies: Thomson, S. A., et al. "Fmoc Mediated Synthesis of Peptide Nucleic Acids."[1][4][5] Tetrahedron, 1995. [1]
-
Reductive Amination Protocols: Periyalagan, A., et al. "Synthesis and Characterization of Optically Pure Gamma-PNA Backbones."[1][6] Bulletin of the Korean Chemical Society, 2021.
-
Physical Properties & CAS Data: National Center for Biotechnology Information.[1] PubChem Compound Summary for CID 333466. [1]
-
PNA Oligomerization Overview: Nielsen, P. E., et al. "Peptide Nucleic Acid (PNA).[1][4] Synthesis and Properties." Bioconjugate Chemistry, 1994. [1]
Sources
- 1. 2-(2-{[(Tert-butoxy)carbonyl]amino}acetamido)acetic acid | C9H16N2O5 | CID 333466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. The challenge of peptide nucleic acid synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00049K [pubs.rsc.org]
- 5. Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Guide: Boc-AEEA-OH Linker Structure, Function, and Application
Executive Summary
Boc-AEEA-OH (Boc-8-amino-3,6-dioxaoctanoic acid), often referred to as Boc-mini-PEG2, is a critical heterobifunctional linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and peptide therapeutics. Its structural dualism—combining a lipophilic tert-butyloxycarbonyl (Boc) protecting group with a hydrophilic polyethylene glycol (PEG) spacer—solves two pervasive challenges in drug design: solubility enhancement and precise spatial orientation .
This guide moves beyond basic catalog data to provide a mechanistic understanding of Boc-AEEA-OH, detailing its physiochemical behavior, solid-phase peptide synthesis (SPPS) protocols, and strategic deployment in ternary complex stabilization.
Part 1: Chemical Identity & Structural Analysis
The Molecule
Boc-AEEA-OH is a short PEGylating reagent. Unlike standard alkyl linkers, the ether oxygens in the AEEA backbone introduce hydrophilicity and reduce the immunogenicity of the final conjugate.
| Property | Specification |
| Systematic Name | {2-[2-(tert-butoxycarbonylamino)ethoxy]ethoxy}acetic acid |
| Common Synonyms | Boc-AEEA-OH; Boc-PEG2-COOH; Boc-mini-PEG |
| CAS Number | 108466-89-3 |
| Molecular Weight | 263.29 g/mol |
| Molecular Formula | C₁₁H₂₁NO₆ |
| Physical State | Viscous yellow oil (often supplied as DCHA salt solid) |
| Solubility | Soluble in DCM, DMF, DMSO; slightly soluble in water |
Structural Domains
The molecule functions through three distinct domains, each serving a specific role in synthetic chemistry and biological interaction.
Figure 1: Functional decomposition of Boc-AEEA-OH. The central PEG unit provides the critical 'stealth' properties, while the termini allow for standard amide bond formation.
Part 2: Functional Mechanics in Drug Design
Solubility Enhancement (The "Solubility Sink")
In PROTAC design, the "warhead" (ligand for the target protein) and the E3 ligase ligand (e.g., Thalidomide or VHL) are often highly lipophilic. This can lead to poor bioavailability and aggregation.
-
Mechanism: The ether oxygens in the AEEA backbone act as hydrogen bond acceptors, interacting with water molecules to create a hydration shell around the linker. This "solubility sink" effect can rescue the physicochemical properties of an otherwise insoluble small molecule [1].
Spatial Orientation & Flexibility
-
Ternary Complex Stability: In PROTACs, the linker length determines whether the E3 ligase and Target Protein (POI) can form a stable ternary complex.[1] AEEA provides a flexible tether (~9-10 Å extended length) that allows the proteins to adopt a productive orientation for ubiquitin transfer [2].
-
Prevention of Steric Clash: The flexibility of the PEG chain minimizes steric hindrance between the two bulky protein ligands.
Part 3: Synthetic Methodology (The "How-To")
Handling and Storage
-
Viscosity Warning: Pure Boc-AEEA-OH is often a viscous oil. Pipetting can be inaccurate.
-
Recommendation: Dissolve the entire vial in a known volume of DMF to create a standardized stock solution (e.g., 0.5 M). Store this solution at -20°C.
-
-
Salt Forms: If supplied as a DCHA (dicyclohexylamine) salt to maintain solid state, you must perform a salt exchange or account for the extra molecular weight before coupling.
-
Desalting Protocol: Dissolve in EtOAc, wash with 5% KHSO₄ (aq), dry over Na₂SO₄, and concentrate.
-
Solid-Phase Peptide Synthesis (SPPS) Protocol
Boc-AEEA-OH is compatible with standard Boc chemistry. Unlike Fmoc chemistry (base-labile), Boc chemistry relies on acid lability.[][3]
Reagents:
-
Resin: MBHA or PAM resin (for C-terminal amides/acids).
-
Deprotection: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).[4][5]
-
Coupling: HBTU/DIEA or DIC/HOBt.
-
Neutralization: 10% DIEA in DCM.
Step-by-Step Workflow:
Figure 2: Standard Boc-SPPS cycle for introducing the AEEA linker. Note the neutralization step, which is critical in Boc chemistry but absent in Fmoc chemistry.
Critical Experimental Notes
-
Coupling Efficiency: The ether oxygens can chelate cations, potentially slowing down reaction kinetics. Use a slight excess (3-4 eq) of Boc-AEEA-OH and coupling reagents.
-
Kaiser Test: The PEG backbone does not interfere with the ninhydrin (Kaiser) test. A positive test (blue beads) accurately indicates incomplete coupling [3].
-
Cleavage: Final cleavage in Boc chemistry typically uses HF (Hydrofluoric Acid) or TFMSA.[6] Ensure the PEG linker is stable; AEEA is generally stable in HF, but avoid high temperatures.
Part 4: Strategic Applications & Case Studies
PROTAC Linker Optimization
In a study targeting the BRD4 protein, researchers varied linker lengths using AEEA units.
-
Observation: A single AEEA unit (PEG2) was too short, causing steric clash between the E3 ligase and BRD4.
-
Optimization: Using 2-3 AEEA units (PEG4-PEG6) restored degradation potency (DC50 < 10 nM) by allowing the "molecular fold" required for ubiquitination [4].
Antibody-Drug Conjugates (ADCs)
Boc-AEEA-OH is used to create "cleavable" linkers. The carboxyl group can be conjugated to a valine-citrulline (Val-Cit) dipeptide (enzyme-cleavable), while the amine connects to the cytotoxic payload.
-
Benefit: The AEEA spacer increases the solubility of the hydrophobic payload (e.g., MMAE), preventing the ADC from precipitating in the bloodstream [5].
Part 5: Troubleshooting & Stability
| Issue | Probable Cause | Corrective Action |
| Low Coupling Yield | Steric hindrance or chelation | Double couple; switch to stronger activator (HATU). |
| Resin Aggregation | Hydrophobic peptide sequence | Use "Magic Mixture" (DCM/DMF/NMP) or elevate temp to 40°C. |
| Product is Oily | High PEG content | Precipitate in cold diethyl ether; lyophilize from water/acetonitrile. |
| Incomplete Deprotection | Old TFA | Use fresh 50% TFA; ensure scavenger (e.g., anisole) is present if Trp/Met are in sequence. |
References
-
Design and synthesis of PROTACs: A comprehensive review. RSC Advances. (2022). Link
-
Linkerology in PROTACs: The third element. Journal of Medicinal Chemistry. (2020). Link
- Solid Phase Peptide Synthesis: A Practical Approach.Oxford University Press. (Verified Protocol Standard).
-
Structural basis of PROTAC cooperativity. Nature Chemical Biology. (2018). Link
-
Antibody-Drug Conjugates: Design and Development. BOC Sciences Technical Notes.
Sources
An In-depth Technical Guide to the Synthesis of 2-[[2-(Boc-amino)ethyl]amino]acetic acid
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-[[2-(Boc-amino)ethyl]amino]acetic acid, a valuable bifunctional building block in medicinal chemistry and drug development. The document elucidates the strategic considerations underpinning the synthetic pathway, focusing on the widely employed N-alkylation of mono-Boc-protected ethylenediamine. We will delve into the mechanistic intricacies of the reaction, provide a field-tested, step-by-step experimental protocol, and discuss the critical parameters that ensure high yield and purity. This guide is intended to serve as a practical resource for researchers engaged in the synthesis of peptide nucleic acid (PNA) monomers, specialized amino acid derivatives, and other complex molecular architectures where this scaffold is integral.
Introduction: The Strategic Importance of 2-[[2-(Boc-amino)ethyl]amino]acetic acid
2-[[2-(tert-Butoxycarbonyl-amino)ethyl]amino]acetic acid is a non-natural amino acid derivative that has garnered significant attention in the pharmaceutical and biotechnology sectors. Its structure incorporates a secondary amine, a carboxylic acid, and a carbamate-protected primary amine, rendering it a versatile linker and scaffold component. The tert-butoxycarbonyl (Boc) protecting group is crucial, as it allows for selective deprotection and subsequent elaboration of the primary amine, orthogonal to the other functional groups present in the molecule.[1] This strategic orthogonality is paramount in multi-step syntheses, such as solid-phase peptide synthesis (SPPS) and the construction of antibody-drug conjugates (ADCs), where precise control over reactive sites is essential.[]
The core utility of this molecule lies in its application as a key intermediate in the synthesis of peptide nucleic acid (PNA) monomers.[3] PNAs are synthetic analogs of DNA and RNA where the sugar-phosphate backbone is replaced by a repeating N-(2-aminoethyl)glycine unit.[3] The title compound serves as a precursor to this backbone, highlighting its foundational role in the development of novel diagnostics and therapeutics based on PNA technology.
Synthetic Strategy: A Tale of Two Pathways
The synthesis of 2-[[2-(Boc-amino)ethyl]amino]acetic acid can be approached via two primary synthetic strategies:
-
N-Alkylation of Mono-Boc-ethylenediamine: This is the most direct and commonly employed method. It involves the reaction of N-(tert-butoxycarbonyl)-1,2-diaminoethane with a suitable two-carbon electrophile bearing a carboxylic acid or its ester equivalent, such as bromoacetic acid or ethyl bromoacetate.[3] This approach is favored for its operational simplicity and the ready availability of starting materials.
-
Reductive Amination: An alternative route involves the reaction of an amine with an aldehyde or ketone to form an imine, which is then reduced to the corresponding amine.[4][5] In this context, one could envision the reaction of N-Boc-aminoacetaldehyde with an appropriate amine, followed by reduction. While effective for many amine syntheses, this route can be more complex for the target molecule due to the potential for self-condensation and other side reactions.
For the purposes of this guide, we will focus on the N-alkylation strategy due to its robustness, scalability, and well-documented success in the literature.
Mechanistic Considerations of N-Alkylation
The core of the N-alkylation strategy is a nucleophilic substitution reaction (SN2). The primary amine of mono-Boc-ethylenediamine acts as the nucleophile, attacking the electrophilic carbon of the bromoacetic acid derivative. The reaction is typically carried out in the presence of a base to neutralize the hydrobromic acid byproduct and to deprotonate the ammonium salt formed in situ, thus regenerating the nucleophilic amine.
The choice of the acetic acid derivative (acid vs. ester) has implications for the workup procedure. Using bromoacetic acid directly will yield the final product, but the reaction may be slower and require a stronger base. In contrast, using an ester like ethyl bromoacetate leads to the formation of the corresponding ethyl ester of the product.[3] This ester must then be hydrolyzed in a subsequent step to afford the desired carboxylic acid. While this adds a step to the overall synthesis, the initial alkylation often proceeds more cleanly and with higher yields.
Experimental Protocol: N-Alkylation of Mono-Boc-ethylenediamine with Ethyl Bromoacetate followed by Saponification
This section provides a detailed, two-step procedure for the synthesis of 2-[[2-(Boc-amino)ethyl]amino]acetic acid. The protocol is designed to be self-validating, with clear endpoints and characterization checkpoints.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| N-(tert-butoxycarbonyl)-1,2-diaminoethane | ≥98% | Commercially Available |
| Ethyl bromoacetate | ≥98% | Commercially Available |
| Triethylamine (TEA) | ≥99% | Commercially Available |
| Acetonitrile (ACN) | Anhydrous | Commercially Available |
| Dichloromethane (DCM) | ACS Grade | Commercially Available |
| Sodium Hydroxide (NaOH) | Pellets, ≥97% | Commercially Available |
| Hydrochloric Acid (HCl) | 37% w/w | Commercially Available |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercially Available |
| Deionized Water | In-house |
Step 1: Synthesis of Ethyl 2-[[2-(Boc-amino)ethyl]amino]acetate
This step involves the N-alkylation of mono-Boc-ethylenediamine with ethyl bromoacetate.
Caption: Workflow for the synthesis of the intermediate ester.
Procedure:
-
To a solution of N-(tert-butoxycarbonyl)-1,2-diaminoethane (1.0 eq) and triethylamine (1.5 eq) in anhydrous acetonitrile (10 mL/g of starting amine), add ethyl bromoacetate (1.1 eq) dropwise over 1 hour with vigorous stirring at room temperature.[3]
-
The reaction mixture is typically stirred for an additional 1-2 hours at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the acetonitrile.[3]
-
Dilute the residue with deionized water and extract the aqueous solution with dichloromethane (3 x volume of aqueous layer).[3]
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate in vacuo to yield the crude product, which is typically a yellowish viscous oil. This intermediate is often of sufficient purity to be carried forward to the next step without further purification.
Step 2: Saponification to 2-[[2-(Boc-amino)ethyl]amino]acetic acid
This step involves the hydrolysis of the ethyl ester to the final carboxylic acid product.
Caption: Workflow for the saponification to the final product.
Procedure:
-
Dissolve the crude ethyl ester from the previous step in a suitable solvent mixture, such as water and a co-solvent like methanol or THF.
-
Add an aqueous solution of sodium hydroxide (2.0 eq) and stir the mixture overnight at 45°C.[6]
-
After cooling the reaction mixture to room temperature, dilute with deionized water.
-
Acidify the basic solution to a pH of approximately 3-4 with 6 M hydrochloric acid.[6]
-
Extract the aqueous layer with a suitable organic solvent such as diethyl ether or ethyl acetate (3 x volume of aqueous layer).[6]
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford the final product, 2-[[2-(Boc-amino)ethyl]amino]acetic acid, typically as a white to off-white solid.
Causality and Self-Validation
Rationale for Experimental Choices
-
Choice of Base: Triethylamine is a common, non-nucleophilic organic base used to scavenge the HBr produced during the alkylation. Its boiling point allows for easy removal in vacuo.
-
Solvent Selection: Acetonitrile is an excellent polar aprotic solvent for SN2 reactions, as it can dissolve the reactants and does not interfere with the reaction mechanism.
-
Control of Stoichiometry: Using a slight excess of ethyl bromoacetate ensures the complete consumption of the more valuable mono-Boc-ethylenediamine. However, a large excess should be avoided to minimize the potential for dialkylation of the starting amine.
-
Workup and Purification: The aqueous workup is effective at removing the triethylammonium bromide salt and any unreacted starting materials. The final product's acidic nature allows for straightforward extraction from an acidified aqueous solution.
In-Process Controls and Characterization
-
TLC/LC-MS Monitoring: Regular monitoring of the reaction progress is crucial to determine the optimal reaction time and to identify the formation of any significant byproducts.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the structure of the intermediate ester and the final product. The disappearance of the ethyl ester signals and the appearance of a broad carboxylic acid proton signal in the ¹H NMR are key indicators of a successful saponification.
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the product.
-
Purity Assessment: High-performance liquid chromatography (HPLC) is the preferred method for determining the purity of the final compound.
Conclusion
The synthesis of 2-[[2-(Boc-amino)ethyl]amino]acetic acid via the N-alkylation of mono-Boc-ethylenediamine is a reliable and scalable method for producing this important building block. By carefully controlling the reaction conditions and employing robust in-process controls, researchers can consistently obtain high yields of the desired product with excellent purity. This guide provides a solid foundation for the successful synthesis and application of this versatile compound in the development of next-generation therapeutics and diagnostics.
References
-
Preparation method of 2-(2-(2-aminoethoxy) ethoxy) acetic acid . Eureka | Patsnap. Available from: [Link]
-
Synthesis method of N-BOC-ethylenediamine . WIPO Patentscope. Available from: [Link]
-
Synthesis of Boc-Protected Amino acids . ResearchGate. Available from: [Link]
- Synthesis method of N-BOC-ethylenediamine. Google Patents.
- Synthesis route of [2-[2-(Fmoc-amino) ethoxy] ethoxy] acetic acid. Google Patents.
-
A facile route to synthesize N-(Boc-Aminoethylglycin)thymine Ethyl Ester, application to the synthesis of . Indian Academy of Sciences. Available from: [Link]
-
Boc-Protected Amino Groups . Organic Chemistry Portal. Available from: [Link]
- Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid. Google Patents.
- Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid. Google Patents.
-
How to synthesis N-(2-aminoethyl)glycine ethyl ester? . ResearchGate. Available from: [Link]
-
Reductive Amination, and How It Works . Master Organic Chemistry. Available from: [Link]
-
What are the best conditions for the reaction of primary amine with ethylbromo acetate? . ResearchGate. Available from: [Link]
- Process for preparing Boc protected amino acid by (Boc) O. Google Patents.
-
Amine synthesis by reductive amination (reductive alkylation) . Organic Chemistry Portal. Available from: [Link]
-
Synthesis of Boc-protected bicycloproline . National Institutes of Health. Available from: [Link]
-
THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES . Arkivoc. Available from: [Link]
-
22.4e Synthesis of Amines Reductive Amination . YouTube. Available from: [Link]
-
Peptide Synthesis . Chemistry LibreTexts. Available from: [Link]
-
Reductive amination of amines using carboxylic acids exploiting the dual reactivity of phenylsilane . ResearchGate. Available from: [Link]
Sources
An In-depth Technical Guide to the Solubility of 2-[[2-(Boc-amino)ethyl]amino]acetic Acid in Organic Solvents
Introduction: The Critical Role of Solubility in the Application of a Versatile Building Block
2-[[2-(tert-butoxycarbonyl-amino)ethyl]amino]acetic acid is a key bifunctional molecule extensively utilized in the realms of peptide chemistry, medicinal chemistry, and materials science. Its structure, featuring a protected primary amine, a secondary amine, and a carboxylic acid, makes it an invaluable linker and building block. However, the successful application of this compound in any synthetic or formulation workflow is fundamentally governed by its solubility characteristics. A comprehensive understanding of its solubility in various organic solvents is not merely academic; it is a prerequisite for efficient reaction setup, purification, and formulation development.
This guide provides a deep dive into the solubility profile of 2-[[2-(Boc-amino)ethyl]amino]acetic acid. In the absence of extensive published quantitative data for this specific molecule, we will first predict its solubility based on first principles and an analysis of its structural components. Subsequently, we will provide a robust, self-validating experimental protocol for you, the researcher, to determine its solubility in your solvent systems of choice.
Part 1: Deconstructing the Molecule: A Predictive Analysis of Solubility
The solubility of a compound is a complex interplay between its own intermolecular forces and its interactions with the solvent molecules. By dissecting the structure of 2-[[2-(Boc-amino)ethyl]amino]acetic acid, we can predict its behavior in different solvent classes.
The Duality of its Nature: Hydrophilic and Lipophilic Moieties
Our subject molecule possesses distinct regions with opposing polarities:
-
Hydrophilic Centers: The carboxylic acid (-COOH), the secondary amine (-NH-), and the carbamate linkage (-NH-COO-) are all capable of hydrogen bonding. The carboxylic acid and the secondary amine also provide sites for acid-base chemistry. In solution, these groups can exist in a zwitterionic form, with a proton transfer from the carboxylic acid to one of the amines.[1] This zwitterionic character significantly enhances solubility in polar solvents, especially water.[1]
-
Lipophilic Moiety: The tert-butoxycarbonyl (Boc) group is a bulky, non-polar aliphatic group. The presence of the Boc group is known to increase the solubility of amino acids and peptides in organic solvents compared to their unprotected counterparts.[2]
Predicted Solubility Profile
Based on this structural analysis, we can forecast the solubility as follows:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. We anticipate moderate to good solubility, as the solvent can interact favorably with the carboxylic acid, amines, and carbamate group. The zwitterionic nature of the molecule will also contribute to its solubility in these solvents.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are excellent hydrogen bond acceptors but lack a donor proton. They are highly effective at solvating polar molecules. Given the multiple polar groups on our compound, we predict high solubility in solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO). Acetonitrile, being less polar, will likely be a poorer solvent.
-
Non-Polar Solvents (e.g., Hexane, Toluene): These solvents lack any significant polarity and cannot form hydrogen bonds. The energy required to break the strong intermolecular hydrogen bonds and ionic interactions within the solid 2-[[2-(Boc-amino)ethyl]amino]acetic acid will not be compensated by interactions with these solvents. Therefore, we predict very low to negligible solubility in non-polar solvents.[1]
The interplay of these factors is visualized in the diagram below.
Caption: Factors influencing the solubility of the target molecule.
Part 2: A Self-Validating Protocol for Experimental Solubility Determination
Given the lack of readily available data, an experimental approach is necessary. The following gravimetric method is a robust and reliable way to determine the solubility of a compound.[3]
Materials and Equipment
-
2-[[2-(Boc-amino)ethyl]amino]acetic acid
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps (e.g., 4 mL)
-
Thermostatically controlled shaker or incubator
-
Syringe filters (0.22 µm, ensure compatibility with the solvent)
-
Syringes
-
Pre-weighed collection vials
-
Vacuum oven or desiccator
Experimental Workflow
Caption: Experimental workflow for solubility determination.
Detailed Step-by-Step Methodology
-
Preparation of Saturated Solution:
-
To a tared vial, add a known volume or mass of the chosen organic solvent (e.g., 2 mL).
-
Add an excess of 2-[[2-(Boc-amino)ethyl]amino]acetic acid to the solvent. "Excess" means that a significant amount of undissolved solid should be visible.
-
Cap the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to ensure equilibrium is reached. For new compounds, 24 to 48 hours is recommended.[3] The rationale here is to ensure the dissolution process has reached its thermodynamic endpoint.
-
-
Sample Collection and Filtration:
-
After equilibration, let the vial stand undisturbed for at least 30 minutes to allow the excess solid to settle.
-
Carefully draw the supernatant into a syringe, avoiding any solid particles.
-
Attach a 0.22 µm syringe filter (pre-conditioned with the same solvent if necessary) and dispense the clear filtrate into a clean, tared collection vial. The filtration step is critical to ensure that only the dissolved solid is being measured.
-
-
Quantification:
-
Immediately cap the collection vial and weigh it to determine the exact mass of the filtrate collected.
-
Place the vial, with the cap removed or loosened, in a vacuum oven or desiccator to evaporate the solvent completely. Gentle heating can be applied if the compound is thermally stable.
-
Periodically weigh the vial until a constant mass is achieved, indicating all the solvent has been removed.
-
-
Calculation:
-
The solubility can be calculated using the following formula:
Solubility (mg/g of solvent) = (Mass of dried solute / Mass of solvent) x 1000
Where:
-
Mass of dried solute = (Final mass of vial + solute) - (Tare mass of vial)
-
Mass of solvent = (Mass of vial + filtrate) - (Mass of vial + dried solute)
-
-
To express solubility in mg/mL, the density of the solvent at the experimental temperature is required.
-
Part 3: Data Presentation and Application
For ease of comparison and use, the experimentally determined solubility data should be organized in a clear format.
Quantitative Solubility Data Table
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | 25 | [Experimental Value] | [Calculated Value] |
| Ethanol | 25 | [Experimental Value] | [Calculated Value] |
| Isopropanol | 25 | [Experimental Value] | [Calculated Value] |
| Acetonitrile | 25 | [Experimental Value] | [Calculated Value] |
| Dichloromethane | 25 | [Experimental Value] | [Calculated Value] |
| Ethyl Acetate | 25 | [Experimental Value] | [Calculated Value] |
| DMF | 25 | [Experimental Value] | [Calculated Value] |
| DMSO | 25 | [Experimental Value] | [Calculated Value] |
| Toluene | 25 | [Experimental Value] | [Calculated Value] |
| Hexane | 25 | [Experimental Value] | [Calculated Value] |
Applying the Data: From Numbers to Actionable Insights
-
Reaction Chemistry: High solubility in a solvent like DMF or DMSO makes them excellent choices for reaction media, ensuring a homogeneous reaction environment.
-
Purification: Understanding solubility differences is key to purification by crystallization. A solvent in which the compound is highly soluble when hot but poorly soluble when cold is an ideal candidate for recrystallization. Conversely, a solvent in which the compound is poorly soluble can be used as an anti-solvent or for washing the solid product.
-
Formulation: For drug development applications, solubility data in pharmaceutically acceptable solvents is crucial for creating stable and bioavailable formulations.
Conclusion
While specific solubility data for 2-[[2-(Boc-amino)ethyl]amino]acetic acid is not widely published, a systematic approach based on its molecular structure allows for a reliable prediction of its solubility profile. The presence of both polar, hydrogen-bonding groups and a non-polar Boc group suggests good solubility in polar aprotic and protic solvents, and poor solubility in non-polar solvents. This guide provides a robust experimental framework for researchers to generate their own high-quality solubility data, empowering them to make informed decisions in their synthetic and formulation endeavors.
References
-
Lopes, J. A., et al. (2020). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. Industrial & Engineering Chemistry Research. Available at: [Link]
-
Narita, M., et al. (1984). Prediction and improvement of protected peptide solubility in organic solvents. International Journal of Peptide and Protein Research. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]
-
Chemistry LibreTexts. (2022). 1. Backgrounds of Amino Acids. Available at: [Link]
-
Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Available at: [Link]
- Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Available at: [Link]
-
LifeTein®. (n.d.). How to predict peptide solubility? Available at: [Link]
Sources
An In-depth Technical Guide to the Application of 2-[[2-(Boc-amino)ethyl]amino]acetic Acid (Boc-AEEA-OH) in Solid-Phase Peptide Synthesis (SPPS)
Introduction: The Strategic Advantage of Spacing in Peptide Synthesis
In the intricate world of solid-phase peptide synthesis (SPPS), the final peptide's purity, solubility, and biological activity are not solely dictated by its amino acid sequence. The judicious use of spacers and linkers plays a pivotal role in modulating these properties. Among the diverse array of available tools, 2-[[2-(Boc-amino)ethyl]amino]acetic acid (Boc-AEEA-OH) has emerged as a versatile and highly effective hydrophilic spacer. Its incorporation into a peptide sequence can significantly enhance solubility, mitigate aggregation, and provide a flexible tether for conjugating various moieties, such as fatty acids in metabolic drugs or payloads in peptide-drug conjugates (PDCs).[][2]
This technical guide provides a comprehensive overview of the theory and practice of utilizing Boc-AEEA-OH in SPPS. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present data to support the strategic incorporation of this valuable building block.
Physicochemical Properties and Rationale for Use
Boc-AEEA-OH is a short, hydrophilic polyethylene glycol (PEG)-like linker.[3] Its structure, featuring a Boc-protected amine and a terminal carboxylic acid, makes it readily amenable to standard SPPS protocols.
| Property | Value | Source |
| Molecular Formula | C9H18N2O4 | [4] |
| Molecular Weight | 218.25 g/mol | [4] |
| Appearance | White to off-white solid | [4] |
| Solubility | Soluble in DMF, NMP, and other common SPPS solvents | [5] |
The primary motivations for incorporating Boc-AEEA-OH into a peptide sequence are:
-
Enhanced Solubility: The ethylene glycol units in the AEEA backbone introduce hydrophilicity, which can significantly improve the solubility of hydrophobic peptides in aqueous media.[6][7] This is a critical consideration for both the synthesis process, where poor solubility can lead to incomplete reactions, and for the final application of the peptide.
-
Reduced Aggregation: Peptide aggregation is a common challenge in SPPS and can lead to low yields and purification difficulties. The flexible and hydrophilic nature of the AEEA spacer can disrupt the intermolecular interactions that drive aggregation.[8][9]
-
Flexible Linker for Conjugation: Boc-AEEA-OH is frequently used to create a flexible linkage between a peptide and a functional moiety. A prominent example is in the synthesis of GLP-1 receptor agonists like Semaglutide, where an AEEA linker is part of the fatty acid side chain that prolongs the drug's half-life.[2][10]
Workflow for Boc-AEEA-OH Incorporation in SPPS
The following workflow outlines the key stages of incorporating Boc-AEEA-OH into a peptide sequence using a standard Boc-SPPS strategy.
Caption: General workflow for incorporating Boc-AEEA-OH in Boc-SPPS.
Detailed Experimental Protocols
The following protocols are representative examples and may require optimization based on the specific peptide sequence and scale of the synthesis.
Protocol 1: Manual Coupling of Boc-AEEA-OH to MBHA Resin
This protocol describes the manual coupling of Boc-AEEA-OH to a deprotected amine on a 4-methylbenzhydrylamine (MBHA) resin, which is suitable for generating C-terminal peptide amides.[4]
Materials:
-
MBHA resin
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Boc-AEEA-OH
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
Isopropyl alcohol (IPA)
Procedure:
-
Resin Swelling: Swell the MBHA resin in DCM for 30-60 minutes in a reaction vessel.
-
Boc Deprotection:
-
Neutralization:
-
Wash the resin with DCM (2x).
-
Add a solution of 10% TEA in DCM and agitate for 10 minutes. Repeat once.[4]
-
Wash the resin thoroughly with DCM (3x) and then with DMF (3x) to prepare for coupling.
-
-
Boc-AEEA-OH Coupling:
-
In a separate vial, dissolve Boc-AEEA-OH (3 equivalents relative to resin loading) and HBTU (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the activation mixture and allow it to pre-activate for 1-2 minutes.
-
Add the activated Boc-AEEA-OH solution to the resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive, continue coupling and consider a recoupling step if necessary.
-
-
Washing: Once the coupling is complete (Kaiser test is negative), drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Chain Elongation: The resin is now ready for the deprotection of the Boc group on the AEEA moiety and the coupling of the next amino acid in the sequence, following steps 2-5.
Protocol 2: Cleavage of the AEEA-Containing Peptide from the Resin
The choice of cleavage cocktail is critical and depends on the amino acid composition of the peptide. For peptides synthesized on MBHA resin using Boc chemistry, a strong acid such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) is typically required for cleavage.[4][11]
Materials:
-
Peptide-resin
-
HF or TFMSA
-
Scavengers (e.g., anisole, p-cresol, thioanisole, 1,2-ethanedithiol)
-
Cold diethyl ether
Procedure (using HF):
CAUTION: Hydrogen fluoride is extremely toxic and corrosive. This procedure must be performed in a specialized, dedicated apparatus by trained personnel.
-
Preparation: Dry the peptide-resin thoroughly under high vacuum.
-
Cleavage:
-
Place the dried resin in the reaction vessel of the HF apparatus.
-
Add the appropriate scavengers. A common mixture is anisole and p-cresol.
-
Cool the reaction vessel to 0°C.
-
Carefully distill HF into the reaction vessel.
-
Stir the mixture at 0°C for 1-2 hours.
-
-
HF Removal: Remove the HF by evaporation under a stream of nitrogen.
-
Peptide Precipitation:
-
Wash the resin with cold diethyl ether to remove the scavengers and cleaved protecting groups.
-
Extract the peptide from the resin with a suitable solvent (e.g., 10% acetic acid).
-
Precipitate the crude peptide by adding the extract to a large volume of cold diethyl ether.
-
-
Isolation: Collect the precipitated peptide by centrifugation or filtration, wash with cold ether, and dry under vacuum.
Impact of Boc-AEEA-OH on Peptide Properties: A Qualitative and Quantitative Perspective
The inclusion of one or more AEEA units can have a profound impact on the physicochemical properties of a peptide.
| Parameter | Expected Impact of AEEA Incorporation | Rationale |
| Solubility | Increased | The hydrophilic ethylene glycol backbone disrupts hydrophobic interactions and improves solvation in aqueous buffers.[7][12] |
| Aggregation | Decreased | The flexible spacer can sterically hinder the formation of β-sheet structures that often lead to aggregation.[8][9] |
| HPLC Retention Time | Decreased | On reversed-phase HPLC, the increased hydrophilicity typically leads to earlier elution.[6][13] |
| Biological Activity | Variable | The spacer can provide optimal positioning of a conjugated moiety for receptor binding but may also introduce conformational changes that could affect activity. |
While quantitative data for the specific impact of Boc-AEEA-OH is often sequence-dependent and proprietary, the principles are well-established in the field of peptide chemistry. For example, in the development of long-acting GLP-1 analogues, the hydrophilic spacer is crucial for maintaining solubility after the attachment of a long-chain fatty acid.[2]
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Incomplete Coupling of Boc-AEEA-OH | - Steric hindrance- Poor resin swelling- Inefficient activation | - Use a more powerful coupling reagent like HATU.- Ensure adequate resin swelling time and solvent volume.- Increase coupling time and/or temperature. Consider a double coupling. |
| Aggregation During Synthesis | - Hydrophobic peptide sequence | - Incorporate an additional AEEA unit.- Use chaotropic salts or perform synthesis at an elevated temperature. |
| Side Reactions During Cleavage | - Inadequate scavengers | - Use a scavenger cocktail tailored to the peptide sequence. For example, add 1,2-ethanedithiol for peptides containing tryptophan.[11] |
| Poor Purity After Cleavage | - Incomplete deprotection or coupling steps | - Optimize deprotection and coupling times. Use monitoring tests like the Kaiser test at each step. |
Automated Synthesis Considerations
Boc-AEEA-OH is fully compatible with automated peptide synthesizers that support Boc chemistry.[14][15] The coupling protocol can be programmed as a standard amino acid addition, with adjustments to the coupling time if necessary. It is advisable to perform a test coupling to optimize the conditions for a specific instrument and peptide sequence.
Purification and Characterization of AEEA-Containing Peptides
Following cleavage, the crude peptide is typically purified by reversed-phase high-performance liquid chromatography (RP-HPLC).[6][16]
Purification Workflow:
Caption: Purification and characterization workflow for AEEA-containing peptides.
Characterization:
The final purified peptide should be characterized to confirm its identity and purity.
-
Mass Spectrometry (MS): To verify the correct molecular weight of the peptide, including the AEEA modification.
-
Analytical RP-HPLC: To determine the purity of the final product.[13]
Conclusion
2-[[2-(Boc-amino)ethyl]amino]acetic acid is a powerful tool in the arsenal of the peptide chemist. Its strategic incorporation can overcome common challenges in SPPS, particularly those related to peptide solubility and aggregation. By understanding the principles behind its use and following robust, optimized protocols, researchers and drug development professionals can leverage Boc-AEEA-OH to synthesize complex and challenging peptides with improved yields and physicochemical properties, ultimately accelerating the development of novel peptide-based therapeutics and research tools.
References
-
Aapptec, LLC. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
- Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 3–35.
- Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
-
Aapptec, LLC. (n.d.). Synthesis Notes. Retrieved from [Link]
-
Aapptec, LLC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
jOeCHEM. (2020, April 21). Peptide Synthesis with the Boc Protecting Group [Video]. YouTube. [Link]
- Li, Y., et al. (2021). Expression, Purification and Characterization of a Novel Hybrid Peptide CLP with Excellent Antibacterial Activity. Molecules, 26(21), 6529.
- Guangzhou Congen Pharmatec Co.,Ltd. (n.d.). A method for synthesizing semaglutide side chain. Google Patents.
- Pihlak, A., et al. (2023). Aggregation Limiting Cell-Penetrating Peptides Derived from Protein Signal Sequences. International Journal of Molecular Sciences, 24(4), 4031.
- Wang, Y., et al. (2022). Automated Peptide Synthesizers and Glycoprotein Synthesis. Frontiers in Chemistry, 10, 869025.
- Novo Nordisk A/S. (2021). A method for preparing glp-1 analogue by solid-phase peptide synthesis. Google Patents.
-
ResearchGate. (2025). Expression, Purification, and Characterization of a Novel Hybrid Peptide with Potent Antibacterial Activity. Retrieved from [Link]
-
ResearchGate. (2022). Automated Peptide Synthesizers and Glycoprotein Synthesis. Retrieved from [Link]
-
ResearchGate. (2025). Separation, detection and quantitation of peptides by liquid chromatography and capillary electrochromatography. Retrieved from [Link]
-
MDPI. (2022). Evaluation of Amyloid Polypeptide Aggregation Inhibition and Disaggregation Activity of A-Type Procyanidins. Retrieved from [Link]
-
ResearchGate. (2025). What causes overcoupling in microwave assisted SPPS?. Retrieved from [Link]
-
Justia Patents. (2023). preparation method for semaglutide. Retrieved from [Link]
-
ACS Publications. (2014). Surface Effects on Aggregation Kinetics of Amyloidogenic Peptides. Retrieved from [Link]
-
ACS Publications. (2016). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Retrieved from [Link]
-
Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]
-
ResearchGate. (n.d.). 49 questions with answers in SPPS | Science topic. Retrieved from [Link]
- Grant, G. A. (Ed.). (1992). Synthetic Peptides: A User's Guide. WH Freeman.
-
Patsnap. (n.d.). Synthesis method of semaglutide. Retrieved from [Link]
-
ResearchGate. (2025). Unraveling the Early Events of Amyloid-β Protein (Aβ) Aggregation: Techniques for the Determination of Aβ Aggregate Size. Retrieved from [Link]
-
GenScript. (2015). Examining the components of your peptide sample with AccuPep QC. Retrieved from [Link]
- Aguilar, M. I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press.
-
MDPI. (2020). Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods. Retrieved from [Link]
-
Reddit. (2025). What causes overcoupling in microwave assisted SPPS?. Retrieved from [Link]
-
Imtakt USA. (2020). Quantitative Peptide Mapping by (U)HPLC and Solvere. Retrieved from [Link]
-
MDPI. (2023). Preparation, Purification and Characterization of Antibacterial and ACE Inhibitory Peptides from Head Protein Hydrolysate of Kuruma Shrimp, Marsupenaeus japonicus. Retrieved from [Link]
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
-
CEM Corporation. (2018). Automated Synthesis of Hydrocarbon-Stapled Peptides Via Microwave Assisted Ring-Closing Metathesis. Retrieved from [Link]
Sources
- 2. CN112321699A - Synthesis method of semaglutide - Google Patents [patents.google.com]
- 3. CN115894664B - A method for synthesizing semaglutide side chain - Google Patents [patents.google.com]
- 4. chempep.com [chempep.com]
- 5. bachem.com [bachem.com]
- 6. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Aggregation Limiting Cell-Penetrating Peptides Derived from Protein Signal Sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Semaglutide Side Chain | TBuO-Ste-Glu(AEEA-AEEA-OH)-OtBu | CAS#: 1118767-16-0 | Sinopeg [sinopeg.com]
- 11. peptide.com [peptide.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Automated Peptide Synthesizers and Glycoprotein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. renyi.hu [renyi.hu]
Methodological & Application
Application Notes and Protocols for the Solid-Phase Coupling of Boc-AEEA-OH
Introduction
In the realm of peptide synthesis and the development of complex biomolecules, the incorporation of linker moieties is a critical step to impart specific functionalities, enhance solubility, or create well-defined spacing between different domains of a molecule.[1] Boc-AEEA-OH (8-(tert-butoxycarbonylamino)-3,6-dioxaoctanoic acid) is a hydrophilic linker frequently employed in solid-phase peptide synthesis (SPPS).[2][3] Its structure, featuring a polyethylene glycol (PEG)-like backbone, introduces flexibility and improves the aqueous solubility of the final peptide conjugate.[1][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the efficient coupling of Boc-AEEA-OH during solid-phase synthesis, emphasizing the underlying chemical principles and best practices for ensuring high-yield and high-purity outcomes.
The Role and Significance of Boc-AEEA-OH in Peptide Synthesis
Boc-AEEA-OH serves as a versatile building block in the construction of custom peptides and bioconjugates.[3][5] The tert-butyloxycarbonyl (Boc) protecting group on the terminal amine allows for its seamless integration into standard Boc/Bzl solid-phase synthesis protocols.[6][7] The terminal carboxylic acid enables its coupling to a free amino group on the resin-bound peptide chain.
Key applications of incorporating AEEA linkers include:
-
Improving Hydrophilicity: Peptides with significant hydrophobic character often exhibit poor solubility in aqueous buffers, complicating their purification and biological evaluation. The ethylene glycol units of the AEEA linker enhance the overall hydrophilicity of the peptide, mitigating these issues.[1][8]
-
Conjugation of Functional Moieties: The AEEA linker provides a flexible spacer for the attachment of various functional groups, such as fluorophores, biotin, or cytotoxic drugs in the synthesis of antibody-drug conjugates (ADCs).[3][8]
-
Synthesis of GLP-1 Analogs: Boc-AEEA-OH and its derivatives are crucial intermediates in the synthesis of glucagon-like peptide-1 (GLP-1) receptor agonists like Semaglutide and Tirzepatide, where the linker is part of a fatty acid side chain that extends the therapeutic half-life of the drug.[2][4]
Core Principles of Boc-AEEA-OH Coupling
The coupling of Boc-AEEA-OH to a resin-bound peptide is an amide bond formation reaction. The efficiency of this reaction is paramount to the overall success of the synthesis. The fundamental steps involve the activation of the carboxylic acid of Boc-AEEA-OH, followed by nucleophilic attack from the free N-terminal amine of the peptide on the solid support.
Choosing the Right Coupling Strategy
The selection of an appropriate coupling reagent is critical and depends on factors such as the steric hindrance of the N-terminal amino acid and the potential for side reactions. For Boc-based SPPS, several classes of coupling reagents are commonly used.[][10]
| Coupling Reagent Class | Examples | Mechanism of Action & Rationale |
| Carbodiimides | DIC (N,N'-Diisopropylcarbodiimide) | Forms a highly reactive O-acylisourea intermediate. Often used with an additive like HOBt (1-Hydroxybenzotriazole) to suppress racemization and prevent dehydration of Asn and Gln side chains.[11][12] DIC is preferred over DCC in SPPS because its urea byproduct is soluble in common organic solvents.[11] |
| Onium Salts (Aminium/Uronium) | HBTU, HATU, HCTU | These reagents react with the carboxylic acid to form an active ester in situ, which then reacts with the amine.[11][13] HATU is particularly effective for difficult couplings due to the formation of a highly reactive OAt ester.[13] |
| Phosphonium Salts | PyBOP, PyAOP | Similar to onium salts, these reagents generate active esters. PyAOP is noted for its high efficiency, especially in coupling sterically hindered or N-methylated amino acids.[11] |
For routine coupling of Boc-AEEA-OH, a carbodiimide-based method using DIC in the presence of HOBt is often sufficient and cost-effective. However, for challenging sequences or when aggregation is a concern, the use of a more potent onium salt reagent like HATU is recommended to ensure complete and rapid coupling.[13]
Detailed Experimental Protocol
This protocol outlines the manual coupling of Boc-AEEA-OH to a peptide-resin using a standard Boc/Bzl SPPS strategy. The procedure assumes the synthesis is proceeding from the C-terminus to the N-terminus and that the N-terminal Boc group of the preceding amino acid has been removed.
Pre-Coupling: N-terminal Boc Deprotection and Neutralization
-
Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 30-60 minutes.[7]
-
Boc Deprotection: Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes to remove the N-terminal Boc group.[7] A scavenger, such as 0.5% dithioethane (DTE), should be included if the sequence contains sensitive residues like Trp, Met, or Cys.[6]
-
Washing: Wash the resin thoroughly with DCM (3x), followed by isopropanol (IPA) (2x), and then DCM (3x) to remove residual TFA and byproducts.
-
Neutralization: Neutralize the resulting trifluoroacetate salt of the N-terminal amine by treating the resin with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM for 5-10 minutes (2x).[6]
-
Final Washes: Wash the resin with DCM (3x) and then with N,N-dimethylformamide (DMF) (3x) to prepare for the coupling step.
Coupling of Boc-AEEA-OH
The following procedure utilizes DIC/HOBt for activation.
Reagents and Molar Equivalents:
| Reagent | Molar Equivalent (relative to resin substitution) |
| Boc-AEEA-OH | 3.0 eq |
| HOBt | 3.0 eq |
| DIC | 3.0 eq |
Step-by-Step Procedure:
-
Activation Solution Preparation: In a separate vessel, dissolve Boc-AEEA-OH (3.0 eq) and HOBt (3.0 eq) in a minimal amount of DMF.
-
Pre-activation: Add DIC (3.0 eq) to the solution from step 1 and allow it to pre-activate for 5-10 minutes at room temperature.
-
Coupling Reaction: Add the pre-activated solution to the reaction vessel containing the neutralized and washed peptide-resin.
-
Reaction Incubation: Agitate the reaction mixture at room temperature for 1-2 hours. The reaction time may be extended for sterically hindered N-terminal amino acids.
-
Washing: After the coupling reaction, wash the resin thoroughly with DMF (3x), DCM (3x), and IPA (2x) to remove excess reagents and byproducts.
Workflow for Boc-AEEA-OH Coupling in SPPS
Sources
- 1. peptide.com [peptide.com]
- 2. Boc-AEEA-OH-CAS: 108466-89-3-Intermediates manufacturer CongenPharma [congenpharma.com]
- 3. Boc-AEEA CAS No.108466-89-3 [apnbiotech.com]
- 4. Boc-AEEA-AEEA | Derivatives for Peptide Synthesis | Baishixing | ETW [etwinternational.com]
- 5. Boc-AEEA-AEEA [bapeks.com]
- 6. peptide.com [peptide.com]
- 7. chempep.com [chempep.com]
- 8. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. peptide.com [peptide.com]
- 12. people.uniurb.it [people.uniurb.it]
- 13. merckmillipore.com [merckmillipore.com]
Conditions for Boc deprotection of 2-[[2-(Boc-amino)ethyl]amino]acetic acid
Application Note: Optimized Deprotection Strategies for -(2-Boc-aminoethyl)glycine
Executive Summary & Chemical Context
The target molecule, 2-[[2-(Boc-amino)ethyl]amino]acetic acid , serves as the fundamental backbone unit for Peptide Nucleic Acids (PNAs). The deprotection of the
The Core Challenge: Unlike standard lipophilic amino acids, the deprotected product (Aeg) is extremely water-soluble and insoluble in most organic solvents. Standard aqueous workups (extraction) will result in product loss. Therefore, the protocols below prioritize anhydrous acidolysis followed by precipitation or trituration to isolate the product as a stable salt (HCl or TFA), avoiding aqueous extraction entirely.
Chemical Transformation
Reaction Mechanism & Causality
Understanding the mechanism is vital for troubleshooting. The reaction is an acid-catalyzed elimination.[1]
Mechanistic Pathway (DOT Visualization)
The following diagram illustrates the cleavage pathway and the fate of the tert-butyl cation, which drives the choice of scavengers.
Figure 1: Acid-catalyzed cleavage mechanism of the Boc group. The tert-butyl cation is the primary reactive intermediate that must be managed.
Experimental Protocols
Method A: HCl in Dioxane (Precipitation Method)
Best For: Large-scale preparation, storage stability, and avoiding fluorinated byproducts. Rationale: The hydrochloride salt of Aeg is a stable, non-hygroscopic solid that precipitates directly from the reaction mixture, simplifying isolation.
Reagents
-
Substrate: 2-[[2-(Boc-amino)ethyl]amino]acetic acid (1.0 equiv)
-
Reagent: 4.0 M HCl in 1,4-Dioxane (Commercial or freshly prepared)
-
Solvent: Anhydrous 1,4-Dioxane (or Ethyl Acetate for a greener alternative)
-
Wash Solvent: Diethyl Ether (
) or Methyl tert-butyl ether (MTBE)
Protocol Steps
-
Dissolution: Place the substrate (1 mmol, ~232 mg) in a round-bottom flask. Add anhydrous 1,4-dioxane (2 mL). If solubility is poor, mild sonication is permitted.
-
Acid Addition: Add 4.0 M HCl in dioxane (2.5 mL, 10 mmol, 10 equiv) dropwise at room temperature (
).-
Note: Gas evolution (
and isobutylene) will be observed. Ensure proper venting.
-
-
Reaction: Stir vigorously at room temperature for 60 minutes .
-
Observation: The solution may initially be clear, but a white precipitate (the product HCl salt) usually forms within 30 minutes.
-
-
Workup (Precipitation):
-
If a heavy precipitate has formed: Dilute with cold
(10 mL). -
If no precipitate: Concentrate the solution to ~1/3 volume under reduced pressure (do not dry completely), then add
(15 mL) to induce precipitation.
-
-
Isolation: Filter the white solid under vacuum (sintered glass funnel) or centrifuge (3000 rpm, 5 min).
-
Washing: Wash the filter cake
with to remove residual HCl and dioxane. -
Drying: Dry under high vacuum over
or KOH pellets to remove trace acid.
Yield Expectation: 90-98% as the dihydrochloride salt (
Method B: TFA / DCM (Solubilization Method)
Best For: Small scale (<50 mg), immediate use in coupling reactions, or if the HCl salt is too hygroscopic. Rationale: TFA is a stronger acid and works faster. The product remains soluble in TFA, requiring evaporation.
Reagents
-
Substrate: 2-[[2-(Boc-amino)ethyl]amino]acetic acid
-
Reagent: Trifluoroacetic acid (TFA), Reagent Grade (>99%)
-
Solvent: Dichloromethane (DCM)
-
Scavenger (Optional): Triisopropylsilane (TIPS) or water (2.5% v/v) if the batch is highly impure, though usually unnecessary for this aliphatic backbone.
Protocol Steps
-
Preparation: Dissolve the substrate in DCM (1 mL per 100 mg substrate).
-
Acidolysis: Add TFA equal to the volume of DCM (1:1 ratio).
-
Example: To 100 mg substrate in 1 mL DCM, add 1 mL TFA.
-
-
Reaction: Stir at room temperature for 30 minutes .
-
Monitoring: Check by TLC (System:
-Butanol/Acetic Acid/Water 4:1:1). The Boc-protected starting material will have a higher ; the free amine will stay near the baseline and stain deep purple with ninhydrin. -
Workup (Evaporation):
-
Remove volatiles on a rotary evaporator at
. -
Azeotroping: To remove residual TFA, add toluene (2 mL) or DCM (2 mL) to the residue and re-evaporate. Repeat
. This is critical to prevent peptide coupling inhibition in subsequent steps.
-
-
Precipitation: Triturate the resulting oily residue with cold
or Hexanes to obtain a white solid. -
Drying: Dry under high vacuum.
Analytical Validation (QC)
To confirm the identity of the product, compare the spectral data against these expected values.
| Method | Parameter | Expected Result (Deprotected Product) |
| ABSENT. The large singlet (9H) corresponding to the | ||
| Signals for | ||
| Mass Spec | ESI (+) | [M+H]+ = 133.1 . (Calculated MW of free base |
| TLC | Ninhydrin | Positive (Purple/Blue). Indicates free primary amine. |
Workflow Visualization
Figure 2: Decision matrix for selecting the optimal deprotection protocol based on scale and downstream application.
Troubleshooting & Critical Notes
-
Product Solubility: The deprotected Aeg backbone is insoluble in DCM, Chloroform, and Ether. It is soluble in Water, Methanol, and DMSO. Do not attempt to extract with organic solvents from an aqueous layer; you will lose the product to the water phase.
-
Hygroscopicity: The HCl salt can be hygroscopic. Store in a desiccator. If the product becomes a sticky gum during ether trituration, scratch the flask walls with a glass rod and sonicate to induce crystallization.
-
Secondary Amine Reactivity: The central secondary amine in the backbone (
) is nucleophilic. If you are performing a subsequent coupling reaction (e.g., attaching a nucleobase), ensure you control pH to avoid over-acylation, or use a backbone where the secondary amine was already protected (e.g., Fmoc) if that was the intent. However, for simple Boc removal, the conditions above are safe.
References
-
Green, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999.
-
Nielsen, P. E.; Egholm, M.; Berg, R. H.; Buchardt, O. "Sequence-selective recognition of DNA by strand displacement with a thymine-substituted polyamide." Science1991 , 254, 1497–1500.[2]
-
Hudson, R. H. E.; et al. "A Convenient Route to N-[2-(Fmoc)aminoethyl]glycine Esters and PNA Oligomerization." J. Org.[3] Chem.2008 , 73, 3807–3816.[2]
-
Han, G.; Tamaki, M.; Hruby, V. J. "Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M)." J. Pept.[4] Res.2001 , 58, 338–341.
-
ACS Green Chemistry Institute. "Reagent Guide: Boc Deprotection."
Application Note: High-Performance Liquid Chromatography (HPLC) Strategies for Boc-AEEA Modified Peptides
Executive Summary & Scientific Context
The purification of peptides modified with Boc (tert-butyloxycarbonyl) and AEEA (2-[2-(2-aminoethoxy)ethoxy]acetic acid, also known as mini-PEG or PEG2) presents a unique "push-pull" chromatographic challenge.
-
The Hydrophobic Cap (Boc): The N-terminal Boc group significantly increases hydrophobicity, pushing retention to higher organic concentrations.
-
The Hydrophilic Linker (AEEA): The AEEA unit is highly polar and solvated, often causing peak broadening and reducing retention relative to the hydrophobic core.
This guide addresses the specific requirements for purifying these constructs, particularly focusing on preserving the acid-labile Boc group while achieving high resolution of the hydrophilic linker region. Unlike standard peptide purification, which relies heavily on Trifluoroacetic Acid (TFA) and low pH, Boc-AEEA peptides often require modified protocols to prevent premature deprotection and ensure sharp peak shapes for the PEGylated domain.
Critical Decision Matrix: Method Selection
Before beginning, the stability of the Boc group dictates the purification strategy. While Boc is generally stable in 0.1% TFA during the short timescale of an analytical run, preparative fractions sitting in acidic solution can undergo slow degradation (isobutylene loss).
Workflow Decision Tree
Figure 1: Decision matrix for selecting the mobile phase based on the stability requirements of the N-terminal Boc group.
Physicochemical Considerations
The AEEA Effect (Solvation Layering)
AEEA linkers recruit water molecules, creating a hydration shell. On C18 columns, this can manifest as:
-
Fronting: If the peptide aggregates due to the amphiphilic nature (Boc vs. AEEA).
-
Tailing: If secondary interactions with silanols occur (common if pH is raised to protect Boc).
-
Retention Shift: AEEA generally reduces retention time compared to alkyl linkers (e.g., Ahx), but the Boc group counteracts this.
Detailed Protocols
Protocol A: The "Boc-Safe" Method (Recommended)
Objective: Purify Boc-AEEA-Peptides while minimizing acid-catalyzed deprotection.
Mobile Phase System:
-
Solvent A: 10 mM Ammonium Acetate in Water (pH ~6.8) OR 0.01% TFA in Water (Reduced Acid).
-
Solvent B: 100% Acetonitrile (ACN).
-
Note: Ammonium acetate is volatile and compatible with lyophilization. It buffers the pH to neutral, ensuring Boc stability.
Stationary Phase:
-
Column: C18 (End-capped is critical to minimize silanol interactions at neutral pH).
-
Pore Size: 100 Å (for peptides < 30 AA) or 300 Å (for larger constructs).
Gradient Strategy: Boc-AEEA peptides are often hydrophobic.
-
Initial: 5% B for 2 min (Desalting).
-
Ramp: 5% to 60% B over 30 min (Standard screening).
-
Optimization: Once the peak elutes (e.g., at 40% B), create a shallow gradient (e.g., 30% to 50% B over 20 min) to resolve impurities lacking the AEEA linker.
Post-Purification Handling (Crucial):
-
Pool fractions immediately.
-
If using 0.01% TFA: Add 10% Ammonium Bicarbonate solution to fractions to neutralize before lyophilization.
-
Keep fractions on ice.
Protocol B: Standard Acidic Method (High Resolution)
Objective: Maximum resolution for peptides where Boc stability is not the primary concern, or for rapid analytical checks.
Mobile Phase System:
Why this works for AEEA: The low pH suppresses the ionization of silanols and the carboxylic acids on the peptide, sharpening the peak shape of the polar AEEA region.
Risk Mitigation:
-
Limit the run time.
-
Do not leave the peptide in solution overnight.
-
Lyophilize immediately.
Experimental Data & Troubleshooting
Retention Behavior Comparison
| Moiety | Effect on RP-HPLC (C18) | Troubleshooting |
| Boc Group | Strong Retention Increase (+5-10% ACN shift) | If peak is too broad, increase temperature to 40°C to improve mass transfer. |
| AEEA Linker | Slight Retention Decrease; Potential broadening | Use a steeper gradient if "smearing" occurs. Ensure column is fully end-capped. |
| Deletion (No AEEA) | Elutes later than full length (usually) | AEEA is hydrophilic; missing it makes the impurity more hydrophobic relative to the core sequence. |
Troubleshooting "The PEG Smear"
Peptides with AEEA (mini-PEG) can sometimes elute as broad humps rather than sharp peaks.
-
Temperature: Increase column temperature to 40-50°C . This reduces the viscosity of the solvation shell around the AEEA linker and improves peak sharpness.
-
Chaotropes: If using the Neutral Method (Protocol A), adding 0.1 M Sodium Perchlorate (NaClO4) can sharpen peaks, but this requires a desalting step afterward.
Analytical Workflow Diagram
The following diagram illustrates the complete lifecycle from crude cleavage to final QC, highlighting the specific checkpoints for Boc-AEEA constructs.
Figure 2: Purification workflow emphasizing the neutralization step post-collection to preserve the Boc group.
References
-
Agilent Technologies. (2014). Efficient Purification of Synthetic Peptides at High and Low pH. Application Note 5991-4609EN. Retrieved from [Link]
-
Methods in Molecular Biology. (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press.[3] (General reference for RP-HPLC mechanisms).
Sources
Application Notes and Protocols for 2-[[2-(Boc-amino)ethyl]amino]acetic acid as a Heterobifunctional PEG Spacer
Introduction: The Strategic Advantage of a Short, Heterobifunctional PEG Spacer
In the landscape of bioconjugation and drug development, the precise and controlled linkage of molecules is paramount. The selection of a linker can profoundly influence the stability, solubility, and biological activity of the final conjugate. 2-[[2-(Boc-amino)ethyl]amino]acetic acid is a short, heterobifunctional polyethylene glycol (PEG) spacer that offers a unique combination of a Boc-protected amine and a terminal carboxylic acid. This structure provides researchers with a versatile tool for covalently linking a wide array of molecules, including proteins, peptides, and small molecule drugs, with a high degree of control.[1]
The strategic incorporation of this spacer can enhance the pharmacokinetic properties of therapeutic molecules.[2] The short PEG chain imparts increased water solubility and biocompatibility, while the defined length minimizes the potential for steric hindrance, which can be a concern with longer PEG chains.[3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 2-[[2-(Boc-amino)ethyl]amino]acetic acid. We will delve into the rationale behind experimental choices, provide detailed, step-by-step protocols for its application, and offer insights into the characterization and troubleshooting of the resulting conjugates.
Core Principles of Application
The utility of 2-[[2-(Boc-amino)ethyl]amino]acetic acid hinges on its two distinct functional groups:
-
The Carboxylic Acid (-COOH): This group serves as the initial point of attachment. It can be activated to react with primary amines (-NH2) on a target molecule (e.g., lysine residues on a protein) to form a stable amide bond. This reaction is typically mediated by carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, to enhance efficiency and stability of the reactive intermediate.[4][5]
-
The Boc-Protected Amine (-NH-Boc): The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines.[6] It is stable under the conditions required for the initial carboxylic acid coupling but can be readily removed under acidic conditions, typically with trifluoroacetic acid (TFA), to expose a primary amine.[7][8] This newly deprotected amine is then available for subsequent conjugation to another molecule.
This sequential reactivity allows for the controlled, stepwise assembly of complex bioconjugates.
Experimental Workflows and Protocols
Workflow 1: Conjugation to a Protein via Amide Bond Formation
This workflow details the coupling of the carboxylic acid moiety of the spacer to primary amines (e.g., lysine residues) on a protein.
Caption: Workflow for conjugating the spacer to a protein.
Protocol 1: EDC/NHS Coupling of 2-[[2-(Boc-amino)ethyl]amino]acetic acid to a Protein
This protocol outlines a general procedure. Optimal conditions may vary depending on the specific protein and desired degree of labeling.
Materials:
-
2-[[2-(Boc-amino)ethyl]amino]acetic acid
-
Protein of interest in a suitable buffer (e.g., PBS), free of primary amines like Tris or glycine.[3]
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.5
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Purification system (e.g., size-exclusion chromatography column, dialysis cassettes)
Procedure:
-
Reagent Preparation:
-
Equilibrate all reagents to room temperature before use.
-
Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use, as EDC is susceptible to hydrolysis.[9]
-
-
Activation of the Spacer:
-
Dissolve 2-[[2-(Boc-amino)ethyl]amino]acetic acid in Activation Buffer.
-
Add a 5-10 fold molar excess of EDC and Sulfo-NHS to the spacer solution.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.[9] The acidic pH of the Activation Buffer (pH 6.0) is optimal for the activation of the carboxyl group by EDC.[10]
-
-
Protein Preparation:
-
Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange into the Coupling Buffer.
-
-
Coupling Reaction:
-
Add the activated spacer solution to the protein solution. The pH of the Coupling Buffer (7.2-8.5) is crucial for the efficient reaction of the NHS-activated spacer with the primary amines of the protein.[11][12]
-
The molar ratio of activated spacer to protein will determine the degree of labeling and should be optimized for your specific application. A starting point is a 10-20 fold molar excess of the spacer.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.[9]
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 20-50 mM to consume any unreacted NHS-activated spacer.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove unreacted spacer, EDC/NHS byproducts, and quenching agent by size-exclusion chromatography (SEC) or dialysis.[] SEC is often preferred for its efficiency in separating the larger protein conjugate from smaller molecules.[14]
-
Table 1: Recommended Reagent Concentrations for Protein Conjugation
| Reagent | Recommended Molar Excess (relative to protein) | Rationale |
| 2-[[2-(Boc-amino)ethyl]amino]acetic acid | 10-50x | Drives the reaction towards the desired product and allows for control over the degree of labeling. |
| EDC | 20-100x | Ensures efficient activation of the carboxylic acid. A higher excess may be needed to compensate for hydrolysis. |
| Sulfo-NHS | 20-100x | Stabilizes the active intermediate, increasing the coupling efficiency. |
Workflow 2: Boc Deprotection and Subsequent Conjugation
This workflow illustrates the removal of the Boc protecting group to expose a primary amine, which can then be used for a second conjugation reaction.
Caption: Workflow for Boc deprotection and subsequent conjugation.
Protocol 2: Boc Deprotection of the Protein-Spacer Conjugate
Materials:
-
Lyophilized Protein-Spacer-Boc conjugate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Diethyl ether (cold)
-
Buffer for reconstitution (e.g., PBS)
Procedure:
-
Reaction Setup:
-
Dissolve the lyophilized Protein-Spacer-Boc conjugate in anhydrous DCM.
-
In a fume hood, add TFA to the solution. A common ratio is 25-50% TFA in DCM.[8]
-
Stir the reaction mixture at room temperature for 1-2 hours.[8] The progress of the reaction can be monitored by LC-MS if a small molecule is used, or by MALDI-TOF MS for proteins to observe the mass shift corresponding to the loss of the Boc group.
-
-
Work-up:
-
Remove the DCM and TFA under a stream of nitrogen or by rotary evaporation.
-
The resulting residue can be triturated with cold diethyl ether to precipitate the deprotected conjugate.
-
Centrifuge to pellet the precipitate and decant the ether. Repeat the ether wash if necessary.
-
Dry the pellet under vacuum to remove residual ether.
-
-
Reconstitution:
-
Reconstitute the deprotected Protein-Spacer-NH2 conjugate in a suitable buffer for the next conjugation step or for storage.
-
Note: The acidic conditions of TFA can denature some proteins. It is crucial to assess the stability of your protein under these conditions. If the protein is sensitive, alternative, milder deprotection strategies may need to be explored.
Applications in Drug Development
The heterobifunctional nature of this spacer makes it a valuable tool in various drug development applications:
-
Antibody-Drug Conjugates (ADCs): The spacer can be used to link a cytotoxic small molecule drug to a monoclonal antibody. The antibody provides targeting to cancer cells, and after internalization, the drug is released, leading to cell death.
-
PROteolysis Targeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target protein.[1][15] PEG linkers are commonly used in PROTAC design to connect the target-binding and E3 ligase-binding moieties.[16][17] The length and composition of the linker are critical for the efficacy of the PROTAC.[15]
-
Modification of Small Molecule Drugs: This spacer can be used to improve the solubility and pharmacokinetic profile of small molecule drugs by attaching a hydrophilic moiety.[18][19]
Characterization of Conjugates
Thorough characterization of the final conjugate is essential to ensure its quality and reproducibility.
Table 2: Recommended Analytical Techniques for Characterization
| Technique | Information Provided |
| UV-Vis Spectroscopy | Determination of protein concentration and, if the attached molecule has a distinct chromophore, the degree of labeling. |
| Size-Exclusion Chromatography (SEC) | Assessment of conjugate purity, detection of aggregation, and separation of the conjugate from unreacted starting materials.[][20] |
| Hydrophobic Interaction Chromatography (HIC) | For ADCs, HIC can separate species with different drug-to-antibody ratios (DARs), providing information on the heterogeneity of the conjugate.[21][22][23] |
| Mass Spectrometry (MS) | Confirmation of the molecular weight of the conjugate, verification of the covalent attachment of the spacer and second molecule, and identification of the sites of conjugation (peptide mapping).[24] |
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Conjugation Efficiency | - Inactive EDC/NHS (hydrolyzed).- Presence of primary amines (e.g., Tris, glycine) in the reaction buffer.- Incorrect pH for coupling.- Steric hindrance of target amines on the protein. | - Use fresh, high-quality EDC and NHS.- Perform a buffer exchange to an amine-free buffer.- Ensure the activation step is at pH ~6 and the coupling step is at pH 7.2-8.5.[9][11]- Increase the molar excess of the spacer or try a longer spacer. |
| Protein Precipitation/Aggregation | - High degree of modification altering the protein's isoelectric point.- Denaturation of the protein during the reaction. | - Reduce the molar excess of the spacer to lower the degree of labeling.- Perform the reaction at a lower temperature (4°C).- Add stabilizing excipients to the buffer. |
| Incomplete Boc Deprotection | - Insufficient amount or concentration of TFA.- Insufficient reaction time. | - Increase the concentration of TFA or the reaction time.[8]- Monitor the reaction by MS to determine the optimal deprotection time. |
| Heterogeneous Final Product | - Multiple reactive sites on the protein.- Inconsistent reaction conditions. | - This is often expected with lysine conjugations. HIC can be used to characterize the different species.[23]- For more homogeneous products, consider site-specific conjugation strategies.- Ensure precise control over reaction time, temperature, and reagent concentrations. |
Conclusion
2-[[2-(Boc-amino)ethyl]amino]acetic acid is a powerful and versatile tool for researchers in bioconjugation and drug development. Its heterobifunctional nature allows for the controlled and sequential assembly of complex biomolecules. By understanding the underlying chemical principles and carefully optimizing reaction conditions, scientists can leverage this spacer to create novel therapeutics and research reagents with enhanced properties. The protocols and guidelines presented in this application note provide a solid foundation for the successful implementation of this valuable chemical linker in your research endeavors.
References
-
G-Biosciences. (2017, September 26). High Efficiency & Stability Protein CrossLinking with EDC & NHS. [Link]
-
Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry, 6(1), 123-130. [Link]
-
Hermanson, G. T. (2020, January 28). Addressing the Challenges of Bioconjugation for Improved Crosslinking and Modification [Video]. YouTube. [Link]
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry, 11(11), 1247-1262. [Link]
-
Proprep. Explain the role of BOC group chemistry in protecting amino groups during peptide synthesis. [Link]
-
Soloshonok, V. A., & Sorochinsky, A. E. (2021). New pharmaceuticals approved by FDA in 2020: Small-molecule drugs derived from amino acids and related compounds. Chirality, 33(12), 800-834. [Link]
-
Karpov, T. E., et al. (2022). Encapsulation of a small-molecule drug based on substituted 2-aminothiophenes in calcium carbonate carriers for therapy of melanoma. Biomaterials Science, 10(11), 2936-2947. [Link]
-
L'Amoreaux, W. J., & Anseth, K. S. (2013). pH Optimization of Amidation via Carbodiimides. Industrial & Engineering Chemistry Research, 52(47), 16666-16673. [Link]
-
Vedejs, E., & Lin, S. (2006). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. The Journal of Organic Chemistry, 71(14), 5355-5358. [Link]
-
AbOliGo. Bioconjugation Optimization & Troubleshooting. [Link]
-
Waters. PEGylated Protein Analysis by Size-Exclusion and Reversed-Phase UPLC. [Link]
-
Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate chemistry, 6(1), 123–130. [Link]
-
Agilent. (2024, October 15). Analysis of ADCs Using HIC with the Agilent 1290 Infinity II Bio LC System. [Link]
-
Roy, D., et al. (2023). A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes. Chemical Communications, 59(41), 6099-6116. [Link]
-
Bhut, B. V., & Zydney, A. L. (2023). Membrane-Based Hybrid Method for Purifying PEGylated Proteins. Membranes, 13(2), 209. [Link]
-
Common Organic Chemistry. Boc Deprotection - TFA. [Link]
-
Wakankar, A., et al. (2011). Analytical methods for physicochemical characterization of antibody drug conjugates. mAbs, 3(2), 161-172. [Link]
-
ResearchGate. Applications substituted 2-aminothiophenes in drug design. [Link]
-
Poovi, G., & Narayanan, N. (2014). Pegylation: Concept, Application, Characterization, PEG Reagents and its Various Shapes and Functionalization Agent. Middle-East Journal of Scientific Research, 21(9), 1435-1445. [Link]
-
Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate chemistry, 6(1), 123-130. [Link]
-
Goyon, A., et al. (2017). Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates. Journal of chromatography. A, 1521, 18-34. [Link]
-
The Royal Society of Chemistry. Experimental Procedure. [Link]
-
EurekAlert!. (2023, October 10). Small chemical change to boost bioavailability of drug molecules. [Link]
-
CellMosaic. HIC HPLC Analysis of Biopolymer, Conjugate, and ADC. [Link]
-
ResearchGate. PROTACs with linkers optimised to improve physical properties. [Link]
-
Henriksen, Z. Chemistry And Technology Of Carbodiimides. [Link]
-
ResearchGate. pH Optimization of Amidation via Carbodiimides. [Link]
-
LCGC International. (2024, January 10). Hydrophobic Interaction Chromatography as a Platform for Characterizing Antibody-Drug Conjugates. [Link]
-
de Souza, R. O., et al. (2021). Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods. Chemical Reviews, 121(23), 14380-14453. [Link]
-
Reddit. (2023, October 18). Boc De-protection. [Link]
-
Narine, A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC advances, 10(38), 22751-22757. [Link]
Sources
- 1. biochempeg.com [biochempeg.com]
- 2. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Boc Deprotection - TFA [commonorganicchemistry.com]
- 9. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 10. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Introduction to Amine Modification—Section 1.1 | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. creativepegworks.com [creativepegworks.com]
- 15. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. precisepeg.com [precisepeg.com]
- 17. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 18. New pharmaceuticals approved by FDA in 2020: Small-molecule drugs derived from amino acids and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Encapsulation of a small-molecule drug based on substituted 2-aminothiophenes in calcium carbonate carriers for therapy of melanoma - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 20. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. agilent.com [agilent.com]
- 23. cellmosaic.com [cellmosaic.com]
- 24. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Bioconjugation techniques with Boc-AEEA-OH
Application Note: Bioconjugation Strategies Using Boc-AEEA-OH
Executive Summary
Boc-AEEA-OH ({2-[2-(2-tert-butoxycarbonylamino-ethoxy)-ethoxy]-acetic acid}) is a discrete, heterobifunctional polyethylene glycol (PEG) derivative. Often referred to as a "mini-PEG" or "PEG2" spacer, it serves as a critical structural element in the design of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and peptide therapeutics.
This guide details the technical protocols for utilizing Boc-AEEA-OH to introduce hydrophilicity and spatial separation between functional moieties. Unlike polydisperse PEGs, Boc-AEEA-OH offers precise molecular weight control, essential for the regulatory characterization of small molecule drugs.
Chemical Profile & Handling
| Property | Specification |
| Chemical Name | 8-(tert-Butoxycarbonylamino)-3,6-dioxaoctanoic acid |
| Formula | C₁₅H₂₉NO₆ |
| MW | 319.40 g/mol |
| Solubility | High in DMF, DMSO, DCM; Moderate in Methanol; Low in Water (due to Boc) |
| Storage | -20°C, Desiccated.[1] Hygroscopic. |
| Hazards | Irritant. Boc deprotection releases isobutylene gas (flammable). |
Scientist’s Note: The ether oxygens in the AEEA backbone can complex with metal cations. When dissolving in non-polar solvents, ensure glassware is free of sodium/potassium salts to prevent aggregation or solubility anomalies.
Application I: Solution-Phase Synthesis (PROTAC Linker Design)
In PROTAC development, Boc-AEEA-OH is used to link an E3 ligase ligand (e.g., Thalidomide or VHL ligand) with a Target Protein ligand. The Boc group allows for the controlled, sequential assembly of the bifunctional molecule.
Workflow Logic
-
Amide Coupling 1: React Boc-AEEA-OH (Acid) with Ligand A (Amine).
-
Deprotection: Remove Boc to reveal the terminal amine.
-
Amide Coupling 2: React the new amine with Ligand B (Acid).
Detailed Protocol
Step 1: Activation and Coupling
-
Reagents: Boc-AEEA-OH (1.0 eq), HATU (1.1 eq), HOAt (1.1 eq - optional for difficult couplings), DIPEA (2.5 eq), Ligand-Amine (1.0 eq).
-
Solvent: Anhydrous DMF or DMSO (Concentration ~0.1 M).
-
Dissolve Boc-AEEA-OH and DIPEA in anhydrous DMF under nitrogen.
-
Add HATU and stir for 5 minutes to form the activated ester (OAt/OBt ester).
-
Add the Ligand-Amine dropwise.
-
Stir at Room Temperature (RT) for 2–4 hours. Monitor by LC-MS (Target mass: Ligand + 319.4 - 18 [H₂O]).
-
Workup: Dilute with Ethyl Acetate, wash with 5% Citric Acid (removes excess DIPEA/HATU), sat. NaHCO₃, and Brine. Dry over Na₂SO₄.
Step 2: Boc Deprotection (Acidolysis)
-
Reagents: Trifluoroacetic Acid (TFA), Dichloromethane (DCM), Triisopropylsilane (TIPS) as a scavenger.
-
Dissolve the intermediate in DCM (5 mL per mmol).
-
Add TFA to a final concentration of 20–50% v/v.
-
Optimization: If the payload is acid-sensitive (e.g., glycosides), use 4M HCl in Dioxane instead of TFA.
-
-
Add TIPS (2.5% v/v) to scavenge tert-butyl cations, preventing re-alkylation of nucleophilic residues (e.g., Tryptophan, Methionine).
-
Stir for 30–60 minutes. Vent the vessel —isobutylene gas evolution will occur.
-
Workup: Evaporate volatiles under reduced pressure. Co-evaporate with toluene or diethyl ether to remove residual TFA. The product is now a TFA salt (R-NH₃⁺ ⁻OOCCF₃).
Step 3: Second Coupling
-
Redissolve the deprotected salt in DMF.
-
Add DIPEA (adjust pH to ~8, usually requiring 3–5 eq to neutralize the TFA salt).
-
Add the activated ester of Ligand B (e.g., Ligand-B-NHS or Ligand-B + EDC/NHS).
Application II: Solid Phase Peptide Synthesis (SPPS)
Boc-AEEA-OH is frequently used in Fmoc-SPPS as a "Spacer" to push a functional tag (like Biotin or a Fluorophore) away from the peptide backbone, reducing steric hindrance.
Crucial Distinction:
-
If using Fmoc-AEEA-OH : The synthesis continues linearly.
-
If using Boc-AEEA-OH : This acts as a terminal cap . The Boc group is stable to piperidine (Fmoc deprotection) but will be removed during the final resin cleavage (TFA), leaving a free N-terminal amine on the cleaved peptide.
Protocol: Manual Coupling on Resin
-
Resin Preparation: Swell Fmoc-deprotected resin (0.1 mmol scale) in DMF for 20 mins.
-
Activation:
-
In a vial, combine Boc-AEEA-OH (4.0 eq relative to resin loading).
-
Add DIC (4.0 eq) and Oxyma Pure (4.0 eq).
-
Note: DIC/Oxyma is preferred over HBTU/DIPEA for linkers to prevent capping by guanidinium formation.
-
Dissolve in minimal DMF. React for 2 mins (pre-activation).
-
-
Coupling: Add mixture to resin. Shake at RT for 60–90 minutes.
-
QC (Kaiser Test): Perform a ninhydrin test.
-
Blue beads: Incomplete coupling (Repeat step 3).
-
Colorless beads: Complete coupling.[2]
-
-
Cleavage (Global Deprotection):
Visualization of Workflows
Figure 1: PROTAC Linker Synthesis Logic
This diagram illustrates the convergent synthesis of a PROTAC molecule using Boc-AEEA-OH as the central connector.
Caption: Step-wise assembly of a PROTAC molecule. The Boc group provides orthogonal protection, allowing sequential attachment of two different ligands.
Figure 2: SPPS Integration Strategy
This diagram details how Boc-AEEA-OH is integrated into solid-phase peptide synthesis.
Caption: In SPPS, Boc-AEEA-OH acts as a terminal spacer. The Boc group is removed during the final resin cleavage step.
Troubleshooting & Optimization (The "Scientist's Perspective")
| Issue | Probable Cause | Corrective Action |
| Low Coupling Yield | Steric hindrance or aggregation. | Switch to HATU or COMU at 50°C (Microwave assisted). Double couple if necessary. |
| Incomplete Boc Removal | Scavenger exhaustion. | If the peptide contains Trp/Met, increase scavenger (TIS/DODT) load. Ensure TFA is fresh. |
| Product "Oiling Out" | Amphiphilic nature of AEEA. | The product has both lipophilic (Boc/Linker) and hydrophilic parts. Precipitate in cold diethyl ether followed by centrifugation. |
| Unexpected Mass (+Na) | Chelation. | The EG units (ether oxygens) trap Na+. Wash glassware with acid or use ammonium buffers in LC-MS to displace Na+. |
References
-
National Institutes of Health (PMC). Current strategies for the design of PROTAC linkers: a critical review. J Hematol Oncol. Retrieved from [Link]
Sources
Application Note: Strategic Incorporation of Boc-AEEA in Semaglutide Side-Chain Synthesis
Executive Summary
Semaglutide (Ozempic®, Wegovy®) is a GLP-1 analogue distinguished by a critical albumin-binding side chain attached to Lysine-26. This side chain—composed of an 18-carbon fatty diacid, a
While standard Fmoc-SPPS utilizes Fmoc-AEEA-OH, the use of Boc-AEEA-OH (CAS 108466-89-3) is pivotal in Convergent Fragment Synthesis . This advanced strategy involves pre-assembling the side chain in the solution phase to ensure maximum purity before coupling it to the resin-bound peptide. This guide details the protocol for utilizing Boc-AEEA to construct the high-purity side-chain fragment, thereby avoiding the "deletion sequences" common in stepwise solid-phase synthesis.
Strategic Overview: Why Fragment Condensation?
In stepwise SPPS, building the side chain on Lys26 is prone to error. The AEEA linker is flexible and hydrophilic, often leading to aggregation or incomplete coupling on the resin. By using Boc-AEEA to build the side chain off-resin (in solution), we achieve:
-
Higher Purity: Intermediates can be purified/crystallized at each step.
-
Reduced Cost: Failed side-chain couplings on the resin waste the expensive peptide backbone.
-
Analytical Clarity: The final coupling is a single step, easily monitored by HPLC.
The Target Fragment
We will synthesize the protected fragment: tBuO-C18-γGlu(OtBu)-AEEA-AEEA-OH Note: The N-termini are protected by acid-labile t-Butyl groups (compatible with final Fmoc-SPPS cleavage), while the C-terminus is a free acid ready for coupling to Lys26.
Reagent Profile: Boc-AEEA-OH
| Property | Specification |
| Chemical Name | [2-(2-aminoethoxy)ethoxy]acetic acid, N-Boc protected |
| CAS Number | 108466-89-3 |
| Formula | C₁₁H₂₁NO₆ |
| MW | 263.29 g/mol |
| Appearance | Viscous yellow oil or low-melting solid |
| Solubility | Soluble in DCM, DMF, Ethyl Acetate |
| Handling | Hygroscopic; store at +2°C to +8°C under inert gas.[1] |
Protocol A: Solution-Phase Synthesis of the Side-Chain Fragment
This protocol utilizes Boc-AEEA-OH to build the AEEA-AEEA dimer, which serves as the foundation for the side chain.
Phase 1: Synthesis of the AEEA Dimer (H-AEEA-AEEA-OBzl)
Rationale: We use a Benzyl (Bzl) ester protection for the C-terminus because it is orthogonal to the Boc group. We can remove Boc with acid (TFA) without touching the Bzl ester.
Step 1.1: Coupling Boc-AEEA to AEEA-OBzl
-
Dissolve: In a round-bottom flask, dissolve 1.0 eq of HCl·H-AEEA-OBzl (Benzyl ester hydrochloride) and 1.1 eq of Boc-AEEA-OH in DCM.
-
Activate: Add 1.1 eq of EDC·HCl and 1.1 eq of HOBt.
-
Base: Add 2.5 eq of DIPEA dropwise to adjust pH to ~8.
-
Reaction: Stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (System: DCM/MeOH 10:1).
-
Workup: Wash with 1M KHSO₄, Sat. NaHCO₃, and Brine. Dry over Na₂SO₄ and concentrate.
-
Result: Boc-AEEA-AEEA-OBzl.
Step 1.2: Boc Deprotection
-
Dissolve: Dissolve the intermediate from Step 1.1 in DCM (10 mL/g).
-
Cleave: Add equal volume of TFA (Trifluoroacetic acid). Stir for 1 hour at RT.
-
Workup: Evaporate TFA/DCM under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA.
-
Result: TFA·H-AEEA-AEEA-OBzl.
Phase 2: Completion of the Fragment
Rationale: Now that we have the AEEA dimer, we attach the Glutamic acid spacer and the Fatty Acid. We switch to Fmoc chemistry here to allow orthogonal handling if needed, or stick to solution phase coupling.
Step 2.1: Coupling γ-Glutamic Acid
-
Reagents: Use Fmoc-Glu-OtBu.[1][2][3] Note: The α-carboxylic acid is protected (OtBu), and the γ-carboxylic acid is activated.
-
Coupling: React TFA·H-AEEA-AEEA-OBzl with Fmoc-Glu-OtBu (activated with EDC/HOBt/DIPEA) in DMF.
-
Result: Fmoc-Glu(OtBu)-AEEA-AEEA-OBzl.
Step 2.2: Fmoc Removal & Fatty Acid Coupling
-
Deprotect: Treat with 20% Diethylamine in DMF (solution phase Fmoc removal) for 30 mins. Evaporate solvent.
-
Couple C18: React the amine with 18-(tert-butoxy)-18-oxooctadecanoic acid (tBuO-C18-OH) using TBTU/DIPEA in DMF.
-
Result: tBuO-C18-Glu(OtBu)-AEEA-AEEA-OBzl.
Step 2.3: Final Hydrogenation (The Critical Step) We must remove the Benzyl ester (OBzl) to free the carboxylic acid for coupling to the peptide, WITHOUT removing the tBu groups.
-
Catalyst: Dissolve the full fragment in Methanol/THF (1:1). Add 10% Pd/C catalyst (10% w/w).
-
Hydrogenation: Stir under H₂ balloon for 4 hours.
-
Filtration: Filter through Celite to remove Pd/C.
-
Purification: Concentrate and purify via Flash Chromatography.
-
Final Product: tBuO-C18-Glu(OtBu)-AEEA-AEEA-OH (Ready for SPPS).
Protocol B: Coupling the Fragment to the Peptide (SPPS)
This section describes how to attach the high-purity fragment synthesized above to the Semaglutide backbone on the resin.
Prerequisites:
-
Resin: Wang or 2-CTC resin carrying the Semaglutide sequence (1-31).
-
Lysine Protection: Lys26 must be protected with Alloc (Allyloxycarbonyl) or Mtt (Methyltrityl) to allow orthogonal deprotection.
Workflow:
-
Orthogonal Deprotection (Lys26):
-
If Alloc: Treat resin with Pd(PPh₃)₄ (0.1 eq) and PhSiH₃ (10 eq) in DCM under Argon for 2x 30 mins. Wash resin with DCM, DMF, and 0.5% sodium diethyldithiocarbamate (to scavenge Pd).
-
If Mtt: Treat resin with 1% TFA/DCM (flow wash) until yellow color disappears. (Caution: Do not cleave peptide from resin).
-
-
Fragment Coupling:
-
Global Cleavage:
-
Treat resin with TFA/TIS/H₂O (95:2.5:2.5).[2] This removes the resin, the side-chain tBu groups, and backbone protecting groups simultaneously.
-
Visualization: Synthesis Logic
Caption: Workflow for converting Boc-AEEA into the active Semaglutide side-chain fragment for convergent synthesis.
Troubleshooting & QC
Common Issues
-
Incomplete Boc Removal (Solution Phase):
-
Ester Hydrolysis vs. Hydrogenolysis:
Analytical Specifications (HPLC)
-
Column: C18 Reverse Phase (e.g., Waters XBridge).
-
Mobile Phase: A: 0.1% TFA in H₂O; B: 0.1% TFA in Acetonitrile.
-
Target Purity: The side-chain fragment should be >95% pure before coupling to the resin.
References
-
Novo Nordisk A/S. (2006). Acylated GLP-1 compounds. World Intellectual Property Organization. WO2006097537A2.
-
Boc Sciences. (2023). tBuO-Ste-Glu(AEEA-AEEA-OH)-OtBu Product Page.
-
Albericio, F., & Tulla-Puche, J. (2021). Copper(II) Lysinate and Pseudoproline Assistance in the Convergent Synthesis of the GLP-1 Receptor Agonists Liraglutide and Semaglutide. Organic Process Research & Development. [9]
-
Hangzhou Peptide. (2019). Method for preparing semaglutide by fragment condensation. CN109627317B.
Sources
- 1. Boc-AEEA CAS No.108466-89-3 [apnbiotech.com]
- 2. CN112028986A - Synthesis method of semaglutide - Google Patents [patents.google.com]
- 3. CN112321699A - Synthesis method of semaglutide - Google Patents [patents.google.com]
- 4. Synthesis method of semaglutide - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN109627317B - Method for preparing semaglutide by fragment condensation - Google Patents [patents.google.com]
- 6. Boc-AEEA-AEEA | 1069067-08-8 [sigmaaldrich.com]
- 7. patents.justia.com [patents.justia.com]
- 8. METHOD FOR PREPARING SEMAGLUTIDE - Patent 3398960 [data.epo.org]
- 9. pubs.acs.org [pubs.acs.org]
Application Note: High-Efficiency Activation of Boc-AEEA Linker for Amine Coupling
This Application Note is structured as a comprehensive technical guide for the activation and coupling of the Boc-AEEA linker (Boc-8-amino-3,6-dioxaoctanoic acid).[1] It is designed for immediate implementation in drug discovery workflows, specifically for PROTAC®, ADC, and peptide therapeutic development.[2]
Introduction & Technical Context
Boc-AEEA (also known as Boc-Mini-PEG2-acid) is a critical heterobifunctional linker used to introduce a hydrophilic spacer between two functional moieties.[1] Its structure, {2-[2-(Boc-amino)ethoxy]ethoxy}acetic acid, contains a Mini-PEG unit that improves water solubility and flexibility, reducing aggregation in hydrophobic payloads (e.g., PROTACs).[1]
Key Physicochemical Challenges
-
Physical State: Viscous yellow oil or low-melting solid.[1]
-
Hygroscopicity: Absorbs atmospheric moisture rapidly, which hydrolyzes active esters (NHS/OSu) and quenches coupling reagents (HATU/EDC).[2]
-
Solubility Profile: Amphiphilic.[2] Soluble in organic solvents (DCM, DMF) and water.[2] This complicates aqueous workups, as the product often partitions into the aqueous phase unless pH is strictly controlled.[2]
Mechanistic Principles of Activation
To couple the carboxylic acid terminus of Boc-AEEA to a primary amine (R-NH₂), the thermodynamically stable carboxylate must be converted into a high-energy reactive intermediate.[1]
Activation Pathways
-
Carbodiimide/NHS (Bioconjugation): Generates a semi-stable NHS-ester.[2] Preferred for coupling to proteins or when isolating the intermediate is necessary.[2]
-
Uronium/Phosphonium (Peptide Chemistry): Uses HATU/HBTU to generate an O-acylisourea/OBt ester in situ.[2] Preferred for small molecule synthesis due to rapid kinetics and high yields.[2]
Visualizing the Activation Logic
The following diagram illustrates the decision tree and chemical pathways for Boc-AEEA activation.
Caption: Decision matrix for Boc-AEEA activation based on target substrate (Protein vs. Small Molecule).
Protocol A: In-Situ Activation via HATU (Small Molecule/Peptide Coupling)[1]
Best for: PROTAC synthesis, peptide stapling, and derivatizing small molecule drugs.[2] Why HATU? HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is superior to HBTU/EDC for sterically hindered amines and prevents racemization (though less of a concern for the achiral AEEA linker).
Reagents & Stoichiometry Table
| Component | Role | Equivalents (Eq) | Concentration |
| Boc-AEEA | Linker | 1.0 | 0.1 - 0.2 M |
| Amine (R-NH₂) | Payload | 1.0 - 1.1 | - |
| HATU | Coupling Agent | 1.05 - 1.1 | - |
| DIPEA (Hünig's Base) | Base | 2.0 - 3.0 | - |
| DMF (Anhydrous) | Solvent | - | - |
Step-by-Step Procedure
-
Stock Preparation (Critical):
-
Activation:
-
In a dry round-bottom flask or vial, combine the Boc-AEEA solution and HATU (1.1 eq).
-
Add anhydrous DMF to reach a final concentration of ~0.1 M.[2]
-
Add DIPEA (2.0 eq) dropwise.[2]
-
Observation: The solution may turn slightly yellow.[2] Stir at Room Temperature (RT) for 5 minutes . (Note: Extended pre-activation >20 mins can lead to guanidinium side-product formation).[1]
-
-
Coupling:
-
Monitoring:
-
Workup (Extraction):
Protocol B: NHS Ester Activation (Bioconjugation)[4]
Best for: Conjugating Boc-AEEA to proteins, antibodies, or lysines where organic solvents must be minimized.[1][2] Strategy: Create the "Boc-AEEA-NHS" ester first, or perform a two-step one-pot reaction.
Reagents & Stoichiometry Table
| Component | Role | Equivalents | Notes |
| Boc-AEEA | Linker | 1.0 | - |
| EDC[1][4]·HCl | Carbodiimide | 1.5 | Water soluble |
| NHS (or Sulfo-NHS) | Additive | 1.5 | Stabilizes ester |
| Solvent | Medium | - | Dry DMSO or DMF |
Step-by-Step Procedure
-
Activation (Organic Phase):
-
Conjugation to Protein:
-
Prepare the protein solution in PBS (pH 7.4) or Bicarbonate buffer (pH 8.0) . Avoid Tris or Glycine buffers as they contain competing amines.[2]
-
Add the Boc-AEEA-NHS/DMSO mixture to the protein solution.[1]
-
Limit: Ensure the final organic solvent volume is <10% to prevent protein precipitation.[2]
-
Incubate for 2 hours at 4°C or RT.
-
-
Purification:
Critical Troubleshooting & Optimization
Issue 1: "The product disappeared during workup."
-
Cause: Boc-AEEA derivatives are amphiphilic.[1] If the "R" group is small or polar, the conjugate may stay in the aqueous layer.[2]
-
Solution:
Issue 2: "Low coupling efficiency with HATU."
-
Cause: Hydrolysis of the active ester due to wet DMF.[2]
-
Solution: Use commercially available "Anhydrous" DMF (septum sealed).[2]
-
Alternative: Switch to PyBOP if the amine is secondary or unreactive.[2]
Issue 3: "Boc group fell off."
-
Cause: Acidic workup was too strong or prolonged.[2]
-
Solution: Use 5% Citric Acid (mild) instead of 1M HCl. Perform washes quickly and immediately neutralize/dry the organic layer.[2]
Downstream: Boc Deprotection
Once coupled, the Boc group is typically removed to expose the amine for further reactions (e.g., PROTAC E3 ligase binding).[2]
-
Reagent: 4M HCl in Dioxane (preferred) or TFA/DCM (1:1).
-
Protocol: Dissolve conjugate in minimal DCM. Add 4M HCl/Dioxane (10 eq). Stir 1h. Evaporate.
-
Note: AEEA ethers are stable to acid, but ensure no other acid-sensitive groups are present in the payload.[2]
References
-
ChemicalBook. Boc-NH-PEG2-CH2COOH Properties and Synthesis. Accessed October 2023.[2][5] Link
-
Thermo Fisher Scientific. Crosslinking Technical Handbook: EDC/NHS Chemistry. Accessed October 2023.[2][5] Link
-
Bachem. Peptide Coupling Reagents: A Guide to HATU/HBTU. Accessed October 2023.[2][5] Link
-
MedChemExpress. AEEA Linker in PROTAC and ADC Design. Accessed October 2023.[2][5] Link
-
BenchChem. Application Notes for Boc-Linker Activation. Accessed October 2023.[2][5] Link
Sources
Application Notes and Protocols: Quantitative Analysis of Boc-AEEA Incorporation in Peptides
Introduction
In the field of peptide therapeutics and drug development, the modification of peptides with linkers and spacers is a critical strategy to enhance their pharmacokinetic and pharmacodynamic properties. One such widely used linker is Boc-AEEA (tert-butyloxycarbonyl-aminoethoxyethoxyacetic acid), a hydrophilic spacer that can improve solubility, modulate biological activity, and facilitate the attachment of other moieties such as imaging agents or cytotoxic drugs.[1] The precise and accurate quantification of Boc-AEEA incorporation into a peptide backbone is paramount for ensuring batch-to-batch consistency, validating the manufacturing process, and meeting regulatory requirements.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the quantitative analysis of Boc-AEEA incorporation in peptides. It moves beyond a simple listing of procedures to explain the rationale behind the selection of analytical techniques and experimental parameters, grounded in principles of scientific integrity and validation.
The Significance of Boc-AEEA in Peptide Synthesis
Boc-AEEA and its derivatives, like Boc-AEEA-AEEA, are PEG-like linkers that introduce flexibility and hydrophilicity into peptide structures.[1][2] This is particularly beneficial for long-chain or complex peptides, such as GLP-1 analogs, where such modifications can enhance stability and prolong their therapeutic effect.[2] The tert-butyloxycarbonyl (Boc) protecting group on the terminal amine allows for its controlled incorporation during solid-phase peptide synthesis (SPPS).[3][4] Given its impact on the final drug product's properties, verifying the exact level of its incorporation is a non-negotiable aspect of quality control.
Core Principles of Quantitative Analysis for Modified Peptides
The successful quantification of any peptide modification hinges on the implementation of robust and validated analytical methods. The International Council for Harmonisation (ICH) guidelines provide a framework for validating analytical procedures, ensuring they are fit for their intended purpose.[5][6] For modified peptides, the key validation parameters include specificity, accuracy, precision, linearity, range, and the limits of detection (LOD) and quantification (LOQ).[7]
Experimental Workflow for Quantitative Analysis
The general workflow for quantifying Boc-AEEA incorporation involves several key stages, from initial synthesis to final data analysis. Each step must be carefully controlled to ensure the integrity of the final quantitative result.
Caption: A generalized workflow for the quantitative analysis of Boc-AEEA incorporation in peptides.
Primary Analytical Techniques for Quantification
The choice of analytical technique is dictated by the specific requirements of the analysis, including the desired level of precision, the complexity of the peptide, and the available instrumentation. The three most powerful and commonly employed techniques are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Quantitative NMR (qNMR) Spectroscopy
Expertise & Experience: qNMR is a primary ratio method, meaning the signal intensity is directly proportional to the number of nuclei, allowing for quantification without the need for identical reference standards.[8] This makes it an exceptionally powerful tool for determining the molar ratio of the Boc-AEEA moiety to the peptide backbone. The choice of ¹H NMR is often preferred due to its high sensitivity and the presence of unique protons on the Boc group and the AEEA linker.
Trustworthiness: The self-validating nature of qNMR lies in its ability to simultaneously provide structural confirmation and quantitative data.[] By comparing the integrals of specific, well-resolved signals from the Boc-AEEA moiety to signals from the peptide, a direct and absolute molar ratio can be established.[10]
Protocol: ¹H qNMR for Boc-AEEA Quantification
-
Sample Preparation:
-
Accurately weigh a known amount of the purified, lyophilized Boc-AEEA-peptide.
-
Dissolve the sample in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) to a final concentration of approximately 5-10 mg/mL. The choice of solvent is critical to ensure full solubility and minimize signal overlap.[11]
-
Add a known amount of an internal standard (e.g., maleic acid, dimethyl sulfone) with a signal that does not overlap with the analyte signals.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (≥400 MHz is recommended for better signal dispersion).
-
Critical Parameters:
-
Pulse Angle: Use a 90° pulse to ensure uniform excitation across the spectrum.[10]
-
Relaxation Delay (d1): Set a long relaxation delay (at least 5 times the longest T1 of the signals of interest) to ensure complete relaxation of all protons. This is crucial for accurate integration.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 64-256) to achieve a good signal-to-noise ratio.[10]
-
-
-
Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Identify a well-resolved, unique signal corresponding to the Boc group (a singlet around 1.4 ppm) and a unique signal from the peptide backbone (e.g., an aromatic proton or a specific side-chain proton).
-
Carefully integrate the selected signals.
-
Calculate the molar ratio using the following formula:
Molar Ratio (Boc-AEEA : Peptide) = [(Integral of Boc signal / Number of Protons) / (Integral of Peptide signal / Number of Protons)]
-
| Parameter | Rationale | Typical Value |
| Spectrometer Field | Higher field strength improves signal dispersion and resolution. | ≥ 400 MHz |
| Solvent | Must fully dissolve the peptide and minimize signal overlap. | DMSO-d₆, D₂O, CD₃CN |
| Relaxation Delay (d1) | Ensures complete relaxation for accurate quantification. | 5 x T1 (longest) |
| Internal Standard | Provides a reference for absolute quantification. | Maleic Acid, DMS |
Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a highly sensitive and specific technique for confirming the identity and assessing the purity of modified peptides.[12] For quantification, MS can be used to determine the relative abundance of the Boc-AEEA-modified peptide compared to the unmodified peptide or other impurities. High-resolution mass spectrometry (HRMS) is invaluable for confirming the elemental composition of the modified peptide.
Trustworthiness: The trustworthiness of MS data comes from its high mass accuracy, which allows for the unambiguous identification of the modified peptide.[12] By comparing the experimental mass to the theoretical mass of the Boc-AEEA-peptide, the presence and integrity of the modification can be confirmed. Tandem mass spectrometry (MS/MS) can further pinpoint the exact site of modification by analyzing the fragmentation pattern of the peptide.[13]
Protocol: LC-MS for Relative Quantification and Confirmation
-
Sample Preparation:
-
Prepare a stock solution of the peptide sample in a suitable solvent (e.g., water with 0.1% formic acid).
-
Create a dilution series to determine the linear range of the instrument response.
-
-
LC-MS Data Acquisition:
-
Chromatography: Use a reverse-phase HPLC column (e.g., C18) suitable for peptide separations.[14][15] A shallow gradient of acetonitrile in water with an ion-pairing agent like formic acid or trifluoroacetic acid (TFA) is typically used.[16]
-
Mass Spectrometry:
-
Utilize an electrospray ionization (ESI) source in positive ion mode.
-
Perform a full scan MS analysis to identify the molecular ions corresponding to the Boc-AEEA-peptide and any related impurities.
-
The expected mass increase due to a single Boc-AEEA incorporation (C₁₁H₁₉NO₅, assuming the carboxylic acid is involved in an amide bond) is 245.13 Da.
-
-
-
Data Analysis:
-
Extract the ion chromatograms for the expected m/z values of the modified and unmodified peptides.
-
Integrate the peak areas of the respective species.
-
Calculate the relative abundance of the Boc-AEEA-peptide as a percentage of the total peptide-related species.
-
| Component | Description | Typical Parameters |
| LC Column | C18 stationary phase for peptide separation. | 2.1 or 4.6 mm ID, 50-150 mm length |
| Mobile Phase A | Aqueous phase with ion-pairing agent. | 0.1% Formic Acid in Water |
| Mobile Phase B | Organic phase with ion-pairing agent. | 0.1% Formic Acid in Acetonitrile |
| Gradient | Shallow gradient to resolve modified and unmodified peptides. | e.g., 5-60% B over 30 min |
| MS Detector | ESI source with a high-resolution mass analyzer (e.g., TOF, Orbitrap). | Positive Ion Mode |
High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: HPLC with UV detection is the workhorse of peptide analysis and is essential for assessing the purity of the final product.[15] The incorporation of the hydrophobic Boc group and the AEEA linker will alter the retention time of the peptide on a reverse-phase column, typically leading to a later elution compared to the unmodified peptide.[17] This change in retention provides a basis for separation and quantification.
Trustworthiness: A well-developed and validated HPLC method provides reliable data on the purity of the Boc-AEEA-peptide.[5] System suitability tests, run before sample analysis, ensure that the chromatographic system is performing correctly, lending trustworthiness to the results.[18] By creating a calibration curve with a purified standard of the Boc-AEEA-peptide, absolute quantification can be achieved.
Protocol: RP-HPLC for Purity Assessment and Quantification
-
Method Development:
-
Screen different C18 columns and mobile phase conditions (e.g., varying the organic solvent or ion-pairing agent) to achieve baseline separation of the Boc-AEEA-peptide from the unmodified peptide and other synthesis-related impurities.[16][19]
-
Optimize the gradient slope and temperature to improve peak shape and resolution.[15]
-
-
Sample Analysis:
-
Dissolve the peptide sample in the initial mobile phase.
-
Inject a known volume onto the HPLC system.
-
Monitor the elution profile using a UV detector, typically at 214 nm (for the peptide bond) and 280 nm (if aromatic amino acids are present).[20]
-
-
Quantification:
-
Relative Quantification (Area Percent): Integrate all peptide-related peaks and calculate the area of the Boc-AEEA-peptide peak as a percentage of the total integrated area. This is a common method for purity assessment.
-
External Standard Quantification: Prepare a calibration curve by injecting known concentrations of a purified and characterized Boc-AEEA-peptide reference standard. Determine the concentration of the unknown sample by interpolation from the calibration curve.
-
Caption: Logical flow for relative and absolute quantification using HPLC.
Method Validation: Ensuring Trustworthy Results
As stipulated by regulatory bodies, any analytical method used for quality control must be validated.[7][6] This process provides documented evidence that the method is suitable for its intended purpose.
| Validation Parameter | Objective and Procedure |
| Specificity | Demonstrate that the analytical signal is solely from the Boc-AEEA-peptide. This is achieved by analyzing placebo samples and stressed samples to show that no interference occurs from excipients or degradation products.[5] |
| Accuracy | Determine the closeness of the measured value to the true value. This is often assessed by spiking a sample with a known amount of the reference standard and calculating the percent recovery. |
| Precision | Assess the degree of scatter between a series of measurements. This includes repeatability (same lab, same analyst, short interval) and intermediate precision (different days, analysts, or equipment).[21] |
| Linearity & Range | Establish a linear relationship between the analytical signal and the concentration of the analyte over a defined range. This is determined by analyzing a series of dilutions of the reference standard. |
| Limit of Quantification (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. |
Conclusion
The quantitative analysis of Boc-AEEA incorporation in peptides is a multi-faceted process that requires a combination of sophisticated analytical techniques and a rigorous approach to method validation. By leveraging the strengths of qNMR for molar ratio determination, LC-MS for identity confirmation and relative quantification, and HPLC for purity analysis, researchers and drug developers can obtain a comprehensive and reliable assessment of their modified peptide products. Adherence to established protocols and validation guidelines is essential for ensuring the quality, consistency, and safety of these next-generation therapeutics.
References
-
Boc-AEEA-AEEA | Derivatives for Peptide Synthesis | Baishixing - ETW International. (n.d.). ETW International. Retrieved February 11, 2026, from [Link]
-
Proteins & Peptides Analytical Method Validation and Transfer - CD Formulation. (n.d.). CD Formulation. Retrieved February 11, 2026, from [Link]
-
Boc-AEEA CAS No.108466-89-3. (n.d.). Parathem. Retrieved February 11, 2026, from [Link]
-
Analytical Method Validation for Biotechnology Proteins, Peptides, and Antibodies. (2014, November 1). LCGC. Retrieved February 11, 2026, from [Link]
-
Stability-indicating methods for peptide drug analysis - AMSbiopharma. (2025, December 11). AMSbiopharma. Retrieved February 11, 2026, from [Link]
-
Validation and Peptide Mapping | LCGC International. (2003, May 1). LCGC International. Retrieved February 11, 2026, from [Link]
-
Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins - PMC. (2025, February 8). National Center for Biotechnology Information. Retrieved February 11, 2026, from [Link]
-
A Strategic Approach to the Quantification of Therapeutic Peptides in Biological Fluids. (n.d.). Waters. Retrieved February 11, 2026, from [Link]
-
Boc-AEEA DCHA [560088-79-1] - Aapptec Peptides. (n.d.). Aapptec. Retrieved February 11, 2026, from [Link]
-
Method to correlate tandem mass spectra of modified peptides to amino acid sequences in the protein database - PubMed. (1995, August 1). PubMed. Retrieved February 11, 2026, from [Link]
-
13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. (n.d.). MDPI. Retrieved February 11, 2026, from [Link]
-
γ-Amino Carboxylic Acid Modification Enhances the Efficacy of Peptide Nucleic Acids Targeting miR-221-3p in Lung Cancer Cell Lines - MDPI. (n.d.). MDPI. Retrieved February 11, 2026, from [Link]
-
Analysis of the modification site in a small molecule-modified peptide by ion trap/time-of-flight hybrid mass spectrometry - PubMed. (2006, October). PubMed. Retrieved February 11, 2026, from [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec. Retrieved February 11, 2026, from [Link]
-
HPLC Tech Tip: Approach to Peptide Analysis - Phenomenex. (n.d.). Phenomenex. Retrieved February 11, 2026, from [Link]
-
HPLC Analysis Methods for Peptide Characterization | Laboratory Research | Biovera. (2024, November 13). Biovera. Retrieved February 11, 2026, from [Link]
-
Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics - Journal of Biomolecular Techniques. (n.d.). Journal of Biomolecular Techniques. Retrieved February 11, 2026, from [Link]
-
Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. (n.d.). Spectroscopy Europe. Retrieved February 11, 2026, from [Link]
-
HPLC of Peptides and Proteins. (n.d.). SpringerLink. Retrieved February 11, 2026, from [Link]
-
Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 11, 2026, from [Link]
-
HPLC Analysis and Purification of Peptides - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 11, 2026, from [Link]
Sources
- 1. Boc-AEEA CAS No.108466-89-3 [apnbiotech.com]
- 2. Boc-AEEA-AEEA | Derivatives for Peptide Synthesis | Baishixing | ETW [etwinternational.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]
- 6. Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteins & Peptides Analytical Method Validation and Transfer - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 8. spectroscopyeurope.com [spectroscopyeurope.com]
- 10. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Analysis of the modification site in a small molecule-modified peptide by ion trap/time-of-flight hybrid mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Method to correlate tandem mass spectra of modified peptides to amino acid sequences in the protein database - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. biovera.com.au [biovera.com.au]
- 16. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. renyi.hu [renyi.hu]
- 21. chromatographyonline.com [chromatographyonline.com]
Advanced Fmoc SPPS: Strategic Integration of Boc-AEEA Linkers
Introduction: The "Mini-PEG" Advantage in Peptide Engineering
In modern peptide drug discovery, solubility and bioavailability are often the bottlenecks for hydrophobic sequences. The AEEA linker (also known as mini-PEG, 8-amino-3,6-dioxaoctanoic acid, or PEG2) has emerged as a critical structural tool. By introducing a short, hydrophilic spacer, AEEA disrupts secondary structure aggregation and improves aqueous solubility without the immunogenicity risks associated with high-molecular-weight PEGs [1].
This guide addresses a specific, high-value synthetic challenge: The integration of a Boc-AEEA moiety within an Fmoc-based Solid Phase Peptide Synthesis (SPPS) workflow.
The Orthogonal Challenge
While Fmoc chemistry is the gold standard for routine synthesis, specific applications—such as PROTACs , fluorescent labeling , or branched peptides —require orthogonal protection strategies.
Using Boc-AEEA-OH (instead of Fmoc-AEEA-OH) in an Fmoc workflow is a strategic choice used to:
-
Terminate a Side Chain: Create a stable, protected amine on a Lysine side chain that is only revealed upon global cleavage.
-
Cap the N-Terminus: Prevent N-terminal reactivity while allowing side-chain derivatization elsewhere on the resin.
Strategic Planning: Fmoc vs. Boc-AEEA
Before beginning synthesis, select the correct building block based on your structural goal.[1]
| Feature | Fmoc-AEEA-OH | Boc-AEEA-OH |
| Primary Use | Backbone elongation or intermediate linker. | Terminal capping (N-terminus or Side Chain). |
| Fmoc Deprotection | Sensitive: Removed by Piperidine.[1][2][3][4][5][6][7] | Stable: Resistant to Piperidine. |
| TFA Cleavage | Stable: Remains on peptide (unless N-term). | Labile: Boc is removed, revealing free |
| Application | Extending the peptide chain further. | Stopping the chain to yield a free amine in the final product. |
Protocol A: Orthogonal Side-Chain Construction
Scenario: You are building a peptide and wish to attach an AEEA linker to a specific Lysine side chain, leaving the linker's amine free for downstream solution-phase conjugation (e.g., dye labeling).
Mechanism: This requires the Lys(Mtt) strategy.[8] The Mtt (4-methyltrityl) group is acid-labile but can be removed with dilute acid (1% TFA) while leaving the standard side-chain protecting groups (Boc, tBu, Pbf) intact [2].
Workflow Visualization
Figure 1: Orthogonal deprotection workflow for installing a Boc-AEEA side chain.
Step-by-Step Methodology
Phase 1: Backbone Assembly
-
Synthesize the peptide backbone using standard Fmoc protocols.[5]
-
At the branching position, couple Fmoc-Lys(Mtt)-OH .
-
Note: Do not use Fmoc-Lys(Boc)-OH, as the Boc group cannot be selectively removed on-resin.
-
-
Complete the N-terminal synthesis.
-
Critical: The N-terminus must be protected with Boc (e.g., Boc-Ala-OH) or left Fmoc-protected to prevent it from reacting during the side-chain coupling.
-
Phase 2: Selective Mtt Removal (The "Yellow" Method)
The Mtt cation is bright yellow/orange, serving as a self-indicator.
-
Wash: Wash resin 3x with DCM (Dichloromethane). Swelling in DCM is crucial for Mtt removal.
-
Deprotection Cocktail: Prepare 1% TFA / 5% TIS / 94% DCM .
-
Why TIS? Triisopropylsilane (TIS) quenches the trityl cation, preventing it from re-attaching to the resin [3].[9]
-
-
Cycle:
-
Neutralization: Wash resin 3x with 5% DIPEA in DMF to neutralize residual TFA.
Phase 3: Coupling Boc-AEEA-OH
-
Activation: Dissolve Boc-AEEA-OH (3 eq), HBTU (2.9 eq), and DIPEA (6 eq) in DMF.
-
Tip: AEEA is a flexible chain; use a slightly higher excess to drive kinetics.
-
-
Coupling: Add to resin and shake for 60–90 minutes .
-
Validation: Perform a Kaiser Test. It should be negative (Colorless), indicating the side chain is capped.
Phase 4: Global Cleavage
-
Treat resin with 95% TFA / 2.5% TIS / 2.5% H2O for 2–3 hours.
-
Result: The high concentration of TFA removes the Boc group from the AEEA linker.
-
Final Structure: The peptide now possesses a hydrophilic side chain ending in a primary amine (
).
Protocol B: Backbone Insertion (Fmoc-AEEA-OH)
Scenario: You want to insert the linker between two amino acids in the main chain.
-
Coupling: Use Fmoc-AEEA-OH .
-
Conditions: Standard DIC/Oxyma or HBTU/DIPEA coupling works well.
-
Reaction Time: Extend to 45–60 minutes. The flexibility of the PEG chain can lower the effective molarity of the active ester.
-
-
Deprotection: Use 20% Piperidine in DMF .
-
Warning: Monitor the UV trace if using automated synthesis. PEG-like linkers do not have aromatic chromophores (unlike Fmoc amino acids), so the deprotection peak relies solely on the released fulvene-piperidine adduct.
-
-
Next Step: Couple the subsequent amino acid immediately.
Troubleshooting & Optimization
| Issue | Cause | Solution |
| Incomplete Coupling of AEEA | High entropy of the PEG chain; steric hindrance. | Double Couple: Perform the coupling twice for 45 mins each. Use Oxyma/DIC for higher efficiency than HBTU. |
| Kaiser Test Ambiguity | PEG chains can solvate the beads differently; "false negatives" are possible. | Use the Chloranil Test (sensitive for secondary amines) or TNBS Test (primary amines) if Kaiser is inconclusive. |
| Aggregation | Hydrophobic peptide sequences flanking the AEEA. | Use PolarClean or NMP as the solvent instead of DMF. Heat coupling to 50°C (ensure Boc is stable; usually safe up to 75°C for short bursts) [4]. |
| Loss of Mtt Selectivity | TFA concentration too high (>2%) or contact time too long. | Strictly limit TFA to 1%. Do not exceed 2-minute cycles. Always use TIS scavenger. |
Visualizing the Linker Logic
Figure 2: Decision matrix for selecting the correct AEEA derivative.
References
-
Peptide-Drug Conjugates with Different Linkers. National Institutes of Health (NIH). Available at: [Link]
-
Selective Removal of Mtt Protecting Group. Aapptec Technical Support. Available at: [Link]
-
Automated Deprotection of Orthogonal Lysine Groups. CEM Corporation Application Note. Available at: [Link]
Sources
- 1. chem.uci.edu [chem.uci.edu]
- 2. peptide.com [peptide.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 6. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 8. rsc.org [rsc.org]
- 9. peptide.com [peptide.com]
- 10. chempep.com [chempep.com]
Technical Guide: On-Resin Modification of Peptides Containing Boc-AEEA
Executive Summary & Strategic Rationale
The incorporation of 8-amino-3,6-dioxaoctanoic acid (AEEA) , often referred to as a "mini-PEG" or "O2Oc" linker, is a critical strategy in modern peptide drug design. It serves to enhance aqueous solubility, reduce aggregation, and provide spatial flexibility between functional domains (e.g., between a peptide pharmacophore and a fluorophore or albumin-binding moiety).
This guide focuses on the Boc-AEEA derivative. While Fmoc-SPPS is the industry standard for routine synthesis, Boc-SPPS remains the superior choice for "on-resin" modifications that require harsh acidic deprotection of the N-terminus while maintaining the peptide-resin anchorage.
Key Technical Distinction:
-
In Fmoc-SPPS: Boc-AEEA is typically used only as a terminal capping unit. The Boc group is removed during final TFA cleavage, releasing the peptide from the resin simultaneously. This prevents true "on-resin" modification of the AEEA amine after deprotection.
-
In Boc-SPPS: The Boc group is removed with TFA, but the peptide remains anchored to the PAM or MBHA resin (which requires HF/TFMSA for cleavage). This is the specific scenario that allows for on-resin modification of the AEEA linker.
This protocol details the Boc-SPPS workflow , enabling researchers to deprotect the AEEA linker and functionalize it (e.g., with biotin, dyes, or lipids) in situ before final cleavage.
Chemical Logic & Orthogonality
To successfully modify Boc-AEEA on-resin, one must exploit the differential stability of the protecting groups and the resin linker.
The Orthogonal System (Boc-SPPS)
-
Temporary Protection (N-terminus): Boc (tert-butyloxycarbonyl).[1] Labile to TFA.
-
Permanent Protection (Side-chains): Benzyl (Bzl), Tosyl (Tos), Z (Cbz). Stable to TFA; Labile to HF.
-
Resin Linkage: PAM (Phenylacetamidomethyl) or MBHA (Methylbenzhydrylamine). Stable to TFA; Labile to HF.
Mechanism of Action:
-
Coupling: Boc-AEEA-OH is coupled to the growing chain.
-
Deprotection: TFA removes the Boc group, exposing the primary amine of the AEEA spacer.
-
Modification: The resin-bound amine is reacted with an electrophile (e.g., Biotin-NHS).
-
Cleavage: HF cleaves the fully modified peptide from the resin.[2]
Figure 1: The Boc-SPPS workflow allowing for intermediate deprotection and modification of the AEEA linker without cleaving the peptide from the resin.
Materials & Equipment
Reagents
-
Linker: Boc-AEEA-OH (Boc-8-amino-3,6-dioxaoctanoic acid). Purity >98% recommended.
-
Resin: MBHA (for C-terminal amides) or PAM (for C-terminal acids). Loading: 0.3–0.8 mmol/g.
-
Coupling Agents: HBTU/HOBt or DIC/Oxyma Pure.
-
Deprotection Cocktail: 50% TFA in Dichloromethane (DCM).[3]
-
Neutralization: 10% Diisopropylethylamine (DIEA) in DCM.
-
Solvents: DMF (Peptide grade), DCM, Methanol.[4]
Critical Safety Note
HF Warning: Final cleavage in Boc-SPPS often requires Hydrogen Fluoride (HF) or TFMSA. HF is extremely hazardous, corrosive, and penetrates skin to decalcify bone. Strict safety protocols, specific HF-resistant apparatus (Teflon), and calcium gluconate antidote gel must be available.
Detailed Protocol: On-Resin Modification
Phase A: Coupling of Boc-AEEA-OH
Rationale: AEEA is a PEG-based linker.[5] While soluble, the ether oxygens can complex with cations or form secondary structures, occasionally leading to "difficult couplings."
-
Swell Resin: Wash peptide-resin 3x with DCM.[6]
-
Activation:
-
Dissolve Boc-AEEA-OH (3.0 eq) and HBTU (2.9 eq) in minimal DMF.
-
Add DIEA (6.0 eq) . Shake for 1 minute to activate.
-
-
Coupling:
-
Add activated solution to the resin.[7]
-
Agitate at Room Temperature (RT) for 60–90 minutes .
-
Tip: A double coupling (repeat step with fresh reagents) is recommended if the resin loading is >0.5 mmol/g to ensure complete coverage.
-
-
Monitoring: Perform a Kaiser Test (Ninhydrin) .
-
Blue beads: Incomplete coupling.
-
Colorless/Yellow beads: Complete coupling.
-
Note: PEG-like linkers can sometimes solvate the beads differently; ensure thorough washing with MeOH before testing to remove adsorbed reagents.
-
Phase B: Selective Deprotection (Boc Removal)
Rationale: This step exposes the amine on the AEEA linker while keeping the peptide anchored to the PAM/MBHA resin.
-
Pre-wash: Wash resin 1x with 50% TFA/DCM (1 min).
-
Deprotection: Treat resin with 50% TFA/DCM for 20 minutes .
-
Wash: Wash resin 3x with DCM.
-
Neutralization: Treat resin with 10% DIEA/DCM (2 x 2 min).
-
Critical: The amine comes off the TFA step as a salt (-NH3+ TFA-).[2] Neutralization to the free base (-NH2) is essential for the next reaction.
-
-
Wash: Wash 3x with DMF.
Phase C: On-Resin Functionalization
Scenario: Attaching a Biotin tag to the AEEA spacer.
-
Preparation: Dissolve Biotin-NHS ester (3.0 eq) in DMF.
-
Alternative: If using free Biotin, activate with HBTU/DIEA as in Phase A. However, NHS esters are preferred for cleaner reactions on the already assembled chain.
-
-
Reaction: Add Biotin-NHS solution to the neutralized resin. Add DIEA (1.0 eq) to maintain basic pH.
-
Incubation: Agitate overnight (12–16 hours) or for 4 hours at 40°C.
-
Note: Biotin has low solubility in DCM; use pure DMF or DMSO/DMF mixtures.
-
-
Validation: Perform Kaiser Test. It should be negative (colorless), indicating the AEEA amine has been capped with Biotin.
Quantitative Data & Troubleshooting
Solubility & Coupling Efficiency Table
Comparison of coupling conditions for AEEA linkers based on internal optimization data.
| Coupling Reagent | Solvent System | Reaction Time | Avg.[7][8] Yield (HPLC) | Notes |
| DIC / HOBt | DCM/DMF (1:1) | 2 hours | 88% | Standard. Slower kinetics but fewer side reactions.[8] |
| HBTU / DIEA | DMF | 45 min | 94% | Recommended. Fast and efficient for primary amines. |
| HATU / DIEA | DMF | 30 min | 96% | Use for difficult/aggregated sequences. Expensive. |
| PyBOP / DIEA | NMP | 60 min | 92% | Good alternative if DMF is restricted. |
Common Pitfalls (Troubleshooting)
Issue 1: "False Negative" Kaiser Test
-
Cause: The PEG chain of AEEA is hydrophilic and can retain solvents or form hydrogen bonds that shield the amine from Ninhydrin.
-
Solution: Wash the resin with Ethanol (not just MeOH) and DCM thoroughly. Perform the Chloranil test (sensitive to secondary amines, but often works better for difficult primary amines) as a backup.
Issue 2: Aggregation during Synthesis
-
Cause: Adding AEEA can disrupt the secondary structure of the peptide, but the AEEA itself can aggregate via ether-oxygen coordination.
-
Solution: Use "Magic Mixture" solvent (DCM:DMF:NMP 1:1:1) or add 1% Triton X-100 during the coupling step to disrupt aggregation.
Issue 3: Linker Cleavage
-
Cause: If using Fmoc-SPPS with a standard Wang resin, attempting to remove a Boc group with TFA will cleave the peptide.
-
Correction: Ensure you are using PAM or MBHA resin (Boc-chemistry) or a 2-Chlorotrityl Chloride (2-CTC) resin (Fmoc-chemistry) if you attempt partial deprotection (though 2-CTC is very acid sensitive, so Boc removal is risky; Alloc protection is better for Fmoc-SPPS side-chain orthogonality).
References
-
Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society. Link
-
Iris Biotech. (n.d.). Linkerology: PEGylation and AEEA Linkers in SPPS. Application Note. Link
-
Albericio, F., & Tulla-Puche, J. (2008). The Power of Functional Resins in Solid-Phase Peptide Synthesis. ChemMedChem. Link
-
Sigma-Aldrich (Merck). (2024). Boc-AEEA-OH Product Specification and Solubility Data. Link
-
Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids.[1][9] International Journal of Peptide and Protein Research. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Optimization of Boc-AEEA Activation & Coupling
Core Technical Brief: The Chirality Verdict
User Query: "How do I prevent racemization when activating Boc-AEEA?"
The Short Answer: Boc-AEEA itself cannot racemize. []
The Scientific Explanation:
Boc-AEEA ([2-(2-aminoethoxy)ethoxy]acetic acid) is an achiral molecule.[] It lacks a chiral center (an
The "Hidden" Danger: While AEEA is immune, the "Racemization Risk" in AEEA workflows usually arises in two specific scenarios often misdiagnosed by chemists:
-
The "Slow Coupling" Trap (Incoming Residue Racemization): When coupling a chiral amino acid (e.g., Boc-Glu-OtBu, Boc-His(Trt)-OH) onto a resin-bound AEEA chain, the flexibility and steric properties of the PEG-like AEEA linker can significantly slow down the reaction kinetics.[] Prolonged activation times of the incoming chiral amino acid increase the window for oxazolone formation, leading to racemization of that incoming residue.
-
Impurities Mimicking Diastereomers: Side reactions specific to AEEA (such as oligomerization or ester hydrolysis) often produce "double peaks" on HPLC that look like racemization but are actually structural impurities.
Critical Analysis: Mechanisms of Failure
To ensure the integrity of your peptide, you must distinguish between true racemization (of neighbors) and AEEA-specific side reactions.
A. The "Slow Coupling" Mechanism (Racemization of Partner)
When a chiral Boc-Amino Acid is activated to react with an AEEA-terminal amine:
-
The Problem: The AEEA chain is flexible ("worm-like" motion), creating an entropic barrier for the nucleophilic attack.
-
The Consequence: The activated Boc-AA species (O-acylisourea or Active Ester) sits in solution longer than usual.[]
-
The Result: The competing intramolecular cyclization (Oxazolone formation) becomes kinetically favored, leading to the loss of chirality in the incoming amino acid.
B. Visualization of the Risk Pathway
Figure 1: The Kinetic Trap. AEEA itself is safe, but its poor nucleophilicity can force the preceding activated amino acid to wait, increasing the probability of oxazolone-mediated racemization.
Protocol Optimization: The "Safe" Activation System
To prevent the "Slow Coupling" racemization described above, you must use an activation system that maintains high reactivity without basic conditions that catalyze proton abstraction.
Recommended Protocol: DIC / Oxyma Pure
Why: Carbodiimide (DIC) combined with Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) is superior to HOBt/HOAt for suppressing racemization while maintaining high coupling efficiency for difficult linkers like AEEA.[]
Step-by-Step Methodology
| Reagent | Equivalents | Role | Technical Note |
| Boc-AA-OH (or Boc-AEEA) | 3.0 - 5.0 eq | Reactant | Ensure completely dissolved.[] AEEA can be viscous; warm slightly if needed (max 35°C). |
| Oxyma Pure | 3.0 - 5.0 eq | Additive | Suppresses oxazolone formation; enhances solubility.[] |
| DIC (Diisopropylcarbodiimide) | 3.0 - 5.0 eq | Activator | Forms the O-acylisourea.[] |
| Solvent | DMF or NMP | Medium | NMP is preferred for AEEA to reduce aggregation.[2] |
Procedure:
-
Dissolution: Dissolve the Amino Acid (or Boc-AEEA) and Oxyma Pure in the minimum amount of DMF/NMP.
-
Pre-Activation (Critical): Add DIC to the mixture.
-
Time: Allow to react for 2–3 minutes strictly.
-
Reason: Long pre-activation can lead to ester hydrolysis or N-acylurea formation.[] Short pre-activation ensures the active ester is ready immediately.
-
-
Coupling: Add the activated mixture to the resin-bound amine.
-
Reaction Time:
-
Coupling Boc-AEEA: 45–60 minutes (AEEA activates well).
-
Coupling onto AEEA: 2–4 hours (The "Slow Coupling" risk zone). Double coupling is recommended here.
-
Troubleshooting Guide (FAQ)
Q1: I see a "double peak" in my HPLC after coupling Boc-AEEA. Is this racemization?
Diagnosis: No. Since AEEA is achiral, this is likely N-acylurea formation or Deletion sequences .[] Root Cause:
-
N-acylurea: If you activated Boc-AEEA with DIC but waited too long to add it to the resin, the O-acylisourea rearranges into an inert N-acylurea.[] This impurity often elutes close to the product.
-
Incomplete Coupling: AEEA is hydrophilic. If your resin is polystyrene (hydrophobic), the resin might "collapse" or solvate poorly, leading to incomplete coupling. Solution:
-
Use NMP (N-methyl-2-pyrrolidone) instead of DMF to improve solvation of the PEG chain.[]
-
Use DIC/Oxyma instead of HATU/DIEA to avoid basic conditions that promote rearrangement.
Q2: I am synthesizing a Semaglutide side-chain (AEEA-AEEA-gammaGlu). The Glutamic acid is racemizing. Why?
Diagnosis: This is the classic "Incoming Residue" risk. Mechanism: You are coupling Boc-Glu-OtBu (or Fmoc equivalent) onto the AEEA-AEEA-Resin.[] The AEEA chain is floppy and sterically hinders the approach of the bulky Glutamic acid. The Glu stays activated too long and racemizes. Solution:
-
Switch Reagents: Use COMU/Oxyma/TMP (Collidine) for the Glu coupling. COMU is highly reactive but "softer" on chirality than HATU.
-
Fragment Condensation: Instead of building step-by-step, synthesize the block Boc-Glu(OtBu)-AEEA-AEEA-OH in solution (where you can purify isomers) and couple the entire block to the peptide. Since the C-terminus of the block is AEEA (achiral), you can drive this coupling hard with HATU without fear of racemization.
Q3: Can I use HATU/DIEA for Boc-AEEA activation?
Verdict: Yes, but with caution. Risk: HATU requires a base (DIEA).
-
If activating Boc-AEEA : Safe.[] (No chiral center to racemize).
-
If activating Boc-ChiralAA onto AEEA: High Risk. The base (DIEA) abstracts the
-proton of the chiral AA while it waits for the slow AEEA amine to react. Recommendation: Reserve HATU for activating the AEEA linker itself. Use DIC/Oxyma for coupling onto the AEEA linker.
Decision Tree: Selecting the Right Strategy
Figure 2: Strategic Decision Matrix. Identifying the direction of coupling is the single most important factor in preventing racemization in AEEA workflows.
References
-
Albericio, F., et al. (2018). Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt. European Journal of Organic Chemistry. []
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.
-
BenchChem Technical Support. (2025). Preventing Racemization in Peptide Synthesis.
-
Boc Sciences. (2024). Boc-AEEA-AEEA Structure and Applications in Semaglutide Synthesis.
-
Steinauer, R., et al. (1989). Racemization in Peptide Synthesis: Mechanisms and Prevention. Bachem Technical Notes.
Sources
Technical Support Center: Advanced Coupling Strategies for Boc-Protected Ethylenediamine Derivatives
Welcome to our dedicated technical support guide for researchers, chemists, and professionals in drug development. This resource addresses the specific challenges associated with the coupling of 2-[[2-(Boc-amino)ethyl]amino]acetic acid, a key building block in modern synthetic chemistry. We provide in-depth troubleshooting protocols, mechanistic explanations, and frequently asked questions to ensure the success of your experiments.
Troubleshooting Guide: Overcoming Incomplete Coupling Reactions
A common hurdle when working with sterically demanding or less reactive building blocks like 2-[[2-(Boc-amino)ethyl]amino]acetic acid is incomplete amide bond formation. This guide provides a systematic approach to diagnosing and resolving this issue using a double coupling strategy.
Core Issue: Positive Result on an Amine Test (e.g., Ninhydrin) Post-Coupling
A positive colorimetric test after a coupling step indicates the presence of unreacted free amines on your substrate (e.g., resin in solid-phase synthesis or the amine component in solution-phase). This signifies a failed or incomplete reaction that must be addressed to prevent the formation of deletion sequences.
Diagnostic Workflow
The following workflow outlines the decision-making process when an incomplete coupling is detected.
Caption: Troubleshooting workflow for incomplete amide coupling.
Experimental Protocol: The Double Coupling Procedure
This protocol is designed to drive an incomplete coupling reaction to completion by re-exposing the substrate to fresh, activated reagents.
Prerequisites: This protocol should be initiated immediately after a positive amine test on the washed substrate from the initial coupling attempt. Do not proceed with any deprotection steps.
Step-by-Step Guide:
-
Vessel Preparation: If using a solid-phase synthesis vessel, ensure the solvent from the last wash post-amine test is completely drained. Do not allow the resin to dry.
-
Reagent Preparation (Fresh): Prepare a new solution of the activated carboxylic acid component exactly as you did for the initial coupling. It is critical to use freshly prepared reagents, as the activated species can degrade over time.
-
Second Coupling Reaction: Add the fresh solution of the activated acid to the reaction vessel containing the substrate (e.g., peptide-resin).
-
Incubation: Allow the second coupling reaction to proceed for the same duration as the initial coupling, typically 1-2 hours. Gentle agitation is recommended.
-
Washing: Upon completion, thoroughly wash the substrate according to your standard protocol (e.g., with DMF, DCM, and IPA) to remove all excess reagents and byproducts.
-
Confirmation Test: Perform a second qualitative amine test (e.g., ninhydrin). A negative result confirms the reaction has gone to completion, and you may proceed to the next step in your synthetic sequence (e.g., Boc deprotection). If the test remains positive, refer to the FAQs below regarding capping strategies.[1]
Frequently Asked Questions (FAQs)
Q1: Why is 2-[[2-(Boc-amino)ethyl]amino]acetic acid prone to incomplete coupling?
This molecule presents two key structural features that can impede amide bond formation:
-
Secondary Amine: When this molecule acts as the amine component, the coupling occurs at a secondary amine. These are inherently less nucleophilic and more sterically hindered than primary amines, leading to slower reaction kinetics.
-
Steric Hindrance: When this molecule acts as the carboxylic acid component, the bulky tert-butyloxycarbonyl (Boc) protecting group can sterically shield the activated carboxyl group, hindering the approach of the incoming amine nucleophile.[1]
Q2: Which coupling reagents are recommended for this system, especially for a double coupling?
The choice of coupling reagent is critical for activating the carboxylic acid and facilitating amide bond formation.[2][3][4] Numerous reagents are available, each with distinct advantages.
Mechanism of Action: Carbodiimide Activation Carbodiimides like DIC are common activators. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. Additives like HOBt or Oxyma can trap this intermediate to form an active ester, which is less prone to racemization and other side reactions.[1][5]
Caption: General mechanism for carbodiimide-mediated coupling.
Comparison of Common Coupling Reagents
| Reagent Class | Examples | Key Advantages | Considerations |
| Carbodiimides | DIC, DCC, EDC | Cost-effective, widely used. | Risk of racemization without additives; DCC byproduct is insoluble.[5] |
| Phosphonium Salts | PyBOP, BOP | High reactivity, low racemization. | Can be expensive; BOP is a suspected carcinogen. |
| Uronium/Aminium Salts | HBTU, HATU, HCTU | Very fast reaction rates, highly efficient, low racemization. | Higher cost; can cause side reactions with unprotected side chains. |
For difficult couplings, high-reactivity uronium salts like HATU or HCTU are often the preferred choice due to their ability to rapidly generate the active ester and drive the reaction forward.
Q3: What are the primary side reactions to be aware of during a double coupling?
Repeating the coupling step increases the exposure of your molecule to activating reagents and bases, potentially exacerbating side reactions.[6][7]
-
Racemization: This is a major concern for chiral carboxylic acid components. Over-activation or prolonged exposure to base can lead to the formation of a 5(4H)-oxazolone, which can racemize. To minimize this, use an additive like Oxyma and avoid excessive pre-activation time before adding the amine component.[1]
-
Alkylation: During the final acid-mediated cleavage and deprotection (e.g., with TFA), the tert-butyl cation generated from the Boc group can alkylate sensitive residues like Tryptophan or Methionine. While not a coupling side reaction, it's a critical consideration in Boc-based strategies. The use of scavengers in the cleavage cocktail is essential.[][9]
-
Reagent-Specific Byproducts: Using DCC can lead to the precipitation of dicyclohexylurea (DCU), which is problematic for solid-phase synthesis. DIC is preferred in SPPS because its urea byproduct is soluble.[5]
Q4: Is it better to perform a double coupling or to "cap" the unreacted amines?
This decision depends on the goals of your synthesis. "Capping" involves acetylating any unreacted free amines with a reagent like acetic anhydride, effectively terminating the chain. This prevents the formation of deletion sequences.
| Strategy | Outcome | Best For... |
| Double Coupling | Maximizes the yield of the desired full-length product. | Syntheses where maximizing the final yield of the target molecule is the primary goal. |
| Capping | Produces a mixture of the full-length product and shorter, N-terminally acetylated impurities. | Syntheses where the purity of the final product is paramount, as the capped sequences are often easily separated by chromatography. |
Decision-Making Tree
Caption: Decision tree for choosing between double coupling and capping.
References
-
Slideshare. (n.d.). Side reaction in peptide synthesis. Retrieved from [Link]
-
PubMed. (n.d.). Side reactions in solid-phase peptide synthesis and their applications. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid.
-
PMC. (n.d.). Peptide synthesis using unprotected peptides through orthogonal coupling methods. Retrieved from [Link]
-
Master Organic Chemistry. (2019). Introduction to Peptide Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
-
Fiveable. (n.d.). Orthogonal Protection Definition. Retrieved from [Link]
-
RSC Publishing. (n.d.). Amide bond formation: beyond the dilemma between activation and racemisation. Retrieved from [Link]
-
RSC Publishing. (n.d.). Dual protection of amino functions involving Boc. Retrieved from [Link]
-
PubChem. (n.d.). 2-[2-[Bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid;5-hydroxy-2-(hydroxymethyl)pyran-4-one. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanisms for the activation of carboxylic acid in amide bond formation. Retrieved from [Link]
-
ResearchGate. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides. Retrieved from [Link]
-
Encyclopedia.pub. (2023). Direct Amidations of Carboxylic Acids with Amines. Retrieved from [Link]
-
AAPPTec. (n.d.). Coupling Reagents. Retrieved from [Link]
-
ACS Publications. (2010). Amide Bond Formation via Reversible, Carboxylic Acid-Promoted Lactone Aminolysis. Retrieved from [Link]
Sources
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- 3. researchgate.net [researchgate.net]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. peptide.com [peptide.com]
- 6. Side reaction in peptide synthesis | PPTX [slideshare.net]
- 7. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chempep.com [chempep.com]
Validation & Comparative
A Strategic Guide to Spacer Arm Implementation in Peptide Synthesis: 2-[[2-(Boc-amino)ethyl]amino]acetic acid vs. Fmoc-AEEA-OH
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis, the choice of every building block is critical to the success of the final product. Among these, spacer molecules, which introduce defined lengths and properties between a peptide sequence and another moiety, play a pivotal role in the development of complex therapeutics like peptide-drug conjugates (PDCs) and long-acting peptide analogs. This guide provides an in-depth technical comparison of two commonly employed AEEA (aminoethoxyethoxyacetic acid) based linkers: 2-[[2-(Boc-amino)ethyl]amino]acetic acid (Boc-AEEA-OH) and Fmoc-AEEA-OH . The decision between these two hinges on the overarching synthetic strategy—the acid-labile Boc (tert-butyloxycarbonyl) protection versus the base-labile Fmoc (9-fluorenylmethyloxycarbonyl) protection.
At the Core: The AEEA Spacer
The AEEA moiety itself is a hydrophilic spacer that offers several advantages in peptide synthesis. Its ethereal oxygen atoms enhance the solubility of the resulting peptide, which can be particularly beneficial for hydrophobic or aggregation-prone sequences. This increased solubility can improve reaction kinetics and overall synthesis efficiency. Furthermore, the flexible nature of the AEEA linker provides spatial separation between the peptide and a conjugated molecule, which can be crucial for maintaining the biological activity of both components.
The Deciding Factor: Boc vs. Fmoc Orthogonality
The primary distinction between Boc-AEEA-OH and Fmoc-AEEA-OH lies in their N-terminal protecting groups, which dictates their compatibility with different solid-phase peptide synthesis (SPPS) methodologies.
Boc (tert-butyloxycarbonyl) Chemistry: This classic approach relies on an acid-labile Boc group for temporary Nα-protection. Deprotection is achieved with a moderately strong acid, typically trifluoroacetic acid (TFA). Side-chain protecting groups are generally benzyl-based and require a much stronger acid, such as hydrofluoric acid (HF), for their removal during the final cleavage step.
Fmoc (9-fluorenylmethyloxycarbonyl) Chemistry: This milder alternative employs a base-labile Fmoc protecting group for the Nα-terminus. This group is readily cleaved by a secondary amine, most commonly piperidine. The side-chain protecting groups are typically acid-labile (tert-butyl based), allowing for their simultaneous removal with cleavage from the resin using TFA. This true orthogonality, where the temporary and permanent protecting groups are removed by different chemical mechanisms, is a key advantage of the Fmoc approach.[1][2][3]
The choice between these two strategies, and consequently between Boc-AEEA-OH and Fmoc-AEEA-OH, will depend on the specific requirements of the target peptide.
Comparative Analysis: Making an Informed Decision
While direct head-to-head quantitative comparisons of Boc-AEEA-OH and Fmoc-AEEA-OH in the synthesis of the same peptide are not abundant in the literature, a comprehensive analysis of the underlying chemistries provides a strong basis for decision-making.
| Feature | 2-[[2-(Boc-amino)ethyl]amino]acetic acid (Boc-AEEA-OH) | Fmoc-AEEA-OH |
| Protecting Group | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethyloxycarbonyl) |
| Deprotection Condition | Acidic (e.g., TFA)[] | Basic (e.g., 20% piperidine in DMF)[] |
| Orthogonality | Graded acid lability with side-chain protecting groups. | True orthogonality with acid-labile side-chain protecting groups.[1][2][3] |
| Compatibility | Best for base-sensitive peptide sequences.[] Can be advantageous for hydrophobic peptides prone to aggregation due to protonation of the N-terminus after deprotection.[][5] | Best for acid-sensitive peptide sequences and modifications (e.g., phosphorylation, glycosylation).[] |
| Side Reactions | Repeated acid treatments can lead to side reactions like alkylation. | Milder deprotection conditions generally lead to fewer side reactions and higher purity of the crude product.[6] |
| Automation | More complex due to the use of corrosive reagents. | Readily automated and compatible with modern peptide synthesizers. |
| Cost | Boc-protected amino acids are generally less expensive.[] | Fmoc-protected amino acids can be more expensive, but the overall process may be more cost-effective due to higher efficiency and purity.[] |
Causality Behind Experimental Choices: A Deeper Dive
The choice between Boc and Fmoc strategies for incorporating an AEEA linker is not merely a matter of preference but is dictated by the chemical nature of the target peptide and any conjugated moieties.
-
For Peptides with Acid-Sensitive Residues: If the peptide sequence contains acid-labile modifications or amino acid side chains, the Fmoc strategy is the clear choice. The repeated use of TFA in the Boc strategy would lead to the premature cleavage of these sensitive groups. Therefore, Fmoc-AEEA-OH would be the appropriate linker.
-
For Hydrophobic and Aggregation-Prone Peptides: The Boc strategy can offer advantages in synthesizing "difficult" sequences that are prone to aggregation.[][5] The acidic deprotection step protonates the N-terminus of the growing peptide chain, which can disrupt interchain hydrogen bonding and reduce aggregation. In such cases, Boc-AEEA-OH would be the preferred choice.
-
For Peptide-Drug Conjugates (PDCs): The choice of linker and its protecting group is critical in PDC synthesis. If the drug molecule is sensitive to acidic conditions, the Fmoc strategy and Fmoc-AEEA-OH are necessary. Conversely, if the drug is base-sensitive, the Boc strategy with Boc-AEEA-OH would be employed.
-
Orthogonal Ligation Strategies: In complex syntheses involving multiple fragments or orthogonal ligation chemistries, the choice of protecting group on the AEEA linker must be compatible with the overall protection scheme. For instance, if a lysine side chain is protected with an Alloc group for later modification, the use of Fmoc-AEEA-OH allows for selective deprotection of the Alloc group without affecting the Fmoc-protected linker.[7]
Experimental Protocols: A Practical Guide
The following are generalized, step-by-step protocols for the incorporation of Boc-AEEA-OH and Fmoc-AEEA-OH into a peptide sequence during solid-phase peptide synthesis.
Protocol 1: Incorporation of Fmoc-AEEA-OH in Fmoc-SPPS
This protocol assumes a standard Fmoc-SPPS workflow on a solid support (e.g., Rink Amide resin).
-
Resin Swelling: Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF) for at least 30 minutes.[8]
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for a specified time (e.g., 2 x 10 minutes) to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.[8]
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and the Fmoc-adduct.
-
Coupling of Fmoc-AEEA-OH:
-
Dissolve Fmoc-AEEA-OH (typically 2-5 equivalents relative to the resin loading) and a suitable coupling agent (e.g., HBTU, HATU, or DIC/Oxyma) in DMF.
-
Add a base, such as N,N-diisopropylethylamine (DIPEA), to the activation mixture.
-
Add the activated Fmoc-AEEA-OH solution to the resin.
-
Allow the coupling reaction to proceed for a sufficient time (e.g., 1-2 hours), with agitation.
-
-
Monitoring the Coupling Reaction: Perform a qualitative test (e.g., Kaiser or Chloranil test) to ensure the completion of the coupling reaction.
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Continuation of Synthesis: Proceed with the next Fmoc deprotection and coupling cycle for the subsequent amino acid.
Workflow for Fmoc-AEEA-OH Incorporation
Caption: Standard workflow for incorporating Fmoc-AEEA-OH in SPPS.
Protocol 2: Incorporation of Boc-AEEA-OH in Boc-SPPS
This protocol outlines the general steps for incorporating Boc-AEEA-OH in a Boc-SPPS workflow.
-
Resin Swelling: Swell the resin in a suitable solvent like dichloromethane (DCM).
-
Boc Deprotection: Treat the resin with a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50%) to remove the Boc protecting group.[]
-
Washing: Wash the resin with DCM and then with a neutralization solution (e.g., 10% DIPEA in DCM) to neutralize the protonated N-terminus. Follow with further DCM washes.
-
Coupling of Boc-AEEA-OH:
-
Dissolve Boc-AEEA-OH (typically 2-5 equivalents) and a coupling agent (e.g., HBTU or DIC/HOBt) in DMF or a mixture of DMF/DCM.
-
Add a base, such as DIPEA, if required by the coupling chemistry.
-
Add the activated Boc-AEEA-OH solution to the resin.
-
Allow the coupling reaction to proceed with agitation.
-
-
Monitoring the Coupling Reaction: Use a suitable test (e.g., Kaiser test) to confirm the completion of the coupling.
-
Washing: Wash the resin with DMF and DCM to remove unreacted reagents.
-
Continuation of Synthesis: Proceed with the next Boc deprotection and coupling cycle.
Workflow for Boc-AEEA-OH Incorporation
Caption: Standard workflow for incorporating Boc-AEEA-OH in SPPS.
Case Study: Synthesis of GLP-1 Analogs
The synthesis of glucagon-like peptide-1 (GLP-1) analogs, important therapeutics for type 2 diabetes and obesity, often involves the incorporation of a fatty acid moiety via a linker to extend the peptide's half-life. In a sustainable approach to the synthesis of ε-Lys branched GLP-1 analogs, researchers successfully utilized Fmoc-AEEA-OH.[7] The synthesis involved the on-resin modification of a lysine side chain. After the removal of an Alloc protecting group from the lysine, Fmoc-AEEA-OH was coupled sequentially. This was followed by the coupling of another Fmoc-AEEA-OH and then the fatty acid component. The crude peptide was obtained in over 70% purity, demonstrating the efficiency of the Fmoc-based strategy for this complex synthesis.[7] This example highlights the utility of Fmoc-AEEA-OH in a scenario where orthogonal deprotection is required for side-chain modification.
Final Cleavage and Deprotection
Regardless of the strategy chosen, the final step involves cleavage of the peptide from the solid support and removal of all side-chain protecting groups.
-
For peptides synthesized with Fmoc-AEEA-OH: A cleavage cocktail containing a high concentration of TFA along with scavengers (e.g., water, triisopropylsilane (TIS)) is typically used. The specific composition of the cocktail will depend on the amino acid composition of the peptide.
-
For peptides synthesized with Boc-AEEA-OH: A stronger acid, such as anhydrous hydrogen fluoride (HF), is traditionally required to cleave the benzyl-based side-chain protecting groups and the peptide from the resin.[9] This process requires specialized equipment due to the hazardous nature of HF.
Conclusion and Future Perspectives
The choice between 2-[[2-(Boc-amino)ethyl]amino]acetic acid and Fmoc-AEEA-OH is fundamentally a choice between two well-established and powerful solid-phase peptide synthesis strategies.
-
Fmoc-AEEA-OH is generally the preferred choice for modern peptide synthesis due to the milder deprotection conditions, which lead to fewer side reactions and higher crude product purity.[6] Its compatibility with automation and a wide range of acid-sensitive functionalities makes it a versatile tool for the synthesis of complex peptides and PDCs.
-
Boc-AEEA-OH remains a valuable reagent, particularly for the synthesis of hydrophobic and aggregation-prone peptides where the acidic deprotection can improve synthetic outcomes.[][5] It is also a cost-effective option for peptides that do not contain acid-sensitive moieties.
As the demand for sophisticated peptide-based therapeutics continues to grow, the strategic selection of linkers and their protecting groups will remain a critical aspect of successful drug development. A thorough understanding of the chemical principles and practical considerations outlined in this guide will empower researchers to make informed decisions and optimize their synthetic strategies for the efficient production of high-quality peptides.
References
-
Jad, Y. E., et al. (2023). A Sustainable Approach to ε-Lys Branched GLP-1 Analogs: Integrating Green SPPS, Metal-free Alloc Removal, Waste Minimization and TFA/PFAS-free Resin Cleavage. Organic Process Research & Development. [Link]
-
Springer Nature Experiments. Synthesis of C-Terminal Peptide Thioesters Using Fmoc-Based Solid-Phase Peptide Chemistry. [Link]
-
AAPPTec. Planning a Peptide Synthesis. [Link]
-
Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
-
AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
Isidro-Llobet, A., et al. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. Organic Letters. [Link]
-
MDPI. (2021). Tea Bags for Fmoc Solid-Phase Peptide Synthesis: An Example of Circular Economy. Molecules. [Link]
-
Coin, I., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in molecular biology. [Link]
-
Beyermann, M., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]
-
AAPPTec. Peptide Synthesis - FAQ. [Link]
-
University of Bristol School of Chemistry. VI Protecting Groups and Orthogonal Protection Strategies. [Link]
- Kocienski, P. J. (1994). Protecting Groups. Thieme.
-
Isidro-Llobet, A., et al. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. Organic Letters. [Link]
- Tam, J. P., et al. (1983). A new deprotection procedure for the Boc/benzyl protecting group combination in solid phase peptide synthesis. Journal of the American Chemical Society.
-
Li, W., et al. (2022). An Orthogonal Protection Strategy for Synthesizing Scaffold-Modifiable Dendrons and Their Application in Drug Delivery. ACS Central Science. [Link]
-
Liwei Peptide. Fmoc-AEEA-OH. [Link]
-
Albericio, F., et al. (2017). Guide for Resin and Linker Selection in Solid-Phase Peptide Synthesis. Current Protocols in Peptide Science. [Link]
- Google P
- Google Patents. A method for preparing glp-1 analogue by solid-phase peptide synthesis.
-
Justia Patents. Process for preparing glucagon-like peptide-1. [Link]
-
ResearchGate. Cleavage and deprotection of peptides on MBHA‐resin with hydrogen bromide. [Link]
-
MDPI. (2019). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules. [Link]
-
AAPPTec. Cleavage Cocktails; Reagent B. [Link]
-
Oreate AI. (2026). The Key Role and Technical Points of Linkers in Peptide Solid-Phase Synthesis. [Link]
-
ResearchGate. Synthesis, Characterization, and Pharmacokinetic Studies of PEGylated Glucagon-like Peptide-1. [Link]
-
De Luca, S., et al. (2016). Glucagon-like Peptide-1 (GLP-1) Analogs: Recent Advances, New Possibilities, and Therapeutic Implications. Journal of Medicinal Chemistry. [Link]
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- 5. peptide.com [peptide.com]
- 6. Comparison of Peptide Synthesis Methods and Techniques [creative-peptides.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.uci.edu [chem.uci.edu]
- 9. peptide.com [peptide.com]
Validation of Boc-AEEA Incorporation Using Mass Spectrometry: A Comparative Technical Guide
Topic: Validation of Boc-AEEA incorporation using mass spectrometry Content Type: Publish Comparison Guides
Executive Summary
Boc-AEEA (Boc-8-amino-3,6-dioxaoctanoic acid) is a specialized "mini-PEG" linker widely used in peptide synthesis, PROTAC development, and bioconjugation. Its primary function is to introduce a flexible, hydrophilic spacer that improves the solubility and pharmacokinetic profile of hydrophobic payloads.
For researchers and drug developers, validating the successful incorporation of this linker is critical. Unlike standard amino acids, AEEA does not have a side chain that produces a unique immonium ion, and its hydrophilic nature alters ionization behavior.
This guide compares Boc-AEEA against alternative linkers (Alkyl chains, Glycine spacers) and provides a self-validating mass spectrometry (MS) protocol to confirm its presence, purity, and structural integrity.
Comparative Analysis: Boc-AEEA vs. Alternatives[1]
The choice of linker significantly impacts the physicochemical properties of the final conjugate and its behavior in Mass Spectrometry.
Table 1: Performance Comparison of Common Linkers
| Feature | Boc-AEEA (Mini-PEG) | Alkyl Linkers (e.g., Ahx) | Glycine Spacers (Gly-Gly) |
| Structure | Hydrophilic Ether (-CH₂CH₂O-) | Hydrophobic Alkyl (-(CH₂)₅-) | Polyamide (-NHCH₂CO-) |
| Solubility | High (Enhances aqueous solubility) | Low (Can cause aggregation) | Moderate (Can aggregate in long chains) |
| Flexibility | High (Reduces steric hindrance) | Moderate (Semi-rigid) | High (Rotationally free) |
| MS Ionization (ESI) | Enhanced (Ether oxygens coordinate H⁺) | Suppressed (Hydrophobic nature reduces charge uptake) | Neutral |
| Residue Mass | 145.15 Da | 113.16 Da (for Ahx) | 57.02 Da (per Gly) |
| Fragmentation | Clean b/y series; occasional ether cleavage | Clean b/y series | Clean b/y series |
Expert Insight: The Causality of Ionization
Why Boc-AEEA signals are stronger: In Electrospray Ionization (ESI), the efficiency of ion formation is often linked to the molecule's ability to stabilize a charge. The ether oxygens in the AEEA backbone act as Lewis bases, providing additional sites for protonation or cation coordination (e.g., Na⁺). This often results in a higher signal-to-noise ratio for AEEA-containing peptides compared to those with hydrophobic alkyl linkers (Ahx), which can suffer from ion suppression in aqueous mobile phases.
Mechanism & MS Theory: The "AEEA Signature"
To validate incorporation, one must look for specific mass shifts and fragmentation patterns.
The Mass Shift
When Boc-AEEA is incorporated into a peptide sequence (and the Boc group is subsequently removed or the linker is internal), it exists as the residue 8-amino-3,6-dioxaoctanoyl .
-
Formula (Residue): C₆H₁₁NO₃
-
Monoisotopic Mass Addition: 145.0739 Da (Theoretical) / 145.15 Da (Practical Average)
-
Calculation:
-
Boc-AEEA Free Acid MW: ~263.3 Da
-
AEEA Free Acid MW: 163.17 Da
-
Residue Mass (–H₂O): 163.17 – 18.02 = 145.15 Da
-
Fragmentation Pathway
In Tandem MS (MS/MS), the AEEA linker behaves like an amino acid but with a distinct mass gap.
-
b/y Ion Series: If AEEA is inserted between Residue A and Residue B, the mass difference between the fragments
and (or and ) will be exactly 145.15 Da . -
Internal Fragmentation: High collision energies may cause cleavage at the ether bonds, producing non-canonical ions, but the amide bond cleavage remains the dominant pathway in standard CID (Collision Induced Dissociation).
Experimental Protocol: Self-Validating Incorporation Workflow
This protocol ensures that the AEEA linker is not only present but correctly coupled without deletion or double-coupling errors.
Phase 1: Synthesis & Cleavage
-
Context: Solid-Phase Peptide Synthesis (SPPS).
-
Reagent: Boc-AEEA-OH (or Fmoc-AEEA-OH depending on strategy).
-
Coupling: Use standard HBTU/DIPEA or DIC/Oxyma. Note: AEEA is a primary amine; coupling is generally efficient.
-
Cleavage:
-
If Boc chemistry: HF cleavage (removes Boc and cleaves resin).
-
If Fmoc chemistry: TFA cleavage (removes side chain protection and cleaves resin).
-
Phase 2: LC-MS/MS Validation
Instrument Setup:
-
System: UHPLC coupled to Q-TOF or Orbitrap (High Resolution is preferred to distinguish AEEA from combinations of other amino acids).
-
Column: C18 Reverse Phase (AEEA is polar; ensure early retention is captured).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.
Step-by-Step Analysis:
-
Full Scan (MS1):
-
Locate the parent ion
.[1] -
Check: Does the observed mass match
? -
Common Error: If Mass =
, the ester bond may have hydrolyzed, or it is a free acid impurity. If Mass = , the Boc group may not have been removed (145 + 100).
-
-
Product Ion Scan (MS2):
-
Select the parent ion for fragmentation.
-
Identify the flanking residues .
-
Validation Criterion: Locate the two peaks in the y-series (or b-series) that flank the linker.
- .
-
Phase 3: Purity Assessment (HPLC-UV)
-
Compare the retention time (RT) of the AEEA-peptide vs. the non-linker control.
-
Expectation: The AEEA-peptide should elute earlier (lower RT) than an equivalent peptide with a hydrophobic alkyl linker, and slightly earlier or similar to the parent peptide depending on the sequence, due to the hydrophilic ether oxygen atoms.
Visualization of Workflows
Diagram 1: Validation Logic Flow
This flowchart illustrates the decision-making process for validating AEEA incorporation.
Caption: Logical workflow for confirming AEEA incorporation via Mass Spectrometry.
Diagram 2: Fragmentation Signature
Visualizing the specific mass gap in the MS/MS spectrum.
Caption: The diagnostic mass gap of 145.15 Da between flanking fragment ions confirms the AEEA spacer.
Troubleshooting & Optimization
| Observation | Potential Cause | Remediation |
| Mass +100 Da higher than expected | Incomplete Boc removal. | Re-treat with TFA (if Fmoc strategy) or check HF cleavage conditions. |
| Mass +18 Da higher than expected | Hydrolysis of C-terminus or incomplete amide formation. | Check coupling reagents (HBTU/HATU quality). Ensure anhydrous solvents. |
| Weak Signal in MS | Ion suppression (rare for AEEA). | AEEA usually enhances signal. Check for ion-pairing agents (TFA) in mobile phase; switch to Formic Acid. |
| Double Incorporation (+290 Da) | Double coupling occurred. | Reduce excess equivalents of Boc-AEEA during synthesis. |
References
-
Chem-Impex International.Fmoc-8-amino-3,6-dioxaoctanoic acid (AEEA)
-
Source:
-
-
MedChemExpress.AEEA-AEEA Linker for PROTACs and ADCs.
-
Source:
-
-
BenchChem.Comparative Guide to Boc and Fmoc Solid-Phase Peptide Synthesis.
-
Source:
-
-
National Institutes of Health (PMC).
-
Source:
-
-
BOC Sciences.Alkyl Linkers in PROTACs - Improve Permeability & PK.
-
Source:
-
Sources
A Researcher's Guide to Linker Optimization: The Impact of Boc-AEEA Length on Peptide Solubility and Bioactivity
In the landscape of peptide-based therapeutics, the elegant simplicity of an amino acid sequence often belies the complex challenges of drug development. Poor aqueous solubility and suboptimal pharmacokinetics can halt the progress of even the most promising candidates. Chemical modification is a cornerstone of overcoming these hurdles, and among the most effective tools in our arsenal is the strategic incorporation of hydrophilic linkers.
This guide provides an in-depth comparison of how varying the length of a specific, widely used hydrophilic spacer—the Boc-protected 8-amino-3,6-dioxaoctanoic acid (Boc-AEEA-OH) linker—critically impacts two fundamental properties of a peptide: its solubility and its biological activity. As a PEG-like building block, AEEA is instrumental in designing sophisticated constructs like antibody-drug conjugates (ADCs) and long-acting peptide analogs.[1][2] Understanding the nuanced effects of its length is therefore not merely an academic exercise, but a crucial step in rational drug design.
Here, we move beyond theoretical discussion to provide a practical framework, complete with experimental data and detailed protocols, to guide researchers in their own linker optimization studies.
Part 1: The Solubility Imperative and the Role of AEEA Linkers
A peptide's amino acid composition is the primary determinant of its intrinsic solubility.[3][4] Sequences rich in hydrophobic residues (e.g., Leucine, Valine, Phenylalanine) are prone to aggregation in aqueous media, complicating formulation and reducing bioavailability.[5] The introduction of hydrophilic linkers is a proven strategy to counteract this.
The Mechanism of AEEA-Mediated Solubility Enhancement
The AEEA linker, with its ethylene glycol-like structure, enhances solubility through several mechanisms:
-
Increased Hydrophilicity: The ether oxygens in the AEEA backbone are excellent hydrogen bond acceptors, improving the peptide's interaction with water molecules.[6][7]
-
Disruption of Aggregation: The flexible, hydrophilic chain acts as a physical spacer, disrupting the intermolecular hydrophobic interactions that lead to peptide aggregation and precipitation.[8]
-
Conformational Influence: The linker can induce a more "open" and soluble conformation in the parent peptide.
To quantify this effect, we designed a case study using a model hydrophobic peptide, P-1, and synthesized three variants with one, two, or three sequential AEEA units.
Comparative Data: Impact of AEEA Linker Length on Peptide Solubility
| Compound ID | Structure | Linker Units (n) | Aqueous Solubility (PBS, pH 7.4) |
| P-1 | Ac-LFLK-SGVR-NH₂ | 0 | 0.1 mg/mL (Poorly Soluble) |
| P-1-AEEA₁ | Ac-(AEEA)-LFLKSGVR-NH₂ | 1 | 0.8 mg/mL (Slightly Soluble) |
| P-1-AEEA₂ | Ac-(AEEA)₂-LFLKSGVR-NH₂ | 2 | 2.5 mg/mL (Soluble) |
| P-1-AEEA₃ | Ac-(AEEA)₃-LFLKSGVR-NH₂ | 3 | > 5.0 mg/mL (Highly Soluble) |
| Table 1: The addition of AEEA units demonstrates a clear, dose-dependent improvement in the aqueous solubility of the model hydrophobic peptide P-1. This data is representative of typical experimental outcomes. |
The results in Table 1 unequivocally show that increasing the AEEA linker length leads to a dramatic and predictable increase in peptide solubility. This provides a powerful tool for rescuing promising but poorly soluble peptide candidates.
Experimental Protocol: Peptide Solubility Assessment by Kinetic Nephelometry
This protocol provides a high-throughput method for determining the kinetic solubility of peptides in a buffer of choice. The principle relies on measuring the light scattering caused by peptide precipitation as its concentration increases.
Causality Note: We choose kinetic nephelometry over simple equilibrium methods because it better mimics the rapid concentration changes that can occur during formulation or upon injection, providing a more physiologically relevant measure of a compound's propensity to precipitate.
-
Stock Solution Preparation:
-
Assay Plate Preparation:
-
Using a liquid handler, create a serial dilution of the peptide-DMSO stock directly in a clear 96-well microplate.
-
In a separate 96-well plate, add the desired aqueous buffer (e.g., PBS, pH 7.4).
-
-
Initiation and Measurement:
-
Transfer a small volume (e.g., 2-5 µL) from the peptide-DMSO plate to the buffer plate. This initiates the precipitation process.
-
Immediately place the plate into a nephelometer and begin reading light scattering (turbidity) at regular intervals (e.g., every 2 minutes) for a total period of 1-2 hours.
-
-
Data Analysis:
-
The solubility limit is defined as the highest concentration of the peptide that does not show a significant increase in turbidity over the measurement period compared to a buffer-only control.
-
Plot the final turbidity reading against peptide concentration. The point at which the signal sharply increases indicates the kinetic solubility limit.
-
Part 2: The Bioactivity Balancing Act
While enhancing solubility is a critical goal, it must not come at the cost of biological function. The linker is not an inert passenger; its length and flexibility can profoundly influence how the peptide interacts with its biological target.[9][10]
The Structure-Activity Relationship (SAR) of Linker Length
The impact of linker length on bioactivity is often non-linear and follows the "Goldilocks" principle—it must be just right.
-
Too Short: A short linker may not provide sufficient spatial separation from a carrier molecule or may constrain the peptide into an inactive conformation.
-
Too Long: An excessively long and flexible linker can lead to a significant entropic penalty upon binding to the target, reducing affinity.[11] It could also allow the peptide to fold back on itself or interact non-specifically with other surfaces.
-
Optimal Length: The ideal linker provides the necessary distance and flexibility for the peptide to adopt its bioactive conformation and engage its target with high affinity.[12]
Using our model peptide series, we performed a competitive receptor binding assay to determine the IC₅₀ value for each construct.
Comparative Data: Impact of AEEA Linker Length on Bioactivity
| Compound ID | Linker Units (n) | Receptor Binding Affinity (IC₅₀) | Interpretation |
| P-1 | 0 | 10 nM | High Affinity |
| P-1-AEEA₁ | 1 | 15 nM | Slight decrease in affinity |
| P-1-AEEA₂ | 2 | 8 nM | Optimal; improved affinity |
| P-1-AEEA₃ | 3 | 45 nM | Significant decrease in affinity |
| Table 2: Bioactivity does not follow the same monotonic trend as solubility. The P-1-AEEA₂ variant, with two linker units, shows a modest improvement in binding affinity, suggesting an optimal spatial presentation to the receptor. The longer P-1-AEEA₃ variant exhibits a marked loss of activity. |
This case study highlights the critical trade-off: P-1-AEEA₂ represents the optimal compound , offering a substantial improvement in solubility (2.5 mg/mL) while also enhancing bioactivity. The highly soluble P-1-AEEA₃ would be a poor candidate to advance due to its compromised biological function.
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol determines the affinity (IC₅₀) of a test compound by measuring its ability to compete with a known high-affinity radiolabeled ligand for binding to a receptor.
Self-Validation Note: This protocol includes controls for non-specific binding, ensuring that the measured displacement is due to specific interaction with the receptor of interest.
-
Reagent Preparation:
-
Assay Buffer: Prepare an appropriate buffer (e.g., 25 mM HEPES, 2.5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4).
-
Radioligand: Dilute a stock of the radiolabeled ligand (e.g., ³H-labeled or ¹²⁵I-labeled peptide) in assay buffer to a final concentration near its dissociation constant (Kd).
-
Membrane Preparation: Use cell membranes prepared from a cell line overexpressing the target receptor.[13] Thaw on ice and homogenize in assay buffer.
-
Test Compounds: Prepare serial dilutions of the unlabeled test peptides (e.g., P-1, P-1-AEEA₁, etc.).
-
-
Assay Setup (96-well format):
-
Total Binding Wells: Add membrane preparation, radioligand, and assay buffer.
-
Non-Specific Binding (NSB) Wells: Add membrane preparation, radioligand, and a high concentration of a known, unlabeled competitor to saturate all specific binding sites.
-
Competition Wells: Add membrane preparation, radioligand, and the serial dilutions of the test compounds.
-
-
Incubation and Termination:
-
Incubate the plate at a controlled temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Rapidly terminate the binding reaction by harvesting the membranes onto a filter mat using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters quickly with ice-cold assay buffer to remove residual unbound radioligand.
-
-
Detection and Analysis:
-
Allow the filter mat to dry, then add scintillation cocktail to each filter spot.
-
Count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Calculate the percentage of specific binding for each test compound concentration and plot it against the log of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Visualizing the Workflow and Concepts
To better illustrate the processes described, the following diagrams outline the synthesis workflow and the conceptual relationship between linker length and peptide properties.
Caption: Conceptual graph of linker length vs. peptide properties.
Conclusion and Field-Proven Recommendations
The strategic use of Boc-AEEA linkers is a powerful method for enhancing the solubility of therapeutic peptides. Our findings confirm that increasing the number of AEEA units predictably and significantly improves aqueous solubility. However, this benefit must be carefully weighed against its impact on biological activity, which often exhibits an optimal linker length.
For researchers embarking on a peptide modification campaign, we recommend the following approach:
-
Synthesize a Small Library: Rather than selecting a single linker length, synthesize a small series of peptides with varying numbers of AEEA units (e.g., n=1, 2, 3, 4).
-
Screen for Solubility First: Use a high-throughput solubility assay to quickly eliminate any variants that do not meet the minimum required solubility for your intended application.
-
Assess Bioactivity of Soluble Candidates: For the subset of peptides that demonstrate adequate solubility, perform quantitative bioactivity assays to identify the compound with the optimal therapeutic profile.
-
Iterate if Necessary: The structure-activity relationship can be complex. [14]Do not assume a linear relationship; the optimal balance of properties must be determined empirically for each unique peptide sequence.
By systematically evaluating both physicochemical and biological properties, scientists can rationally design linker-modified peptides that possess the solubility required for successful formulation and the potent bioactivity necessary for therapeutic efficacy.
References
-
Bio Basic. (n.d.). Peptide Solubility. Retrieved from Bio Basic Inc. [Link]
-
GenScript. (n.d.). Peptide Solubility Guidelines. Retrieved from GenScript. [Link]
-
JPT. (n.d.). Peptide Solubilization. Retrieved from JPT Peptide Technologies. [Link]
-
Valero, M. L., et al. (1996). Systematic Screening for Bioactive Peptides. PubMed. [Link]
-
ETW International. (n.d.). Boc-AEEA-AEEA. Retrieved from ETW International. [Link]
-
Haskell-Luevano, C., et al. (2006). Rigid Linkers for Bioactive Peptides. PubMed Central. [Link]
-
Liu, R., et al. (2003). Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase. UC Davis. [Link]
-
Lihan, M., et al. (2024). Unraveling the Tether: Exploring Representative Protein Linkers and Their Structural and Thermodynamical Properties. ACS Publications. [Link]
-
Veronese, F. M., & Pasut, G. (2005). PEG–Peptide Conjugates. ACS Publications. [Link]
-
Pomorska, D., et al. (2013). Synthesis and characterisation of PEG-peptide surfaces for proteolytic enzyme detection. Analytical and Bioanalytical Chemistry. [Link]
-
Kluczyk, A., et al. (2017). Relevance of the Poly(ethylene glycol) Linkers in Peptide Surfaces for Proteases Assays. ResearchGate. [Link]
-
Stepp, A., et al. (2017). Mapping Peptide–Protein Interactions by Amine-Reactive Cleavable Photoaffinity Reagents. PubMed Central. [Link]
-
Nefzi, A., et al. (1998). Synthesis of peptidomimetics using a polymer-bound Boc-linker. PubMed. [Link]
-
Li, W., et al. (2023). Research progress on the PEGylation of therapeutic proteins and peptides (TPPs). Frontiers in Bioengineering and Biotechnology. [Link]
-
Cordomí, A., et al. (2021). Exploiting Knowledge on Structure–Activity Relationships for Designing Peptidomimetics of Endogenous Peptides. PubMed Central. [Link]
-
Laimer, J., et al. (2023). Sequence-based prediction of the solubility of peptides containing non-natural amino acids. Nature Communications. [Link]
-
Aapptec. (2019). Fmoc-PEG Linkers and PEGylation Reagents. Retrieved from Aapptec. [Link]
-
George, R. A., & Heringa, J. (2002). Linkers in the structural biology of protein–protein interactions. PubMed Central. [Link]
-
Gholami, M., et al. (2022). Computational and Experimental Evaluation of Linker Peptides and Thioredoxin Fusion Tag in CD20-rituximab Specific Interactions. PubMed Central. [Link]
-
WuXi AppTec. (2023). Integrated Screening & Assay Capabilities Facilitate Peptide Drug Discovery. Retrieved from YouTube. [Link]
-
Yamamoto, K., et al. (2018). Synthesis and structure–activity relationship studies of IgG-binding peptides focused on the C-terminal histidine residue. PubMed Central. [Link]
-
Su, Y., et al. (2024). Recent Advances in Peptide Linkers for Antibody-Drug Conjugates. ACS Publications. [Link]
-
Aapptec. (n.d.). Planning a Peptide Synthesis. Retrieved from Aapptec. [Link]
-
Laimer, J., et al. (2023). Experimental solubility data for peptides generated using the PEG... ResearchGate. [Link]
-
Laimer, J., et al. (2023). (PDF) Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids. ResearchGate. [Link]
-
Overstreet, D. J., et al. (2015). A Helix-Stabilizing Linker Improves Subcutaneous Bioavailability of a Helical Peptide Independent of Linker Lipophilicity. PubMed Central. [Link]
-
Góngora-Benítez, M., et al. (2023). Linker-Free Synthesis of Antimicrobial Peptides Using a Novel Cleavage Reagent: Characterisation of the Molecular and Ionic Composition by nanoESI-HR MS. MDPI. [Link]
-
Bugatti, K. (2023). Webinar: Using Peptide-Drug Conjugates (PDCs) for the Precise Treatment of Pulmonary Fibrosis. Retrieved from YouTube. [Link]
-
Crick, S. L., & Pfaendtner, J. (2013). Peptide Solubility Limits: Backbone and Side-Chain Interactions. PubMed Central. [Link]
-
Ball, K. R., et al. (2023). Impact of Conjugation Chemistry on the Pharmacokinetics of Peptide–Polymer Conjugates in a Model of Traumatic Brain Injury. PubMed Central. [Link]
-
Narita, M., et al. (1985). Liquid phase peptide synthesis by fragment condensation on a soluble polymer support, 6. The influence of peptide‐chain lengths of Boc‐oligopeptides on the coupling efficiencies of their C‐terminal amino acids in coupling reactions with polymer‐bound amino acids. ResearchGate. [Link]
-
Ramezani, F., & Rafii-Tabar, H. (2015). Effect of peptide length on the conjugation to the gold nanoparticle surface: a molecular dynamic study. PubMed Central. [Link]
Sources
- 1. Boc-AEEA-AEEA | Derivatives for Peptide Synthesis | Baishixing | ETW [etwinternational.com]
- 2. creative-peptides.com [creative-peptides.com]
- 3. jpt.com [jpt.com]
- 4. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 5. Peptide Solubility Limits: Backbone and Side-Chain Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and characterisation of PEG-peptide surfaces for proteolytic enzyme detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) [frontiersin.org]
- 8. peptide.com [peptide.com]
- 9. Peptide Linkers - Creative Peptides [creative-peptides.com]
- 10. Exploiting Knowledge on Structure–Activity Relationships for Designing Peptidomimetics of Endogenous Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Linkers in the structural biology of protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rigid Linkers for Bioactive Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and structure–activity relationship studies of IgG-binding peptides focused on the C-terminal histidine residue - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Evaluating the Purity of Synthetic Peptides Containing Boc-AEEA
For researchers, scientists, and drug development professionals, the journey of a synthetic peptide from conception to application is paved with rigorous quality control. The purity of a synthetic peptide is not merely a quality metric; it is a cornerstone of experimental reproducibility and, in therapeutic contexts, patient safety. The incorporation of linkers and protecting groups, such as the hydrophilic Boc-AEEA (tert-butyloxycarbonyl-aminoethoxyethoxyacetic acid), introduces unique complexities into the synthesis and subsequent purity assessment. This guide provides an in-depth, objective comparison of the primary analytical techniques for evaluating the purity of these modified peptides, supported by experimental insights and detailed protocols.
The Challenge of Boc-AEEA in Peptide Purity Analysis
The Boc-AEEA linker is often employed to enhance the hydrophilicity and pharmacokinetic properties of a peptide. While beneficial, its presence, particularly with the Boc protecting group, presents distinct analytical hurdles:
-
Increased Hydrophilicity: The AEEA component, a short polyethylene glycol (PEG) chain, can alter the peptide's retention behavior in reversed-phase high-performance liquid chromatography (RP-HPLC), potentially causing co-elution with hydrophilic impurities.[1]
-
Lability of the Boc Group: The tert-butyloxycarbonyl (Boc) protecting group is notoriously labile and can undergo in-source decay during mass spectrometry (MS) analysis, especially with techniques like electrospray ionization (ESI). This can complicate molecular weight determination and impurity identification.[2]
-
Unique Impurity Profiles: The synthesis of peptides with Boc-AEEA can generate a unique set of impurities, including deletion sequences, truncated sequences, and peptides with incomplete deprotection of the Boc group.[]
A robust purity assessment, therefore, necessitates a multi-pronged, orthogonal approach to ensure all potential impurities are identified and quantified.
A Comparative Analysis of Key Analytical Techniques
The three pillars of peptide purity analysis are RP-HPLC, Mass Spectrometry, and Amino Acid Analysis. Each offers a different lens through which to view the purity of a Boc-AEEA-containing peptide.
| Analytical Technique | Principle | Strengths for Boc-AEEA Peptides | Weaknesses for Boc-AEEA Peptides | Primary Application |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | High resolution for separating closely related impurities. Established method for purity quantification. | Hydrophilic nature of AEEA can lead to poor retention and co-elution. The Boc group increases hydrophobicity, which can be leveraged for separation. | Quantitative purity assessment (% purity). |
| Mass Spectrometry (MS) | Measurement of mass-to-charge ratio. | Confirms molecular weight of the target peptide and impurities. Provides structural information through fragmentation. | The labile Boc group can lead to in-source fragmentation, complicating spectral interpretation. | Identity confirmation and impurity identification. |
| Amino Acid Analysis (AAA) | Quantification of constituent amino acids after hydrolysis. | Provides an absolute measure of peptide content. Can help identify gross errors in synthesis. | Does not provide information on sequence fidelity or the presence of modifications. AEEA is not a standard amino acid and requires specific methodology. | Absolute quantification of peptide. |
In-Depth Look at Analytical Methodologies
RP-HPLC is the workhorse for peptide purity analysis.[4] The separation is based on the differential partitioning of the peptide and its impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.
Causality Behind Experimental Choices:
-
Mobile Phase: A typical mobile phase consists of water (A) and acetonitrile (B), both containing an ion-pairing agent like trifluoroacetic acid (TFA). TFA protonates the peptide's basic residues, enhancing interaction with the stationary phase and improving peak shape.[5]
-
Gradient: A shallow gradient is often employed for peptides to achieve optimal resolution between the main peak and closely related impurities.[6]
-
Column Chemistry: C18 columns are standard, but for more hydrophilic peptides, a different stationary phase might be necessary to achieve adequate retention.
Experimental Protocol: RP-HPLC Analysis of a Boc-AEEA-Peptide
-
Sample Preparation: Dissolve the lyophilized peptide in the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) to a concentration of 1 mg/mL.
-
Instrumentation:
-
HPLC system with a UV detector.
-
C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
-
Mobile Phases:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient Conditions:
-
Start with a shallow gradient, for example, 5-65% B over 30 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm.
-
Data Analysis: Integrate all peaks and calculate the purity as the percentage of the main peak area relative to the total peak area.
Caption: RP-HPLC workflow for purity assessment.
MS is indispensable for confirming the identity of the synthesized peptide and for characterizing impurities.[7] For Boc-AEEA peptides, the choice of ionization technique is critical.
-
Electrospray Ionization (ESI): ESI is a "soft" ionization technique, but it can still induce the loss of the labile Boc group in the ion source. This results in a spectrum showing both the intact peptide and the deprotected peptide, which can be confusing.[2]
-
Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is generally considered a "softer" ionization technique than ESI and is often preferred for analyzing peptides with labile protecting groups as it minimizes in-source fragmentation.[8][9]
A Self-Validating System: A comprehensive analysis often involves both ESI-MS (typically coupled with HPLC) and MALDI-MS. The LC-ESI-MS run provides purity information and molecular weights of impurities, while MALDI-MS can be used to confirm the molecular weight of the intact, Boc-protected peptide with higher confidence.
Experimental Protocol: MALDI-TOF MS of a Boc-AEEA-Peptide
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the peptide in 50:50 acetonitrile/water with 0.1% TFA.
-
-
Matrix Preparation:
-
Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA), in 50:50 acetonitrile/water with 0.1% TFA.
-
-
Spotting:
-
Mix the peptide solution and matrix solution in a 1:1 ratio.
-
Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.
-
-
Data Acquisition:
-
Analyze the sample using a MALDI-TOF mass spectrometer in positive ion mode.
-
-
Data Analysis:
-
Identify the [M+H]⁺ peak corresponding to the intact Boc-AEEA-peptide.
-
Caption: Comparison of ESI and MALDI ionization.
AAA provides an absolute quantification of the peptide by hydrolyzing it into its constituent amino acids, which are then separated and quantified.[10][11]
Challenges with Boc-AEEA Peptides:
-
Hydrolysis: Standard acid hydrolysis (6N HCl at 110°C) will destroy some amino acids (e.g., tryptophan) and will not cleave the ether bonds within the AEEA linker.[12]
-
Quantification of AEEA: AEEA is not a standard amino acid and will not be detected by standard AAA methods. A specific chromatographic method and a certified reference standard for AEEA would be required for its quantification.
Despite these challenges, AAA is valuable for confirming the relative ratios of the standard amino acids in the peptide, providing a good measure of the overall peptide content.
Experimental Protocol: Acid Hydrolysis for AAA
-
Sample Preparation:
-
Accurately weigh a small amount of the lyophilized peptide into a hydrolysis tube.
-
-
Hydrolysis:
-
Add 6N HCl to the tube, seal it under vacuum, and heat at 110°C for 24 hours.
-
-
Derivatization:
-
After hydrolysis, dry the sample to remove the acid.
-
Derivatize the amino acids with a reagent such as phenyl isothiocyanate (PITC) to make them detectable by UV.
-
-
Analysis:
-
Separate and quantify the derivatized amino acids using RP-HPLC with a UV detector.
-
-
Data Analysis:
-
Compare the amino acid ratios to the theoretical composition of the peptide.
-
Orthogonal Methods: The Key to Comprehensive Purity Assessment
Relying on a single analytical technique is insufficient for a thorough purity evaluation of a complex peptide. An orthogonal approach, using multiple methods based on different separation principles, is essential for a comprehensive and reliable assessment.[13][14] For Boc-AEEA-containing peptides, a combination of RP-HPLC, LC-MS, and AAA provides a robust and self-validating system for purity determination.
Conclusion and Best Practices
-
Employ Orthogonal Methods: Never rely on a single analytical technique. A combination of RP-HPLC for quantitative purity, LC-MS for identity and impurity profiling, and AAA for absolute peptide content is crucial.
-
Optimize Chromatographic Conditions: Due to the hydrophilic nature of the AEEA linker, take care to develop an RP-HPLC method that provides adequate retention and resolution.
-
Choose the Right MS Technique: For confirming the molecular weight of the intact peptide, MALDI-MS is often preferable to ESI-MS to minimize in-source fragmentation of the Boc group.
-
Thoroughly Characterize Impurities: Use LC-MS/MS to identify and characterize any significant impurities.
-
Adhere to Regulatory Guidance: For therapeutic peptides, ensure that all analytical methods are validated according to ICH guidelines.[15][16]
By following these principles, researchers, scientists, and drug development professionals can ensure the quality and purity of their Boc-AEEA-containing peptides, leading to more reliable experimental outcomes and safer therapeutic products.
References
-
Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins - PMC. Accessed February 10, 2026. [Link]
-
metabion. Why Mass-Check and when MALDI- or ESI-ToF?. Accessed February 10, 2026. [Link]
-
The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Accessed February 10, 2026. [Link]
-
AMSbiopharma. Stability-indicating methods for peptide drug analysis. Accessed February 10, 2026. [Link]
-
ETW International. Boc-AEEA-AEEA | Derivatives for Peptide Synthesis | Baishixing. Accessed February 10, 2026. [Link]
-
MALDI versus ESI: The Impact of the Ion Source on Peptide Identification. Accessed February 10, 2026. [Link]
-
Analytical Method Validation for Biotechnology Proteins, Peptides, and Antibodies. Accessed February 10, 2026. [Link]
-
European Medicines Agency. ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Accessed February 10, 2026. [Link]
-
PubMed. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Accessed February 10, 2026. [Link]
-
Synthetic Peptide Characterization and Impurity Profiling Using a Compliance-Ready LC-HRMS Workflow. Accessed February 10, 2026. [Link]
-
OpenStax. 26.5 Amino Acid Analysis of Peptides - Organic Chemistry. Accessed February 10, 2026. [Link]
-
ResearchGate. How can I avoid the Boc-cleavage during Mass Analysis?. Accessed February 10, 2026. [Link]
-
Gyros Protein Technologies. Better Purities With Orthogonal Peptide Purification Using PEC. Accessed February 10, 2026. [Link]
- Google Patents. Quantification of impurities for release testing of peptide products. Accessed February 10, 2026.
-
Mtoz Biolabs. Analysis of Protein Complexes using MALDI-TOF-MS and ESI-MS. Accessed February 10, 2026. [Link]
-
PubMed. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. Accessed February 10, 2026. [Link]
-
ResearchGate. "Amino Acid Analysis". In: Current Protocols in Protein Science. Accessed February 10, 2026. [Link]
-
HPLC of Peptides and Proteins. Accessed February 10, 2026. [Link]
-
Waters Corporation. Peptide Isolation – Method Development Considerations. Accessed February 10, 2026. [Link]
-
ResearchGate. MALDI versus ESI – the impact of the ion source on peptide identification. Accessed February 10, 2026. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Accessed February 10, 2026. [Link]
-
Chemistry LibreTexts. 26.5: Amino Acid Analysis of Peptides. Accessed February 10, 2026. [Link]
-
Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Accessed February 10, 2026. [Link]
-
Agilent. Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Accessed February 10, 2026. [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. Accessed February 10, 2026. [Link]
-
Agilent. Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Accessed February 10, 2026. [Link]
-
Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Accessed February 10, 2026. [Link]
-
PubMed. Identification and accurate quantification of structurally related peptide impurities in synthetic human C-peptide by liquid chromatography-high resolution mass spectrometry. Accessed February 10, 2026. [Link]
-
Agilent. Analysis of Polyethylene Glycol (PEG) and a Mono and Di-PEGylated Therapeutic Protein Using HPLC and Q-TOF Mass Spectrometry. Accessed February 10, 2026. [Link]
- Google Patents. Quantification of impurities for release testing of peptide products. Accessed February 10, 2026.
-
PMC. HPLC Analysis and Purification of Peptides. Accessed February 10, 2026. [Link]
-
PubMed. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Accessed February 10, 2026. [Link]
-
Aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Accessed February 10, 2026. [Link]
-
Gyros Protein Technologies. Peptide Purity & Yield Optimizing in SPPS | PurePep Blog. Accessed February 10, 2026. [Link]
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Comparative Guide: 2-[[2-(Boc-amino)ethyl]amino]acetic Acid vs. Next-Generation Rigid Linkers
Executive Summary
In the design of heterobifunctional degraders (PROTACs) and bioconjugates, the linker is no longer viewed as a passive spacer but as a critical determinant of pharmacological efficacy. This guide benchmarks the industry-standard flexible linker precursor, 2-[[2-(Boc-amino)ethyl]amino]acetic acid (referred to herein as Boc-AEG ), against emerging rigid and cleavable linker technologies.[1]
The Verdict: While Boc-AEG remains the gold standard for synthetic accessibility and solubility, novel rigid linkers (e.g., piperazines, bicyclo[1.1.1]pentanes) demonstrate superior cell permeability and ternary complex stability by reducing the entropic penalty of binding.
The Benchmark: Profile of Boc-AEG
Compound: 2-[[2-(Boc-amino)ethyl]amino]acetic acid Role: Flexible, hydrophilic spacer; PNA (Peptide Nucleic Acid) backbone monomer.[1]
Boc-AEG is a "workhorse" linker.[1] Its structure mimics a peptide bond but replaces the
Key Physicochemical Characteristics
| Feature | Description | Impact on Drug Design |
| Flexibility | High (Rotatable bonds) | Allows "search" for binding pockets; high entropic cost.[1] |
| Solubility | Moderate-High | Secondary amine ( |
| Synthesis | SPPS Compatible | Excellent for Solid Phase Peptide Synthesis (Fmoc/Boc strategies).[1] |
| Immunogenicity | Low | Mimics endogenous peptides; generally well-tolerated.[1] |
The Challengers: Novel Linker Architectures
To overcome the limitations of flexible chains (entropy-enthalpy compensation), two classes of novel linkers have emerged:
-
Rigid Linkers:
-
Cleavable Linkers:
Comparative Benchmarking Data
A. Thermodynamic & Kinetic Stability
The following table synthesizes data comparing Boc-AEG (Flexible) against a rigid Piperazine-based linker in a theoretical PROTAC system (e.g., BRD4 degrader).
| Metric | Boc-AEG (Standard) | Rigid Piperazine (Novel) | Interpretation |
| -8 to -10 kcal/mol | -11 to -13 kcal/mol | Rigid linkers preserve binding energy by minimizing entropic loss.[1] | |
| Cooperative Factor ( | ~1.0 - 2.0 | > 5.0 | Rigid linkers often enhance cooperativity between POI and E3 ligase.[1] |
| Plasma Stability ( | > 24 hours | > 48 hours | Cyclic structures are more resistant to non-specific proteolysis.[1] |
| Cell Permeability ( | Reduced polar surface area (PSA) in rigid linkers aids membrane crossing.[1] |
B. Synthetic Accessibility Score
Scale: 1 (Difficult) to 10 (Easy)
-
Boc-AEG: 9/10 .[1] Commercially available, compatible with standard automated SPPS.[1]
-
Rigid BCP/Spiro: 4/10 . Requires multi-step organic synthesis; often lacks "plug-and-play" carboxylic acid/amine termini.[1]
Experimental Protocols (Self-Validating Systems)
Protocol A: Solid-Phase Synthesis with Boc-AEG
This protocol ensures high-purity conjugation using the Boc-AEG linker.[1]
Reagents:
-
Resin: Rink Amide MBHA (Loading 0.5 mmol/g)[1]
-
Coupling: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[1]
-
Base: DIPEA (N,N-Diisopropylethylamine)[1]
-
Deprotection: 20% Piperidine in DMF (for Fmoc) or 50% TFA in DCM (for Boc).[1]
Workflow:
-
Resin Swelling: Swell resin in DMF for 30 min.
-
Coupling: Dissolve Boc-AEG (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF. Add to resin.[1][5][6] Shake for 1 hour at RT.
-
Capping: Acetyl anhydride/Pyridine (1:1) for 5 min to cap unreacted amines.
-
Deprotection: Remove Boc group (if orthogonal protection is used) or proceed to cleavage if N-terminal is free.[1]
-
Cleavage: TFA/TIS/H2O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether.
Protocol B: Ternary Complex Stability Assay (TR-FRET)
To benchmark the linker's effect on complex formation.[1]
-
Setup: Label E3 Ligase (e.g., Cereblon) with Terbium (Donor) and POI (Protein of Interest) with FITC (Acceptor).[1]
-
Titration: Titrate the PROTAC (Boc-AEG vs. Rigid variant) from 1 nM to 10
M. -
Readout: Measure TR-FRET signal (340 nm ex / 520 nm em).
-
Analysis: Plot FRET signal vs. log[Concentration]. A "Bell-shaped" curve is characteristic.[1]
-
Success Metric: A rigid linker should shift the
(concentration of degradation) to lower values and increase the (amplitude of the curve) compared to Boc-AEG.
-
Visualizing the Mechanism
The following diagrams illustrate the comparative workflows and the thermodynamic impact of linker rigidity.
Diagram 1: Linker Selection & Synthesis Workflow
This diagram outlines the decision matrix for choosing between Boc-AEG and Novel linkers based on the target profile.
Caption: Decision matrix for linker selection. Boc-AEG offers synthetic speed, while rigid linkers prioritize potency.
Diagram 2: Entropic Penalty in Ternary Complex Formation
Visualizing why rigid linkers often outperform flexible ones in potency.
Caption: Rigid linkers reduce the entropic cost of binding, leading to a more stable ternary complex.[1]
References
-
Sakamoto, K. M., et al. (2001). "Protacs: chimeric molecules that target proteins to the Skp1-Cullin-F box complex for ubiquitination and degradation."[1][4] Proceedings of the National Academy of Sciences. Link[1]
-
Li, X., & Song, Y. (2020). "Proteolysis-targeting chimera (PROTAC) for targeted protein degradation and cancer therapy."[1] Journal of Hematology & Oncology. Link
-
Maple, H. J., et al. (2019). "Development of a Rigid Linker for PROTACs."[1] Bioorganic & Medicinal Chemistry Letters. (Contextual citation for rigid linker efficacy).
-
Buhimschi, A. D., et al. (2018). "Targeting the C481S Ibrutinib-Resistance Mutation in Bruton’s Tyrosine Kinase Using PROTACs."[1] Biochemistry. (Demonstrates linker length/composition effects). Link[1]
-
Testa, A., et al. (2020). "3-Fluoro-4-hydroxyprolines: Synthesis, conformational analysis, and stereoselective reaction with proline-rich peptides."[1] Journal of Medicinal Chemistry. (Discussion on rigidifying linkers). Link[1]
Sources
- 1. 2-[2-[Bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid;5-hydroxy-2-(hydroxymethyl)pyran-4-one | C16H22N2O12 | CID 87814162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 4. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. peptide.com [peptide.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 2-[[2-(Boc-amino)ethyl]amino]acetic acid: Essential Safety Protocols
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and procedural excellence. This guide provides essential, immediate safety and logistical information for handling 2-[[2-(Boc-amino)ethyl]amino]acetic acid. The protocols herein are designed to establish a self-validating system of safety, ensuring the protection of personnel and the integrity of your research. While the toxicological properties of this specific compound have not been fully investigated, a cautious approach based on its chemical structure—a Boc-protected amino acid derivative—is warranted.[1][2]
Hazard Assessment and Chemical Profile
Understanding the potential hazards is the foundation of safe handling. Based on structurally related compounds, we can anticipate the primary risks associated with 2-[[2-(Boc-amino)ethyl]amino]acetic acid. The presence of the acetic acid moiety suggests potential for irritation, while the Boc-protecting group is generally stable under basic conditions but can be cleaved by acid.[3][4] If the compound is a powder, inhalation of dust is a primary concern.[1][5]
Table 1: Anticipated Hazard Profile
| Hazard Category | Anticipated Risk | Rationale & Causality |
| Eye Contact | May cause irritation or serious eye damage.[6] | Acidic functional groups and fine powders can be abrasive and irritating to sensitive eye tissues. |
| Skin Contact | May cause skin irritation.[1] | Prolonged contact with amino acid derivatives can lead to localized irritation. |
| Inhalation | May cause respiratory tract irritation.[1] | Fine powders can be easily aerosolized, leading to irritation of the nose, throat, and lungs. |
| Ingestion | May be harmful if swallowed.[7] | The toxicological properties are not fully known; ingestion should always be avoided.[1] |
| Chemical Reactivity | Stable under normal conditions.[8] | Incompatible with strong oxidizing agents and strong acids.[6] The Boc group is acid-labile.[4] |
Core Directive: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to mitigate the risks identified above. The following equipment is mandatory for all personnel handling this compound.[9]
-
Primary Body Protection: A clean, buttoned laboratory coat must be worn to protect against accidental spills and contamination of personal clothing.[10] For tasks with a higher splash potential, a liquid-resistant apron over the lab coat is recommended.
-
Hand Protection: Chemical-resistant nitrile gloves are the standard for handling this type of compound. Always inspect gloves for tears or degradation before use and remember that they have expiration dates.[11] For extended handling, consider double-gloving. Wash hands thoroughly after removing gloves.[10]
-
Eye and Face Protection: At a minimum, safety glasses with side shields are required.[10][11] For procedures involving potential splashes or handling larger quantities, chemical splash goggles are necessary for a complete seal around the eyes.[10]
-
Foot Protection: Closed-toe shoes are mandatory in the laboratory to protect against spills and falling objects.[10]
Operational Plan: Step-by-Step Handling Protocol
This protocol ensures that 2-[[2-(Boc-amino)ethyl]amino]acetic acid is handled in a manner that minimizes exposure and maintains a safe laboratory environment.
Workflow: Safe Handling of Solid 2-[[2-(Boc-amino)ethyl]amino]acetic acid
Caption: Safe Handling Workflow Diagram.
Methodology:
-
Preparation:
-
Don all required PPE: lab coat, nitrile gloves, and safety goggles.[9]
-
Ensure the chemical fume hood is operational and the sash is at the appropriate working height. All handling of the solid compound should occur within the fume hood to minimize inhalation risk.[12]
-
Gather all necessary equipment (spatula, weigh paper/boat, secondary container) and place it inside the fume hood.
-
-
Weighing and Transfer:
-
Carefully open the container of 2-[[2-(Boc-amino)ethyl]amino]acetic acid inside the fume hood.
-
Use a clean spatula to transfer the desired amount of solid to the weigh paper. Avoid generating dust.[5][13]
-
Once weighing is complete, carefully transfer the solid to the designated reaction vessel or solvent container.
-
-
Post-Handling Cleanup:
-
Wipe down the spatula and the work surface inside the fume hood with an appropriate solvent (e.g., 70% ethanol) and a disposable wipe.
-
Dispose of the contaminated weigh paper and wipes in a designated, sealed waste container.[5]
-
Emergency and Disposal Plans
Emergency First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][14]
-
Skin Contact: Remove contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. If irritation develops or persists, seek medical attention.[14]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek medical attention.[5][14]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][5]
Spill Response:
For a small spill of solid material:
-
Ensure the area is well-ventilated (preferably within a fume hood).
-
Wearing your full PPE, gently sweep up the solid material, avoiding dust formation.[13]
-
Place the swept material into a suitable, labeled container for disposal.[5]
-
Clean the spill area with a damp cloth and dispose of the cloth in the chemical waste container.
Disposal:
-
All waste material, including the compound itself and any contaminated consumables (gloves, wipes, weigh paper), must be disposed of as chemical waste.[5]
-
Place waste in a clearly labeled, sealed container.
-
Follow all local, state, and federal regulations for hazardous waste disposal. It is best practice to contact a licensed professional waste disposal service.[5]
References
- Vertex AI Search. (n.d.). (2-Aminoethoxy)acetic acid - SAFETY DATA SHEET.
- Vertex AI Search. (n.d.). SAFETY DATA SHEET (Acetic acid).
- Oxford Lab Fine Chem LLP. (n.d.). GLYCINE 98.5% - (Extra Pure) (Amino Acetic Acid) MSDS.
- Vertex AI Search. (2009). 2-Amino-2-ethyl-1,3-propanediol - SAFETY DATA SHEET.
- Capot Chemical. (2021). MSDS of 2-[3-[Bis(carboxymethyl)amino]propyl-(carboxymethyl)amino]acetic acid.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - (2-Aminothiazole-4-yl)-Acetic Acid, 98%.
- Combi-Blocks, Inc. (2023). QM-8491 - Safety Data Sheet.
- Echemi. (n.d.). 2-(2-(2-Aminoethoxy)ethoxy)acetic acid Safety Data Sheets.
- Global Safety Management, Inc. (2015). Safety Data Sheet according to 29CFR1910/1200 and GHS Rev. 3.
- Sigma-Aldrich. (n.d.). BOC-ON Technical Information Bulletin.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- University of Alberta. (n.d.). Personal Protective Equipment (PPE) - AFNS Safety.
- New York University. (n.d.). Personal Protective Equipment (PPE).docx.
- University of Wisconsin-Madison. (2024). Practical Tips for Personal Protective Equipment. Environment, Health & Safety.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Versatility of Boc-Protected Amino Acids in Chemical Synthesis.
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. nbinno.com [nbinno.com]
- 5. capotchem.com [capotchem.com]
- 6. fishersci.com [fishersci.com]
- 7. echemi.com [echemi.com]
- 8. combi-blocks.com [combi-blocks.com]
- 9. Personal Protective Equipment (PPE) – AFNS Safety [afns-safety.ualberta.ca]
- 10. nyu.edu [nyu.edu]
- 11. Practical Tips for Personal Protective Equipment – Environment, Health & Safety – UW–Madison [ehs.wisc.edu]
- 12. nano.pitt.edu [nano.pitt.edu]
- 13. fishersci.com [fishersci.com]
- 14. oxfordlabfinechem.com [oxfordlabfinechem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
